Product packaging for m-PEG6-C6-phosphonic acid ethyl ester(Cat. No.:)

m-PEG6-C6-phosphonic acid ethyl ester

Cat. No.: B609281
M. Wt: 500.6 g/mol
InChI Key: ANRJOLZTIWLHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H49O9P B609281 m-PEG6-C6-phosphonic acid ethyl ester

Properties

IUPAC Name

1-diethoxyphosphoryl-8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49O9P/c1-4-31-33(24,32-5-2)23-11-9-7-6-8-10-12-26-15-16-28-19-20-30-22-21-29-18-17-27-14-13-25-3/h4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRJOLZTIWLHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCOCCOCCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science.[1] Its unique structure, comprising a methoxy-terminated polyethylene glycol (PEG) chain, an octyl spacer, and a diethyl phosphonate group, imparts a combination of desirable properties including hydrophilicity, biocompatibility, and strong affinity for metal oxide surfaces.[2]

This technical guide provides a detailed overview of the chemical properties, synthesis, and key applications of m-PEG6-(CH2)8-phosphonic acid ethyl ester, with a focus on its utility in the development of advanced biomedical and material science technologies.

Chemical and Physical Properties

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a well-defined chemical entity with specific properties that are crucial for its application. A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Data for m-PEG6-(CH2)8-phosphonic acid ethyl ester

PropertyValueSource
IUPAC Name diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate[3]
Synonyms m-PEG6-C8-phosphonic acid ethyl ester[3]
CAS Number 2028281-88-9[3]
Molecular Formula C23H49O9P[3]
Molecular Weight 500.61 g/mol [3]
Purity >95%[1]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]
Storage Conditions -20°C for long-term storage[4]

Synthesis

The synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester is typically achieved through a Michaelis-Arbuzov reaction.[5][6] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide.[5][6][7]

General Synthetic Scheme

The overall synthetic strategy involves two main steps:

  • Synthesis of the Halogenated PEGylated Precursor: This involves the preparation of a molecule containing the m-PEG6 and (CH2)8 moieties with a terminal halide (e.g., bromide or iodide) that can readily react with the phosphite.

  • Michaelis-Arbuzov Reaction: The halogenated precursor is then reacted with triethyl phosphite to form the desired phosphonate ester.[6][7]

A logical workflow for the synthesis is depicted below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Michaelis-Arbuzov Reaction mPEG6_OH m-PEG6-OH mPEG6_Br m-PEG6-Br mPEG6_OH->mPEG6_Br Halogenation Halogenating_Agent Halogenating Agent (e.g., SOBr2) Coupling Williamson Ether Synthesis mPEG6_Br->Coupling Bromo_octanol 8-bromo-1-octanol Bromo_octanol->Coupling Precursor m-PEG6-O-(CH2)8-Br Coupling->Precursor Arbuzov_Reaction Arbuzov Reaction Precursor->Arbuzov_Reaction Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Arbuzov_Reaction Product m-PEG6-(CH2)8-phosphonic acid ethyl ester Arbuzov_Reaction->Product

Caption: Synthetic workflow for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Experimental Protocol (Representative)

Materials:

  • m-PEG6-O-(CH2)8-Br (precursor)

  • Triethyl phosphite

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with the precursor, m-PEG6-O-(CH2)8-Br.

  • Addition of Reagents: Anhydrous toluene is added to dissolve the precursor, followed by the addition of an excess of triethyl phosphite.

  • Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and toluene are removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure m-PEG6-(CH2)8-phosphonic acid ethyl ester.

  • Characterization: The structure and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ³¹P NMR) and Mass Spectrometry.

Applications

The tripartite structure of m-PEG6-(CH2)8-phosphonic acid ethyl ester makes it a versatile tool in several advanced applications.

Surface Modification of Metal Oxides

The phosphonic acid ethyl ester group has a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃).[2] This allows for the formation of stable, self-assembled monolayers (SAMs) on these surfaces. The PEG component of the molecule then extends away from the surface, creating a hydrophilic and biocompatible coating that can prevent non-specific protein adsorption and improve the performance of medical devices.[1]

G Substrate Metal Oxide Substrate (e.g., TiO2) SAM_Formation Self-Assembled Monolayer Formation Substrate->SAM_Formation Molecule m-PEG6-(CH2)8-phosphonic acid ethyl ester Molecule->SAM_Formation Functionalized_Surface PEGylated Surface SAM_Formation->Functionalized_Surface

Caption: Workflow for surface modification using the subject molecule.

Bioconjugation

Once a surface is functionalized with m-PEG6-(CH2)8-phosphonic acid ethyl ester, the terminal methoxy group of the PEG chain can be replaced with other functional groups (e.g., amine, carboxyl, or alkyne) through further chemical modification. These functional groups can then be used to covalently attach biomolecules, such as proteins, peptides, or DNA, to the surface. This is a critical step in the development of biosensors, targeted drug delivery systems, and biocompatible implants.

Drug Delivery

In drug delivery, m-PEG6-(CH2)8-phosphonic acid ethyl ester can act as a linker to conjugate a drug molecule to a nanoparticle or another carrier system. The PEG chain can improve the pharmacokinetic profile of the drug by increasing its solubility and circulation time, while the phosphonate group can anchor the system to a target site, such as bone tissue, which has a high affinity for phosphonates.

While no specific signaling pathways are directly modulated by this linker molecule, its application in targeted drug delivery can be represented as follows:

G cluster_0 Drug Delivery System cluster_1 Biological Interaction Nanoparticle Nanoparticle Core Conjugation Conjugation Nanoparticle->Conjugation Linker m-PEG6-(CH2)8-phosphonic acid ethyl ester Linker->Conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Conjugation Drug Drug Molecule Drug->Conjugation DDS Targeted Drug Delivery System Conjugation->DDS Binding Receptor Binding DDS->Binding Target_Cell Target Cell Receptor Cell Surface Receptor Target_Cell->Receptor Receptor->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release Signaling_Pathway Intracellular Signaling Pathway Modulation Drug_Release->Signaling_Pathway

Caption: Role in targeted drug delivery and subsequent cell signaling.

Experimental Protocols for Applications (Representative)

Surface Modification of Titanium Dioxide Nanoparticles

Materials:

  • Titanium dioxide (TiO₂) nanoparticles

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Anhydrous toluene

  • Ultrasonicator

Procedure:

  • Nanoparticle Suspension: A known amount of TiO₂ nanoparticles is suspended in anhydrous toluene.

  • Sonication: The suspension is sonicated to ensure a uniform dispersion of the nanoparticles.

  • Addition of Linker: A solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in anhydrous toluene is added to the nanoparticle suspension.

  • Incubation: The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to allow for the formation of the self-assembled monolayer.

  • Washing: The functionalized nanoparticles are collected by centrifugation and washed several times with fresh toluene to remove any unbound linker molecules.

  • Drying: The PEGylated TiO₂ nanoparticles are dried under vacuum.

  • Characterization: The successful surface modification can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of phosphorus and carbon from the linker, and Transmission Electron Microscopy (TEM) to observe any changes in nanoparticle morphology.

Bioconjugation of a Protein to a PEGylated Surface

Materials:

  • PEGylated surface (prepared as described above, with a terminal functional group for conjugation, e.g., N-hydroxysuccinimide ester)

  • Protein of interest (with a free amine group)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Solution: A solution of the protein of interest is prepared in PBS.

  • Incubation: The PEGylated surface is incubated with the protein solution for a set time (e.g., 2-4 hours) at room temperature or 4°C with gentle agitation.

  • Washing: The surface is then washed extensively with PBS to remove any non-covalently bound protein.

  • Blocking: Any remaining active sites on the surface can be blocked by incubating with a solution of a small amine-containing molecule (e.g., ethanolamine).

  • Characterization: The successful immobilization of the protein can be confirmed using techniques such as fluorescent microscopy (if the protein is fluorescently labeled) or Quartz Crystal Microbalance (QCM) to measure the change in mass on the surface.

Conclusion

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a highly versatile and valuable molecule for researchers and professionals in drug development and materials science. Its well-defined structure and predictable reactivity allow for the creation of advanced materials and biomedical constructs with tailored properties. The ability to form stable, biocompatible coatings on metal oxide surfaces, coupled with the potential for further bioconjugation, opens up a wide range of possibilities for the development of next-generation medical devices, diagnostic platforms, and targeted therapeutic agents. Further research into the quantitative aspects of its binding and release kinetics will undoubtedly expand its utility in these critical fields.

References

An In-depth Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester (CAS: 2028281-88-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a heterobifunctional linker molecule designed for advanced applications in bioconjugation, drug delivery, and surface modification. This document consolidates key chemical and physical data, outlines a detailed experimental protocol for its application in nanoparticle functionalization, and presents visual workflows to aid in experimental design.

Core Compound Properties

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a versatile tool in biomedical research, featuring a methoxy-terminated polyethylene glycol (PEG) chain, an eight-carbon alkyl spacer, and a diethyl phosphonate group. This unique structure imparts valuable properties: the PEG moiety enhances hydrophilicity and biocompatibility, while the phosphonate group serves as a robust anchor for binding to metal oxide surfaces.[1][2]

Chemical and Physical Data

The following tables summarize the key quantitative data for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Identifier Value Source(s)
CAS Number2028281-88-9[3]
IUPAC Namediethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate[3]
Chemical FormulaC23H49O9P[3]
Property Value Source(s)
Molecular Weight500.61 g/mol [3]
Exact Mass500.3114[3]
Purity>95%[4]
AppearanceVaries (typically a liquid or semi-solid)[3]
Storage and Handling Conditions Source(s)
Short-term Storage0 - 4 °C, dry and dark[3]
Long-term Storage-20 °C[3]
Shipping ConditionAmbient temperature as a non-hazardous chemical[3]

Applications in Research and Development

The unique characteristics of m-PEG6-(CH2)8-phosphonic acid ethyl ester make it a valuable component in the development of sophisticated biomedical systems.

  • Surface Modification of Nanoparticles: The phosphonate group exhibits a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and zirconium oxide.[5] This allows for the stable coating of nanoparticles, rendering them water-soluble and biocompatible. This is crucial for applications in diagnostics, such as magnetic resonance imaging (MRI), and in targeted drug delivery.[6]

  • Bioconjugation and Drug Delivery: The PEG chain not only improves solubility but also provides a steric shield, which can reduce non-specific protein binding and recognition by the immune system, thereby prolonging circulation time in vivo.[6] This "stealth" property is highly desirable for systemic drug delivery applications. The terminal methoxy group ensures that the linker is monofunctional, preventing unwanted cross-linking.

  • Biocompatible Coatings: This linker can be used to create biocompatible coatings on medical devices, which can improve their performance and reduce adverse reactions in biological systems.[7]

Experimental Protocols: Nanoparticle Functionalization

While specific experimental data for CAS 2028281-88-9 is not widely published, the following protocol is adapted from a study utilizing a structurally similar phosphonate-PEG linker for the functionalization of iron oxide nanoparticles (IONPs).[8] This protocol provides a robust framework for researchers to develop their own specific procedures.

Synthesis of a Phosphonate-PEG Linker (Illustrative Example)

This section describes the synthesis of a phosphonate linker with a carboxylic acid handle for further conjugation, which is a common strategy.

Materials:

  • 11-bromoundecanoic acid

  • Triethyl phosphite

  • m-PEG6-amine

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Synthesis of Diethyl 11-phosphonoundecanoate: A mixture of 11-bromoundecanoic acid and an excess of triethyl phosphite is heated at 160°C for 18 hours under an inert atmosphere. The excess triethyl phosphite is removed under vacuum to yield the product.

  • Activation of the Carboxylic Acid: The resulting diethyl 11-phosphonoundecanoate is dissolved in anhydrous DCM. DCC and NHS are added, and the reaction is stirred at room temperature for 4 hours to form the NHS ester.

  • Conjugation with m-PEG6-amine: The activated NHS ester is then reacted with m-PEG6-amine in anhydrous DMF. The reaction is stirred overnight at room temperature.

  • Purification: The final product is purified by column chromatography to yield the m-PEG6-(CH2)10-phosphonic acid ethyl ester.

Functionalization of Iron Oxide Nanoparticles (IONPs)

Materials:

  • Commercial iron oxide nanoparticles (hydrophobic or hydrophilic)

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Anhydrous solvent (e.g., tetrahydrofuran for hydrophobic IONPs, water for hydrophilic IONPs)

Procedure:

  • Dispersion of IONPs: The IONPs are dispersed in the appropriate anhydrous solvent by sonication.

  • Ligand Exchange Reaction: The m-PEG6-(CH2)8-phosphonic acid ethyl ester is added to the dispersed IONPs. The amount of linker can be varied to optimize the surface coating. The mixture is then stirred or shaken at room temperature for 24-48 hours to allow for ligand exchange.

  • Purification of Functionalized IONPs: The coated IONPs are separated from the excess linker by centrifugation and washed several times with the solvent. For hydrophobic IONPs coated to become hydrophilic, the particles are transferred to water and purified via dialysis.

  • Characterization: The successful functionalization is confirmed using techniques such as:

    • Dynamic Light Scattering (DLS): To measure the hydrodynamic size of the coated nanoparticles.[8]

    • Thermogravimetric Analysis (TGA): To determine the amount of linker bound to the nanoparticle surface.[8]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the PEG and phosphonate groups on the nanoparticle surface.

    • Zeta Potential Measurement: To assess the colloidal stability of the functionalized nanoparticles in aqueous solutions.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

G Synthesis of a Functionalized Phosphonate-PEG Linker cluster_0 Step 1: Phosphonation cluster_1 Step 2: Activation cluster_2 Step 3: PEGylation A 11-bromoundecanoic acid C Heat (160°C, 18h) A->C B Triethyl phosphite B->C D Diethyl 11-phosphonoundecanoate C->D E DCC, NHS in DCM D->E F Activated NHS ester E->F G m-PEG6-amine in DMF F->G H Final Phosphonate-PEG Linker G->H

A flowchart illustrating the synthesis of a phosphonate-PEG linker.

G Workflow for Iron Oxide Nanoparticle Functionalization cluster_0 Preparation cluster_1 Ligand Exchange cluster_2 Purification cluster_3 Characterization A Disperse IONPs in solvent B Add m-PEG6-(CH2)8-phosphonic acid ethyl ester A->B C Stir/shake for 24-48h B->C D Centrifugation and washing C->D E Dialysis (if applicable) D->E F DLS, TGA, FTIR, Zeta Potential E->F

A workflow for the functionalization of iron oxide nanoparticles.

Conclusion

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a highly valuable and versatile linker for researchers in drug development and materials science. Its well-defined structure provides a reliable means to enhance the biocompatibility and stability of nanomaterials and to construct advanced drug delivery systems. The experimental framework provided herein offers a starting point for the successful application of this and similar phosphonate-PEG linkers in a variety of research settings.

References

An In-depth Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a heterobifunctional linker molecule of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical characteristics, outlines experimental protocols for its use, and illustrates relevant workflows and molecular structures.

Core Properties and Specifications

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a versatile tool in the fields of bioconjugation and materials science.[1] Its unique structure, featuring a methoxy-terminated polyethylene glycol (PEG) chain, a flexible octyl spacer, and a diethyl phosphonate group, imparts a valuable combination of hydrophilicity, biocompatibility, and strong binding affinity for metal oxide surfaces.[1][2]

Chemical and Physical Data

A summary of the key quantitative data for m-PEG6-(CH2)8-phosphonic acid ethyl ester is presented in Table 1.

PropertyValueReference
Chemical Name diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate[3]
CAS Number 2028281-88-9[3]
Molecular Formula C23H49O9P[3]
Molecular Weight 500.61 g/mol [3]
Exact Mass 500.3114[3]
Purity ≥95%
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C.[3]
Structural Information

The molecular structure of m-PEG6-(CH2)8-phosphonic acid ethyl ester is characterized by three key functional domains:

  • m-PEG6 Group: A methoxy-terminated hexa(ethylene glycol) chain that confers hydrophilicity and biocompatibility. This PEGylated portion of the molecule helps to improve solubility in aqueous media and can reduce non-specific protein adsorption when used in biological systems.[2]

  • (CH2)8 Alkyl Spacer: An eight-carbon chain that provides a flexible linker between the PEG chain and the phosphonate group. This spacer allows for greater conformational freedom and can facilitate more effective binding to surfaces.[2]

  • Phosphonic Acid Ethyl Ester Group: This functional group has a strong affinity for metal oxide surfaces such as titanium dioxide (TiO2) and iron oxide (Fe3O4), enabling the formation of stable self-assembled monolayers (SAMs) or the functionalization of nanoparticles.[1][2][4]

Synthesis and Characterization

G Plausible Synthetic Workflow A m-PEG6-(CH2)8-Br C m-PEG6-(CH2)8-P(O)(OEt)2 A->C Michaelis-Arbuzov Reaction B P(OEt)3 B->C D Purification (e.g., Chromatography) C->D G Nanoparticle Surface Modification Workflow A Disperse Nanoparticles in Solvent B Add m-PEG6-(CH2)8-phosphonic acid ethyl ester A->B C Incubate with Stirring B->C D Centrifuge and Wash C->D E Characterize Functionalized Nanoparticles D->E G Self-Assembled Monolayer (SAM) Formation A Clean and Activate Substrate B Immerse in Linker Solution A->B C Rinse to Remove Unbound Molecules B->C D Dry the Surface C->D E Characterize the SAM D->E

References

An In-depth Technical Guide to the Synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a heterobifunctional molecule with applications in bioconjugation, drug delivery, and surface modification.[1][2] The polyethylene glycol (PEG) chain enhances solubility and biocompatibility, while the phosphonic acid ethyl ester group allows for covalent attachment to various surfaces or further chemical modifications. This document outlines the synthetic pathway, detailed experimental protocols, and characterization methods.

Synthetic Strategy

The synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester is a two-step process. The first step involves the synthesis of the key intermediate, diethyl (8-bromooctyl)phosphonate, via a Michaelis-Arbuzov reaction. The second step is the coupling of this intermediate with methoxy-polyethylene glycol (m-PEG6-OH) through a Williamson ether synthesis.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Williamson Ether Synthesis 1,8-Dibromooctane 1,8-Dibromooctane Diethyl_(8-bromooctyl)phosphonate Diethyl_(8-bromooctyl)phosphonate 1,8-Dibromooctane->Diethyl_(8-bromooctyl)phosphonate Triethyl phosphite, 140 °C Triethyl_phosphite Triethyl_phosphite Triethyl_phosphite->Diethyl_(8-bromooctyl)phosphonate Final_Product m-PEG6-(CH2)8-phosphonic acid ethyl ester Diethyl_(8-bromooctyl)phosphonate->Final_Product NaH, DMF m-PEG6-OH m-PEG6-OH m-PEG6-OH->Final_Product

Caption: Synthetic pathway for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Experimental Protocols

Step 1: Synthesis of Diethyl (8-bromooctyl)phosphonate

This procedure is based on the Michaelis-Arbuzov reaction, optimized to favor the mono-substitution product.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,8-Dibromooctane271.9827.2 g0.1
Triethyl phosphite166.1616.6 g0.1

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a distillation condenser, add 1,8-dibromooctane.

  • Heat the flask to 140 °C in an oil bath.

  • Add triethyl phosphite dropwise to the heated 1,8-dibromooctane over a period of 2 hours. This slow addition is crucial to minimize the formation of the di-substituted byproduct.[3]

  • During the addition, ethyl bromide will be formed as a byproduct and can be removed by distillation.

  • After the addition is complete, continue to heat the reaction mixture at 140 °C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by fractional distillation under reduced pressure to obtain diethyl (8-bromooctyl)phosphonate as a colorless oil.

Expected Yield: 40-50%

Step 2: Synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester

This procedure utilizes the Williamson ether synthesis to couple the phosphonate intermediate with the PEG chain.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
m-PEG6-OH~282.342.82 g0.01
Sodium hydride (60% dispersion in mineral oil)40.000.44 g0.011
Diethyl (8-bromooctyl)phosphonate329.233.29 g0.01
Anhydrous Dimethylformamide (DMF)-50 mL-

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG6-OH in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour to ensure complete formation of the alkoxide.

  • Add a solution of diethyl (8-bromooctyl)phosphonate in anhydrous DMF to the reaction mixture dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Expected Yield: 60-70%

Quantitative Data Summary

ProductMolecular FormulaMolar Mass ( g/mol )AppearancePurity
Diethyl (8-bromooctyl)phosphonateC12H26BrO3P329.23Colorless oil>95%
m-PEG6-(CH2)8-phosphonic acid ethyl esterC23H49O9P500.61Solid powder>96%[5]

Characterization

The structure and purity of the synthesized compounds can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Diethyl (8-bromooctyl)phosphonate
  • 1H NMR (CDCl3):

    • δ 4.10-4.00 (m, 4H, -P(O)(OCH2CH3)2)

    • δ 3.40 (t, 2H, -CH2Br)

    • δ 1.85-1.75 (m, 2H, -CH2CH2Br)

    • δ 1.70-1.60 (m, 2H, -P(O)CH2-)

    • δ 1.45-1.25 (m, 8H, alkyl chain)

    • δ 1.32 (t, 6H, -P(O)(OCH2CH3)2)

  • 31P NMR (CDCl3):

    • δ ~32 ppm[3][6]

m-PEG6-(CH2)8-phosphonic acid ethyl ester
  • 1H NMR (CDCl3):

    • δ 4.10-4.00 (m, 4H, -P(O)(OCH2CH3)2)

    • δ 3.70-3.50 (m, 24H, PEG chain -OCH2CH2O-)

    • δ 3.45 (t, 2H, -CH2O-PEG)

    • δ 3.38 (s, 3H, -OCH3)

    • δ 1.70-1.60 (m, 2H, -P(O)CH2-)

    • δ 1.60-1.50 (m, 2H, -CH2CH2O-PEG)

    • δ 1.40-1.25 (m, 8H, alkyl chain)

    • δ 1.32 (t, 6H, -P(O)(OCH2CH3)2)

  • 31P NMR (CDCl3):

    • δ ~32 ppm

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of functional group transformations. The Michaelis-Arbuzov reaction establishes the C-P bond, a key structural feature of phosphonates. The subsequent Williamson ether synthesis is a classic and efficient method for forming the ether linkage between the PEG and the alkyl phosphonate moieties.

Diagram of Reaction Logic

Reaction_Logic cluster_logic Synthetic Logic Start Starting Materials (1,8-Dibromooctane, Triethyl phosphite, m-PEG6-OH) Intermediate Key Intermediate (Diethyl (8-bromooctyl)phosphonate) Start->Intermediate Michaelis-Arbuzov (C-P bond formation) Final Target Molecule (m-PEG6-(CH2)8-phosphonic acid ethyl ester) Intermediate->Final Williamson Ether Synthesis (C-O bond formation)

Caption: Logical flow of the synthetic strategy.

This guide provides a foundational understanding and practical protocols for the synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester. Researchers can adapt these methods to synthesize related PEGylated phosphonates for a variety of applications in drug delivery, biomaterials, and nanotechnology.

References

An In-depth Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester: Properties, Synthesis, and Applications in Bioconjugation and Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a heterobifunctional linker molecule gaining significant traction in the fields of bioconjugation, drug delivery, and material science. This document details its physicochemical properties, provides a generalized synthesis protocol, and explores its key applications with illustrative experimental workflows.

Core Molecular Properties

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a versatile molecule featuring a methoxy-terminated polyethylene glycol (m-PEG) chain, a C8 alkyl spacer, and a diethyl phosphonate group. This unique architecture imparts both hydrophilicity, through the PEG chain, and a strong affinity for metal oxide surfaces via the phosphonate group.[1][2] The ethyl ester form serves as a protected precursor to the more reactive phosphonic acid.

A summary of the key quantitative data for the ethyl ester and its corresponding acid is presented in Table 1.

Propertym-PEG6-(CH2)8-phosphonic acid ethyl esterm-PEG6-(CH2)8-phosphonic acid
Synonym diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate(2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonic acid
CAS Number 2028281-88-92028284-71-9
Chemical Formula C23H49O9PC19H41O9P
Molecular Weight 500.61 g/mol [3]444.5 g/mol
Appearance Not specified, likely a viscous liquid or waxy solidNot specified, likely a viscous liquid or waxy solid
Solubility Soluble in organic solvents and waterSoluble in water

Synthesis and Characterization

A generalized synthetic workflow is depicted below:

G cluster_synthesis Generalized Synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester Start m-PEG6-alcohol Step1 Tosylation or Halogenation Start->Step1 TsCl or SOCl2 Step2 Nucleophilic Substitution with a C8 phosphonate precursor Step1->Step2 e.g., Diethyl (8-bromooctyl)phosphonate Product m-PEG6-(CH2)8-phosphonic acid ethyl ester Step2->Product

Caption: Generalized synthetic workflow for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Experimental Protocol: Generalized Synthesis

  • Activation of m-PEG6-alcohol: The terminal hydroxyl group of m-PEG6-alcohol is activated by converting it into a better leaving group, such as a tosylate or a halide. This is typically achieved by reacting the m-PEG6-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, or with a halogenating agent like thionyl chloride (SOCl2).

  • Nucleophilic Substitution: The activated m-PEG6 is then reacted with a suitable C8 phosphonate precursor, for instance, diethyl (8-bromooctyl)phosphonate, via a nucleophilic substitution reaction (e.g., Williamson ether synthesis). The reaction is typically carried out in an appropriate aprotic solvent.

  • Purification: The final product, m-PEG6-(CH2)8-phosphonic acid ethyl ester, is purified from the reaction mixture using techniques such as column chromatography.

Characterization:

The successful synthesis and purity of the compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P NMR): To confirm the chemical structure and the presence of the PEG, alkyl chain, and diethyl phosphonate moieties.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Key Applications and Experimental Workflows

The unique properties of m-PEG6-(CH2)8-phosphonic acid and its ethyl ester make them valuable tools in various research and development areas, primarily in surface modification of metal oxides and bioconjugation for drug delivery.

Surface Modification of Metal Oxide Nanoparticles

The phosphonic acid moiety exhibits a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and indium tin oxide.[4][5] This allows for the formation of stable, self-assembled monolayers (SAMs) that can significantly improve the properties of these materials. The PEG chain imparts hydrophilicity and biocompatibility, preventing nanoparticle aggregation and reducing non-specific protein adsorption.[5]

A typical workflow for the surface modification of iron oxide nanoparticles (IONPs) is illustrated below:

G cluster_surface_modification Surface Modification of Iron Oxide Nanoparticles Start Hydrophobic IONPs Step1 Ligand Exchange Start->Step1 m-PEG6-(CH2)8-phosphonic acid ethyl ester Step2 Hydrolysis of Ethyl Ester Step1->Step2 Acid or Base Catalysis Step3 Washing and Purification Step2->Step3 Product Hydrophilic and Biocompatible IONPs Step3->Product

Caption: Workflow for the surface modification of iron oxide nanoparticles.

Experimental Protocol: Surface Modification of Iron Oxide Nanoparticles

  • Ligand Exchange: Hydrophobic iron oxide nanoparticles (e.g., oleic acid-coated) are dispersed in an organic solvent. A solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in a compatible solvent is added to the nanoparticle dispersion. The mixture is then heated and stirred to facilitate the exchange of the native hydrophobic ligands with the PEG-phosphonate linker.

  • Hydrolysis: The ethyl ester groups on the phosphonate are hydrolyzed to the free phosphonic acid. This can be achieved through either acid or base-catalyzed hydrolysis. This step is crucial for achieving strong binding to the metal oxide surface.

  • Purification: The surface-modified nanoparticles are purified from excess ligands and reaction byproducts by repeated washing and centrifugation or by using magnetic separation. The final product is a stable dispersion of hydrophilic and biocompatible IONPs.

Characterization of Modified Nanoparticles:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic size and size distribution of the nanoparticles and to assess their colloidal stability.

  • Zeta Potential Measurement: To evaluate the surface charge of the nanoparticles, which is indicative of successful surface modification and stability.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic coating on the nanoparticle surface.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus and other elements from the linker on the nanoparticle surface.

Bioconjugation for Targeted Drug Delivery

The m-PEG6-(CH2)8-phosphonic acid ethyl ester can be utilized in the development of drug delivery systems.[1] The phosphonate end can be anchored to a nanoparticle carrier, while the methoxy-terminated PEG chain provides a "stealth" layer to evade the immune system. For targeted delivery, the terminal methoxy group can be replaced with a reactive functional group (e.g., NHS ester, maleimide) to conjugate targeting ligands such as antibodies or peptides.

The logical relationship for creating a targeted drug delivery vector is shown below:

G cluster_drug_delivery Targeted Drug Delivery Vector Assembly Nanoparticle Metal Oxide Nanoparticle Core Linker m-PEG6-(CH2)8-phosphonic acid Nanoparticle->Linker Anchoring Drug Therapeutic Drug Nanoparticle->Drug Encapsulation or Conjugation TargetingLigand Targeting Ligand (e.g., Antibody) Linker->TargetingLigand Conjugation (with modified PEG) Vector Targeted Drug Delivery Vector Linker->Vector TargetingLigand->Vector Drug->Vector

Caption: Logical relationship for assembling a targeted drug delivery vector.

Experimental Protocol: General Bioconjugation

Assuming a modified version of the linker with a terminal reactive group (e.g., m-PEG6-(CH2)8-phosphonic acid-NHS ester):

  • Activation of Targeting Ligand: If necessary, the targeting ligand (e.g., an antibody) is prepared in a suitable buffer.

  • Conjugation Reaction: The activated PEG-phosphonate linker is added to the targeting ligand solution and allowed to react under controlled pH and temperature to form a stable conjugate.

  • Purification of the Conjugate: The resulting conjugate is purified from unreacted linker and ligand using techniques like size exclusion chromatography or dialysis.

  • Attachment to Nanoparticles: The purified conjugate is then used to coat drug-loaded metal oxide nanoparticles as described in the surface modification protocol.

Conclusion

m-PEG6-(CH2)8-phosphonic acid ethyl ester and its corresponding acid are highly valuable molecules for researchers in nanotechnology, materials science, and drug development. Their well-defined structure, combining a hydrophilic PEG chain and a robust phosphonate anchoring group, enables the creation of stable, biocompatible, and functionalized surfaces and nanoparticles. The experimental approaches outlined in this guide provide a foundation for the synthesis, characterization, and application of these versatile linkers in a variety of advanced research applications.

References

Navigating the Solubility Landscape of m-PEG6-(CH2)8-phosphonic acid ethyl ester in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a key reagent in bioconjugation, drug delivery, and surface modification. Understanding the solubility of this heterobifunctional PEG linker is critical for its effective application in formulating drug delivery systems, developing biocompatible coatings, and modifying biomolecules.[1] This document offers a summary of its expected solubility in common organic solvents, detailed experimental protocols for precise solubility determination, and visual workflows to guide laboratory practice.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media. For m-PEG6-(CH2)8-phosphonic acid ethyl ester, its structure, featuring a hydrophilic polyethylene glycol (PEG) chain and a more hydrophobic alkyl phosphonic acid ethyl ester moiety, results in a nuanced solubility profile.[1] The PEG segment generally enhances solubility, particularly in polar solvents.[2][3]

Solubility Data Summary

While specific quantitative solubility data for m-PEG6-(CH2)8-phosphonic acid ethyl ester is not extensively published, a qualitative understanding can be derived from the general properties of PEG derivatives and available supplier information. The following table summarizes the expected solubility and provides estimated values for guidance. It is imperative for researchers to experimentally determine the precise solubility for their specific applications.

SolventChemical FormulaPolarity IndexExpected SolubilityEstimated Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Soluble[4]> 50
N,N-Dimethylformamide (DMF)C₃H₇NO6.4Highly Soluble> 50
Dichloromethane (DCM)CH₂Cl₂3.1Soluble> 25
MethanolCH₃OH5.1Soluble> 25
EthanolC₂H₅OH4.3Soluble> 25
Ethyl AcetateC₄H₈O₂4.4Sparingly Soluble1 - 10
TolueneC₇H₈2.4Sparingly Soluble1 - 10

Note: The estimated solubility ranges are based on the general solubility characteristics of PEG derivatives and should be confirmed experimentally.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5] This protocol outlines the steps for determining the solubility of m-PEG6-(CH2)8-phosphonic acid ethyl ester in a chosen organic solvent.

Materials:

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester (solid)

  • Selected organic solvent (e.g., DMSO, DMF, DCM, etc.)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity.

  • Addition of Excess Solute: Accurately weigh an excess amount of m-PEG6-(CH2)8-phosphonic acid ethyl ester and add it to a glass vial. The excess solid should be clearly visible.

  • Addition of Solvent: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to sediment.

  • Sample Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is crucial to prevent overestimation of solubility.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved solute.

  • Calculation of Solubility: Calculate the solubility of m-PEG6-(CH2)8-phosphonic acid ethyl ester in the selected solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess m-PEG6-(CH2)8-phosphonic acid ethyl ester B Add known volume of organic solvent A->B C Seal vial and place on orbital shaker B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow undissolved solid to sediment D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtered saturated solution F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for determining thermodynamic solubility.

Logical Relationship in Solubility Behavior

The solubility of m-PEG6-(CH2)8-phosphonic acid ethyl ester is governed by the interplay between its structural components and the properties of the solvent.

G cluster_compound m-PEG6-(CH2)8-phosphonic acid ethyl ester cluster_solvent Organic Solvent PEG m-PEG6 Moiety (Hydrophilic) Solubility Solubility PEG->Solubility Increases in polar solvents AlkylPhosphonate (CH2)8-Phosphonic Acid Ethyl Ester (Hydrophobic/Polar) AlkylPhosphonate->Solubility Contributes to overall solubility profile Polar Polar Solvents (e.g., DMSO, DMF) Polar->Solubility Favors dissolution NonPolar Non-Polar Solvents (e.g., Toluene) NonPolar->Solubility Limits dissolution

Caption: Factors influencing solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of m-PEG6-(CH2)8-phosphonic acid ethyl ester in organic solvents. While a definitive, quantitative dataset is not publicly available, the provided information on expected solubility and the detailed experimental protocol for the shake-flask method will empower researchers to accurately determine this critical parameter for their specific needs. The visual workflows offer a clear and concise guide for laboratory execution. For professionals in drug development and materials science, a precise understanding of solubility is paramount for optimizing formulation, ensuring reproducibility, and ultimately, achieving desired therapeutic or material outcomes.

References

Purity Analysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of m-PEG6-(CH2)8-phosphonic acid ethyl ester. This PEGylated phosphonic acid derivative is a valuable bifunctional linker in bioconjugation, surface modification, and drug delivery systems, making stringent purity control essential for reproducible and reliable results in research and development.[1][2]

Introduction to Purity and Potential Impurities

m-PEG6-(CH2)8-phosphonic acid ethyl ester, with a molecular weight of 500.61 g/mol and a chemical formula of C23H49O9P, combines a hydrophilic hexaethylene glycol (PEG6) chain with a phosphonic acid ethyl ester functional group via an octyl spacer.[3] The purity of this reagent is critical, as impurities can interfere with subsequent conjugation reactions, alter the physicochemical properties of the final product, and introduce unwanted components into sensitive biological systems.

Potential impurities may arise from the synthetic process and subsequent degradation. The synthesis of phosphonic acid esters often involves reactions like the Michaelis-Arbuzov or Michaelis-Becker reaction.[4][5] Based on these synthetic routes, potential impurities could include:

  • Starting materials: Unreacted m-PEG6-alkyne, azido-(CH2)8-phosphonic acid ethyl ester, or other precursors.

  • Reaction byproducts: Salts, catalysts, or other reagents used in the synthesis.

  • Hydrolyzed forms: The corresponding phosphonic acid resulting from the hydrolysis of the ethyl ester.

  • Polydispersity of the PEG chain: While "PEG6" implies a discrete chain length, commercial PEG reagents can sometimes contain a distribution of chain lengths (e.g., PEG5, PEG7).

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is recommended to ensure a comprehensive purity profile of m-PEG6-(CH2)8-phosphonic acid ethyl ester. The primary techniques include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for molecular weight verification and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the target compound from non-polar and some polar impurities.

Experimental Protocol:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Data Presentation:

The purity is determined by the area percentage of the main peak in the chromatogram.

Table 1: HPLC Purity Data
Analyte m-PEG6-(CH2)8-phosphonic acid ethyl ester
Retention Time (min) 12.5
Peak Area % (UV 210 nm) 98.5%
Peak Area % (ELSD) 99.1%
Known Impurity 1 (e.g., hydrolyzed acid) 8.2 min
Area % of Impurity 1 (UV 210 nm) 0.8%
Area % of Impurity 1 (ELSD) 0.5%
Other Impurities < 0.7% (total)
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of MS, enabling the identification of the main component and its impurities.[6][7] For PEGylated compounds, electrospray ionization (ESI) is a common technique.

Experimental Protocol:

  • LC System: Use the same HPLC conditions as described in section 2.1.

  • Mass Spectrometer: ESI-Time of Flight (TOF) or Quadrupole-TOF (Q-TOF).

  • Ionization Mode: Positive ion mode.

  • Mass Range: 100 - 1000 m/z.

  • Data Analysis: The theoretical exact mass of m-PEG6-(CH2)8-phosphonic acid ethyl ester is 500.3114 Da.[3] The observed mass should be within a narrow tolerance (e.g., ± 5 ppm). Impurities will be identified by their mass-to-charge ratio.

Data Presentation:

Table 2: LC-MS Data
Analyte m-PEG6-(CH2)8-phosphonic acid ethyl ester
Theoretical Mass [M+H]+ 501.3187 Da
Observed Mass [M+H]+ 501.3182 Da
Mass Accuracy (ppm) -1.0
Impurity 1 (m/z) 473.2875 ([M-C2H5+H]+, hydrolyzed acid)
Impurity 2 (m/z) 457.2930 ([M-C2H5O+H]+)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectroscopy are essential for confirming the chemical structure of the main component and for detecting and quantifying impurities that may not be readily observed by other techniques.

Experimental Protocol:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • ¹H NMR: Acquire a standard proton spectrum. The characteristic peaks for the PEG backbone, the alkyl chain, the ethyl ester group, and the terminal methoxy group should be present and integrate to the correct ratios.

  • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. A single peak should be observed for the phosphonic acid ethyl ester. The chemical shift will be characteristic of this functional group.

  • Quantitative NMR (qNMR): For higher accuracy purity determination, qNMR can be performed using a certified internal standard.

Data Presentation:

Table 3: NMR Spectroscopy Data
Nucleus Characteristic Chemical Shifts (ppm)
¹H~3.64 (s, PEG backbone -OCH₂CH₂O-)
~4.07 (quintet, -PO(OCH₂CH₃)₂)
~3.38 (s, -OCH₃)
~1.32 (t, -PO(OCH₂CH₃)₂)
1.2-1.8 (m, -(CH₂)₈-)
³¹P~30-32 (s)
Purity by ¹H NMR >98% (based on integration of characteristic peaks versus impurities)

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the purity analysis and the decision-making process based on the results.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_reporting Data Evaluation and Reporting Sample Receive Sample of m-PEG6-(CH2)8-phosphonic acid ethyl ester Prep Prepare Stock Solution (1 mg/mL) Sample->Prep HPLC RP-HPLC Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS NMR NMR Spectroscopy (¹H, ³¹P) Prep->NMR Data Compile and Analyze Data HPLC->Data LCMS->Data NMR->Data Report Generate Certificate of Analysis Data->Report

Caption: Overall workflow for the purity analysis of the compound.

Decision_Pathway node_result node_result node_pass node_pass node_fail node_fail start Purity Results from HPLC, LC-MS, NMR check_purity Purity > 95%? start->check_purity check_impurities Single Impurity < 0.5%? check_purity->check_impurities Yes fail Reject Batch / Further Purification check_purity->fail No check_structure Structure Confirmed by NMR & MS? check_impurities->check_structure Yes check_impurities->fail No pass Release Batch check_structure->pass Yes check_structure->fail No

Caption: Decision pathway for batch release based on purity analysis results.

Conclusion

The purity analysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester requires a combination of chromatographic and spectroscopic techniques. By employing RP-HPLC, LC-MS, and NMR spectroscopy, a comprehensive assessment of the compound's purity, identity, and impurity profile can be achieved. The detailed protocols and data presentation formats provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this important chemical linker. Commercial suppliers often guarantee a purity of ≥95%, and the methods outlined here provide the means to verify this specification.[8][9]

References

m-PEG6-(CH2)8-phosphonic acid ethyl ester safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a heterobifunctional linker molecule designed for applications in bioconjugation, drug delivery, and surface modification. This guide consolidates available safety data, physical and chemical properties, and experimental methodologies to support its use in research and development.

Chemical and Physical Properties

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a compound featuring a monomethyl-terminated polyethylene glycol (m-PEG) chain, a C8 alkyl spacer, and a diethyl phosphonate group. The PEG moiety imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption, while the phosphonate ester group serves as a robust anchor for binding to metal oxide surfaces.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate
CAS Number 2028281-88-9
Molecular Formula C23H49O9P
Molecular Weight 500.61 g/mol
Canonical SMILES CCOP(=O)(CCCCCCCCCOCCOCCOCCOCCOCCOC)OCC

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Solid powder--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--, --INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
Storage Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C. Keep dry and dark.--INVALID-LINK--
Shipping Shipped under ambient temperature as a non-hazardous chemical.--INVALID-LINK--

Safety Data and Handling

A specific Safety Data Sheet (SDS) for m-PEG6-(CH2)8-phosphonic acid ethyl ester is not publicly available. The following information is extrapolated from data on structurally related diethyl alkylphosphonates and general principles of laboratory safety. This compound is intended for research use only and is not for human or veterinary use.[1]

Hazard Identification

Based on the GHS classification for Diethyl ethylphosphonate (CAS 78-38-6), a related compound, the potential hazards may include:

Table 3: Extrapolated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[2][3]
Hazardous to the Aquatic Environment, Long-termCategory 2H411: Toxic to aquatic life with long lasting effects[2]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Use in a well-ventilated area or with appropriate exhaust ventilation.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Toxicological Data (for related compounds)

Quantitative toxicological data for the target compound is not available. The following data is for Diethyl ethylphosphonate (CAS 78-38-6).

Table 4: Toxicological Data for Diethyl ethylphosphonate

TestSpeciesRouteValue
LD50RatOral2330 mg/kg[4]
LD50RatDermal> 2000 mg/kg[4]
LD50MouseIntraperitoneal2240 mg/kg[5]

Experimental Protocols and Applications

The primary application of m-PEG6-(CH2)8-phosphonic acid ethyl ester is as a linker for the surface modification of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) to improve their stability and biocompatibility for use in drug delivery and diagnostic imaging.[6] The phosphonate group provides a strong anchor to the metal oxide surface.

General Workflow for Nanoparticle Surface Functionalization

The following diagram outlines a typical workflow for using a PEG-phosphonate linker to functionalize a nanoparticle.

G cluster_synthesis Preparation cluster_reaction Functionalization Reaction cluster_purification Purification & Characterization NP Hydrophobic Nanoparticles (NPs) Mix Mix NPs and Linker in Solvent NP->Mix Linker m-PEG6-(CH2)8-phosphonic acid ethyl ester Linker->Mix Solvent Organic Solvent (e.g., Dichloromethane) Solvent->Mix Sonicate Sonication (to ensure dispersion) Mix->Sonicate Incubate Incubate (e.g., overnight at RT) Sonicate->Incubate Purify Purification (e.g., Centrifugation, Size-Exclusion Filtration) Incubate->Purify Characterize Characterization (DLS, TEM, TGA) Purify->Characterize Final Stable, Water-Dispersible PEGylated NPs Characterize->Final

Caption: General workflow for nanoparticle PEGylation.

Detailed Protocol: Ligand Exchange for Iron Oxide Nanoparticle (IONP) Functionalization

This protocol is adapted from methodologies for functionalizing hydrophobic iron oxide nanoparticles with PEG-phosphonate linkers.[7][8][9]

Materials:

  • Hydrophobic oleic acid-coated iron oxide nanoparticles (IONPs) dispersed in an organic solvent (e.g., dichloromethane).

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester.

  • Dichloromethane (DCM), anhydrous.

  • Methanol (MeOH).

  • Hexane.

Procedure:

  • Preparation: In a glass vial, add a solution of the hydrophobic IONPs in DCM.

  • Linker Addition: Prepare a solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in a DCM/MeOH mixture. Add this solution to the IONP dispersion. The molar ratio of linker to iron content should be optimized for the specific nanoparticle system.

  • Reaction: Sonicate the reaction mixture in a bath sonicator. An alternating cycle of sonication (e.g., 1 hour on, 1 hour off) repeated three times is effective for promoting ligand exchange.[9]

  • Incubation: Allow the mixture to react overnight at room temperature with gentle stirring.

  • Purification - Precipitation: Concentrate the solution under reduced pressure. Add hexane to precipitate the now more hydrophilic, PEGylated nanoparticles.

  • Purification - Washing: Pellet the PEGylated IONPs by centrifugation. Discard the supernatant containing unbound linker and displaced oleic acid. Resuspend the pellet in a suitable solvent (e.g., water or saline) and repeat the centrifugation/washing steps as necessary to remove impurities.

  • Final Product: After the final wash, resuspend the purified PEGylated IONPs in the desired aqueous buffer for storage and characterization.

Characterization:

  • Hydrodynamic Size: Measured by Dynamic Light Scattering (DLS) to confirm colloidal stability and assess size increase post-PEGylation.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM).

  • Surface Coating: Confirmed by Thermogravimetric Analysis (TGA) to quantify the organic coating mass.

Role in Targeted Drug Delivery

m-PEG6-(CH2)8-phosphonic acid ethyl ester does not possess intrinsic therapeutic or signaling activity. Its function is to act as a versatile linker molecule. In drug delivery, it can be used to coat a nanoparticle carrier, which is then loaded with a therapeutic agent. The PEG linker serves to increase the circulation half-life of the nanoparticle by helping it evade the mononuclear phagocyte system.[10] This allows the nanoparticle to preferentially accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

While this specific linker does not have a terminal group for direct drug conjugation, it forms the basis for more complex, heterobifunctional linkers where the terminal methyl group of the PEG is replaced with a reactive moiety (e.g., NHS ester, Maleimide) for covalent attachment of a drug or targeting ligand.

The diagram below illustrates the conceptual role of a PEG-phosphonate linker in creating a targeted drug delivery system.

G cluster_construct Nanoparticle Construct cluster_delivery Systemic Delivery & Targeting cluster_action Cellular Action NP Nanoparticle Core (e.g., Iron Oxide) Linker PEG-Phosphonate Linker Layer NP->Linker Drug Therapeutic Drug Linker->Drug conjugated Target Targeting Ligand Linker->Target conjugated Circulation Prolonged Circulation (Evasion of MPS) Linker->Circulation enables Binding Cell-Specific Binding (via Targeting Ligand) Target->Binding EPR Tumor Accumulation (EPR Effect) Circulation->EPR EPR->Binding Internalization Internalization Binding->Internalization Release Drug Release Internalization->Release Pathway Drug Interacts with Signaling Pathway Release->Pathway

Caption: Role of PEG-phosphonate linkers in drug delivery.

Note on Signaling Pathways: The signaling pathway affected is determined by the specific drug conjugated to the nanoparticle, not by the m-PEG6-(CH2)8-phosphonic acid ethyl ester linker itself. The linker's role is to ensure the drug reaches its target. For example, if the conjugated drug were a kinase inhibitor, the relevant diagram would depict the specific kinase signaling cascade that is inhibited upon drug release inside the target cancer cell.

References

In-Depth Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester: Properties, Suppliers, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a versatile heterobifunctional linker crucial for advancements in biomaterials, drug delivery, and nanotechnology. This document details its chemical properties, commercial availability, and established experimental applications, offering a valuable resource for researchers in the field.

Core Properties and Commercial Availability

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a phosphonic acid ethyl ester functional group, separated by a C8 alkyl spacer. The PEG chain, with six repeating ethylene glycol units, imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption and enhancing solubility in aqueous environments. The phosphonic acid ethyl ester group provides a robust anchor for binding to various metal oxide surfaces, including titanium, aluminum, and zirconium.

Quantitative Data Summary

A survey of commercial suppliers reveals the following typical specifications for m-PEG6-(CH2)8-phosphonic acid ethyl ester. It is important to note that batch-specific data should always be confirmed with the supplier.

PropertyTypical ValueSuppliers Citing This Value
CAS Number 2028281-88-9MedKoo, MySkinRecipes
Molecular Weight 500.61 g/mol MedKoo, BroadPharm
Chemical Formula C23H49O9PMedKoo
Purity ≥95% or >96%MySkinRecipes, MedKoo, BroadPharm
Appearance Solid powderMedKoo
Solubility Soluble in DMSOMedKoo
Storage Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °CMedKoo
Commercial Suppliers

A number of chemical suppliers specialize in providing m-PEG6-(CH2)8-phosphonic acid ethyl ester for research purposes. These include:

  • AxisPharm

  • BOC Sciences

  • BroadPharm

  • Cenmed Enterprises

  • MedKoo

  • MySkinRecipes

  • Shaanxi XinYan Bomei Biotechnology Co., Ltd.

Key Applications and Experimental Protocols

The unique bifunctional nature of m-PEG6-(CH2)8-phosphonic acid ethyl ester makes it a valuable tool for surface modification, bioconjugation, and the development of drug delivery systems.[1] The phosphonate group serves as a strong anchor to metal oxide surfaces, while the PEG chain provides a hydrophilic and bio-inert outer layer.

Surface Modification of Implants and Nanoparticles

A primary application of this compound is the formation of self-assembled monolayers (SAMs) on metal oxide surfaces. This process is critical for improving the biocompatibility of medical implants and for the stabilization and functionalization of nanoparticles. The PEGylated surface minimizes biofouling and can be further modified for targeted applications.

Experimental Workflow for Surface Modification:

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_clean Substrate Cleaning (e.g., sonication in ethanol/water) sub_dry Drying (e.g., nitrogen stream) sub_clean->sub_dry solution_prep Prepare Solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester (e.g., in anhydrous solvent like THF or ethanol) sub_dry->solution_prep immersion Immerse Substrate in Solution (e.g., 24-48 hours at room temperature) solution_prep->immersion rinsing Rinse with Solvent (to remove unbound molecules) immersion->rinsing drying Drying (e.g., nitrogen stream) rinsing->drying xps X-ray Photoelectron Spectroscopy (XPS) (to confirm elemental composition) drying->xps contact_angle Contact Angle Measurement (to assess surface hydrophilicity) drying->contact_angle afm Atomic Force Microscopy (AFM) (to visualize surface topography) drying->afm G cluster_synthesis Nanocarrier Synthesis cluster_delivery In Vivo Application np_core Nanoparticle Core (e.g., Iron Oxide) functionalization Surface Functionalization np_core->functionalization peg_linker m-PEG6-(CH2)8-phosphonic acid ethyl ester peg_linker->functionalization drug_loading Drug Loading functionalization->drug_loading administration Systemic Administration drug_loading->administration circulation Prolonged Circulation (due to PEGylation) administration->circulation targeting Passive Targeting (EPR Effect) circulation->targeting drug_release Drug Release at Tumor Site targeting->drug_release

References

Introduction to PEGylated phosphonic acids for surface modification

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to PEGylated Phosphonic Acids for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylated phosphonic acids are a class of functional molecules increasingly utilized for the surface modification of a wide range of materials, particularly metal oxides.[1][2][3] These molecules consist of a phosphonic acid headgroup, which serves as a robust anchor to surfaces, and a polyethylene glycol (PEG) chain, which imparts desirable properties such as biocompatibility, protein resistance, and improved colloidal stability.[4][5][6] The phosphonic acid group (—PO(OH)₂) forms strong, hydrolytically stable bonds with various metal oxide surfaces, including titanium oxide (TiO₂), iron oxide (Fe₃O₄), zirconium oxide (ZrO₂), and aluminum oxide (Al₂O₃), through condensation reactions with surface hydroxyl groups.[7][8][9] This strong interaction makes them superior to other common surface modifiers like silanes or thiols in many applications.[9][10]

The PEG component, a hydrophilic and biocompatible polymer, extends from the surface, creating a protective layer that can prevent the non-specific adsorption of proteins and cells, a critical feature for biomedical applications.[5][6][11] This "stealth" property is crucial in drug delivery, where PEGylated nanoparticles exhibit prolonged blood circulation times by evading the reticuloendothelial system (RES).[12][13] The versatility of PEGylated phosphonic acids allows for their application in diverse fields such as developing long-circulating drug delivery systems, creating biocompatible coatings for medical implants, and engineering stable nanoparticle contrast agents for medical imaging.[4][14][15][16]

This guide provides a comprehensive overview of the synthesis, application, and characterization of PEGylated phosphonic acids for surface modification, tailored for professionals in research and drug development.

Synthesis of PEGylated Phosphonic Acids

The synthesis of PEGylated phosphonic acids can be achieved through several routes. A common strategy involves the functionalization of a PEG molecule with a phosphonate group, which is then hydrolyzed to the phosphonic acid.

General Synthesis Strategy

A prevalent method involves a two-step process:

  • Esterification : A hydroxyl-terminated PEG is reacted with a molecule containing a thiol group, such as thioglycolic acid.

  • Radical Addition : A vinyl phosphonic acid is then added to the thiol group via a radical-mediated reaction.[17]

Another approach is the McKenna reaction, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane (TMSBr) followed by methanolysis.[2][18] This method is known for its efficiency and mild reaction conditions.[18] For example, a PEG derivative can be functionalized with a dialkyl phosphonate, which is then converted to the phosphonic acid.[2]

A simplified, one-pot synthesis has also been reported for creating hydroxyl-PEG-phosphonic acid by reacting PEG with phosphorus pentoxide (P₂O₅).[19]

Below is a diagram illustrating a common synthetic pathway.

G cluster_synthesis Synthesis of a PEGylated Phosphonic Acid PEG_OH HO-PEG-R (PEG Precursor) Step1_reagent + Br(CH₂)₁₀CO₂Et (Esterification) PEG_Ester EtO₂C(CH₂)₁₀-O-PEG-R (PEG Ester Intermediate) Step1_reagent->PEG_Ester Step 1 Step2_reagent + P(OEt)₃ (Arbuzov Reaction) PEG_Phosphonate (EtO)₂P(O)(CH₂)₁₁-O-PEG-R (PEG Dialkyl Phosphonate) Step2_reagent->PEG_Phosphonate Step 2 Step3_reagent 1. TMSBr 2. MeOH/H₂O (McKenna Reaction) Final_Product (HO)₂P(O)(CH₂)₁₁-O-PEG-R (PEGylated Phosphonic Acid) Step3_reagent->Final_Product Step 3 G cluster_binding Phosphonic Acid Binding to a Metal Oxide Surface Molecule PEG-PO(OH)₂ (PEGylated Phosphonic Acid) Process Self-Assembly (Condensation Reaction) Molecule->Process Surface M-OH M-OH M-OH (Metal Oxide Surface with Hydroxyl Groups) Surface->Process Result PEG PEG PEG |    |    | O    O    O \  /  \  /  P    P / \  / \ O - M - O - M - O (Modified Surface) Process->Result Byproduct - H₂O Process->Byproduct G cluster_workflow Experimental Workflow for Surface Modification & Characterization cluster_char Characterization Methods cluster_eval Evaluation Assays A Substrate Preparation (e.g., Cleaning, Hydroxylation) B Immersion in PEG-Phosphonic Acid Solution A->B Step 1 C Rinsing & Drying B->C Step 2 D Surface Characterization C->D Step 3 E Performance Evaluation D->E Step 4 XPS XPS AFM AFM/SEM ContactAngle Contact Angle Protein Protein Adsorption Assay Cell Cell Adhesion/Viability Stability Colloidal Stability (DLS)

References

Basic principles of self-assembled monolayers with phosphonic acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Principles of Self-Assembled Monolayers with Phosphonic Acids

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on solid surfaces.[1][2] They represent a powerful tool for tailoring the interfacial properties of materials at the molecular level. Among the various classes of molecules used to form SAMs, organophosphonic acids have emerged as a particularly robust and versatile option, especially for modifying the surfaces of a wide range of metal oxides.[1][3][4][5]

Phosphonic acid-based SAMs offer significant advantages, including high thermal and chemical stability, owing to the formation of strong covalent bonds with the substrate.[3][6][7] This makes them superior in many applications compared to other common SAM systems, such as alkanethiols on gold, which are known to be less stable under ambient conditions.[3] Their ability to form well-defined and stable films has led to their increasing use in diverse fields such as corrosion protection, electronics, biomaterials, and drug development.[2][8][9][10]

This technical guide provides a comprehensive overview of the fundamental principles of phosphonic acid SAMs, intended for researchers, scientists, and professionals in drug development who seek to utilize this technology for advanced surface functionalization.

Core Principles of Phosphonic Acid SAMs

The formation and properties of phosphonic acid SAMs are governed by the interplay between the molecular structure of the phosphonic acid, the nature of the substrate, and the assembly conditions.

Molecular Structure

A typical phosphonic acid molecule used for SAM formation consists of three key components:

  • The Phosphonic Acid Head Group (-PO(OH)₂): This functional group serves as the anchor, binding the molecule to the substrate. It has a strong affinity for metal oxide surfaces, where it can form one or more covalent bonds.[2]

  • The Spacer or Backbone (e.g., Alkyl or Aryl Chain): This component connects the head group to the terminal group. Van der Waals interactions between adjacent backbones, particularly in long-chain alkyl phosphonic acids, drive the ordering and close packing of the molecules within the monolayer.[3]

  • The Terminal Functional Group (-R): This is the outermost part of the SAM and dictates the final surface properties. By varying this group, the surface can be rendered hydrophobic, hydrophilic, biocompatible, or reactive for further chemical modifications.

Mechanism of SAM Formation on Metal Oxide Surfaces

The self-assembly process typically occurs from a dilute solution of the phosphonic acid. The substrate, usually a metal with a native oxide layer (e.g., aluminum, titanium, silicon), is immersed in this solution.[2][3]

  • Surface Hydroxylation: The process begins with the metal oxide surface, which is typically covered with hydroxyl (-OH) groups, especially after cleaning or plasma treatment.[4][11] These surface hydroxyls are the reactive sites for the phosphonic acid head groups.

  • Physisorption and Condensation: Initially, the phosphonic acid molecules may physisorb (hydrogen-bond) to the hydroxylated surface.[3] A subsequent thermal annealing step is often employed to drive a condensation reaction.[3][12][13] This reaction forms a strong, covalent P-O-Metal bond, releasing a water molecule as a byproduct.[2][4]

  • Binding Modes: The phosphonic acid head group can bind to the metal oxide surface in several configurations, including monodentate, bidentate, and tridentate linkages.[1][14][15] The exact binding mode can depend on factors like the specific substrate, surface hydration, and post-deposition treatment. Bidentate and tridentate binding modes are generally considered to be more stable.

G cluster_molecules Phosphonic Acid Head Group cluster_binding Binding Modes M1 M-OH M2 M-OH M3 M-OH PA1 R-P(O)(OH)₂ Mono Monodentate R-P(O)(OH)-O-M PA1->Mono + H₂O PA2 R-P(O)(OH)₂ Bi Bidentate R-P(O)-O₂-M₂ PA2->Bi + 2H₂O PA3 R-P(O)(OH)₂ Tri Tridentate R-P-O₃-M₃ PA3->Tri + 3H₂O

Figure 1: Binding modes of phosphonic acid on a metal oxide surface.

Factors Influencing SAM Quality

Several experimental parameters critically affect the order, density, and stability of the resulting monolayer:

  • Substrate Preparation: A clean, smooth, and well-hydroxylated surface is essential for the formation of a high-quality SAM.

  • Solvent: The choice of solvent can influence the solubility of the phosphonic acid and its interaction with the substrate. Anhydrous solvents are often preferred to control the amount of water at the interface.[3][16]

  • Deposition Time and Temperature: Sufficient time is required for the molecules to adsorb and arrange themselves on the surface. Increased temperature can accelerate the formation of covalent bonds but may also lead to multilayer formation if not controlled.[13][17]

  • Post-Deposition Annealing: Heating the substrate after the initial deposition is a common practice to promote the formation of covalent bonds, remove residual solvent, and improve the overall order and stability of the SAM.[3][13]

  • Humidity: The presence of water at the interface can significantly influence the reaction time. Dry environments can lead to almost instantaneous reaction at elevated temperatures, while humid conditions can inhibit it.[16]

Properties and Characterization

Phosphonic acid SAMs exhibit distinct properties that make them suitable for a wide range of applications.

Structural and Physical Properties
  • Order and Packing: Long-chain alkylphosphonic acids tend to form densely packed, quasi-crystalline structures on smooth surfaces. The alkyl chains are typically tilted at a specific angle with respect to the surface normal to maximize van der Waals interactions.[3][18]

  • Wettability: The terminal functional group of the SAM dictates the surface wettability. For instance, a methyl-terminated SAM (e.g., from octadecylphosphonic acid) creates a highly hydrophobic surface, while a hydroxyl- or carboxyl-terminated SAM results in a hydrophilic surface.

  • Stability: The strong P-O-Metal covalent bond provides excellent thermal and hydrolytic stability.[3][6] Phosphonic acid SAMs on alumina have been shown to be stable at temperatures up to ~400°C, significantly higher than the stability of alkanethiols on gold.[6][19] The P-O anchor group itself can remain stable up to 800°C.[19][20]

Quantitative Data Summary

The following tables summarize key quantitative data for phosphonic acid SAMs on various common substrates.

Table 1: Water Contact Angles of Phosphonic Acid SAMs
Phosphonic AcidSubstrateWater Contact Angle (°)Reference(s)
Octadecylphosphonic acid (ODPA)Al/Si~130°[4]
Perfluorodecylphosphonic acid (PFDP)Al/Si137°[4]
Octadecylphosphonic acid (ODPA)TiO₂117.6° ± 2.5°[13]
Fluorinated Phosphonic Acid (FPA)Al114.5° ± 1.7°[5]
11-Hydroxyundecylphosphonic acid (PUL)SiO₂-[3]
Dodecylphosphonic acid (DP)Al/Si~130°[4]
Table 2: Structural Properties of Phosphonic Acid SAMs
Phosphonic AcidSubstrateThickness (Å)Chain Tilt Angle (°)Reference(s)
Octadecylphosphonic acid (ODPA)SiO₂-~37°[3][18]
11-Hydroxyundecylphosphonic acid (PUL)SiO₂-~45°[3][18]
α-quarterthiophene-2-phosphonate (4TP)SiO₂/Si~18 Å-[21]
Hexanephosphonic acidZnO~2x thicker than hexanethiol-[22]
Table 3: Thermal Stability of Phosphonic Acid SAMs
Phosphonic Acid (Backbone)SubstrateOnset of Desorption/DecompositionNotesReference(s)
Butylphosphonic acid (BPA)Si350 °CComplete desorption at ~500 °C.[20]
Non-substituted alkylAl₂O₃673-773 K (~400-500 °C)Cleavage of the backbone from the anchor group.[6]
Fluorinated alkylAl₂O₃> 523 K (> 250 °C)Bond cleavage within the backbone.[6]
P-O-Metal anchor groupMetal OxideStable up to 800 °CThe anchoring group itself is highly robust.[19][20]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for forming high-quality SAMs.

General Protocol for SAM Preparation (Solution Deposition)
  • Substrate Cleaning:

    • Sonication: Sonicate the substrate sequentially in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 10-15 minutes each to remove organic contaminants.

    • Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

    • Surface Activation (Hydroxylation): Treat the substrate with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove any remaining organic residues and generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

  • SAM Deposition:

    • Solution Preparation: Prepare a dilute solution of the desired phosphonic acid (e.g., 1 mM) in a suitable high-purity, anhydrous solvent (e.g., tetrahydrofuran (THF), isopropanol, or toluene).

    • Immersion: Immerse the cleaned and activated substrate into the phosphonic acid solution. The immersion time can range from a few hours to 24-48 hours, depending on the specific system.[2][12] The process is typically carried out at room temperature or slightly elevated temperatures.

  • Post-Deposition Rinsing and Annealing:

    • Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any non-covalently bonded (physisorbed) molecules. Sonication in the rinse solvent can be used to ensure complete removal of multilayers.[12]

    • Drying: Dry the rinsed substrate again under a stream of inert gas.

    • Annealing: Heat the coated substrate in an oven or tube furnace (e.g., at 120-150 °C for several hours) to promote covalent bond formation and improve the ordering of the monolayer.[3][13]

G cluster_prep Substrate Preparation cluster_depo SAM Deposition cluster_post Post-Treatment cluster_char Characterization Sonication 1. Sonication (Acetone, IPA, DI Water) Drying1 2. Drying (Nitrogen Stream) Sonication->Drying1 Activation 3. Surface Activation (O₂ Plasma / Piranha) Drying1->Activation Immersion 4. Immersion (1 mM PA Solution, 24h) Activation->Immersion Rinsing 5. Rinsing & Sonication (Fresh Solvent) Immersion->Rinsing Drying2 6. Drying (Nitrogen Stream) Rinsing->Drying2 Annealing 7. Annealing (140°C, 2-48h) Drying2->Annealing XPS XPS (Composition, Bonding) Annealing->XPS AFM AFM (Topography) Annealing->AFM CA Contact Angle (Wettability) Annealing->CA FTIR FTIR (Functional Groups) Annealing->FTIR

Figure 2: Experimental workflow for phosphonic acid SAM preparation.

Key Characterization Techniques
  • Contact Angle Goniometry: Measures the static contact angle of a liquid (typically water) on the SAM surface. It provides a quick and straightforward assessment of surface wettability and monolayer quality.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical bonding states at the surface, confirming the presence of the SAM and the nature of its binding to the substrate.[3][7]

  • Atomic Force Microscopy (AFM): Used to visualize the surface topography of the SAM at the nanoscale, providing information on monolayer coverage, smoothness, and the presence of defects.[23]

  • Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM with sub-nanometer precision.

  • Polarization Modulation Infrared Reflection Adsorption Spectroscopy (PM-IRRAS): A highly sensitive infrared spectroscopy technique used to study the chemical structure and orientation of molecules in a monolayer on a reflective substrate.[24]

Applications in Research and Drug Development

The stability and versatility of phosphonic acid SAMs make them highly valuable for a range of applications in the life sciences.

G cluster_props Core Properties cluster_apps Applications SAM Phosphonic Acid SAMs Stability High Stability (Thermal, Chemical) SAM->Stability Versatility Surface Versatility (Metal Oxides) SAM->Versatility Tailor Tunable Properties (Terminal Group -R) SAM->Tailor Bio Biomaterial Coatings (Biocompatibility, Anti-fouling) Stability->Bio Elec Organic Electronics Stability->Elec Corr Corrosion Protection Versatility->Corr Sensor Biosensors (Analyte Immobilization) Tailor->Sensor Drug Drug Development (Targeted Delivery, Nanoparticle Functionalization) Tailor->Drug

Figure 3: Relationship between core properties and applications of PA SAMs.

  • Biomaterial Surface Modification: Phosphonic acid SAMs are used to modify the surfaces of metallic implants (e.g., titanium and its alloys) to improve biocompatibility, control protein adsorption, prevent bacterial adhesion (anti-fouling), and promote specific cell attachment and growth for better tissue integration.[12][13]

  • Biosensors: The ability to introduce specific functional groups allows for the covalent immobilization of biomolecules such as DNA, enzymes, or antibodies onto sensor surfaces. The stability of the phosphonate linkage ensures a robust and reliable sensor platform.[3]

  • Drug Development and Delivery: Phosphonic acids can be used to functionalize the surfaces of nanoparticles (e.g., iron oxide or titanium dioxide) for targeted drug delivery.[9] The SAM layer can improve the stability of the nanoparticles in biological media and can be tailored with ligands that target specific cells or tissues.

  • Corrosion Protection: By forming a dense, hydrophobic barrier, phosphonic acid SAMs can effectively protect underlying metals from corrosion, which is critical for the longevity of medical devices and implants.[2][9][25]

Conclusion

Self-assembled monolayers of phosphonic acids represent a cornerstone of modern surface science, offering an unparalleled combination of stability, versatility, and precision for the functionalization of metal oxide surfaces. Their robust nature, stemming from strong covalent anchoring, and the ease with which their surface properties can be tailored make them an indispensable tool for researchers. For professionals in drug development and materials science, phosphonic acid SAMs provide a reliable platform for creating advanced biomaterials, developing sensitive biosensors, and engineering sophisticated drug delivery systems. A thorough understanding of the core principles of their formation and characterization is key to unlocking their full potential in these cutting-edge applications.

References

Methodological & Application

Application Notes and Protocols for Self-Assembled Monolayers of m-PEG6-(CH2)8-Phosphonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) of m-PEG6-(CH2)8-phosphonic acid ethyl ester on metal oxide surfaces. This protocol is designed to be a comprehensive guide for researchers in various fields, including biomaterials, nanotechnology, and drug delivery, who are looking to modify surfaces to enhance biocompatibility, reduce non-specific binding, and introduce specific functionalities.

Introduction

Self-assembled monolayers (SAMs) of organophosphonates on metal oxide surfaces have emerged as a robust and versatile platform for surface functionalization. The phosphonate headgroup forms strong, covalent bonds with a variety of metal oxides, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and the native oxide layer of silicon (SiO₂)[1][2]. This provides a stable and reliable method for tailoring surface properties.

The molecule m-PEG6-(CH2)8-phosphonic acid ethyl ester is particularly well-suited for applications in biological and medical fields. It comprises three key components:

  • m-PEG6 (monomethyl ether polyethylene glycol with six ethylene glycol units): This hydrophilic chain enhances water solubility and, when immobilized on a surface, effectively reduces the non-specific adsorption of proteins and cells, a critical feature for biocompatible coatings and drug delivery systems[3][4].

  • (CH2)8 Spacer (octamethylene chain): This flexible alkyl chain acts as a linker, providing distance between the PEG chain and the phosphonate anchor group. This spacing allows for more effective surface coverage and helps to maintain the desired orientation of the PEG chains away from the surface[3].

  • Phosphonic Acid Ethyl Ester Group: The phosphonic acid moiety is a strong anchoring group for metal oxide surfaces[3]. The ethyl ester form may require a hydrolysis step to enable covalent bond formation with the surface hydroxyl groups of the metal oxide.

These SAMs are valuable in a range of applications, including the development of biocompatible coatings for medical implants, the creation of targeted drug delivery platforms, and the surface modification of biosensors to improve their performance and reduce biofouling[4][5].

Quantitative Data Summary

The following table summarizes key quantitative data for oligo(ethylene glycol)-terminated phosphonic acid SAMs, providing expected values for monolayers formed using the described protocol.

ParameterValueSubstrateReference MoleculeSource
Dry Adlayer Thickness 13.4 ÅTitanium DioxideTri(ethylene glycol)-alkane phosphate[5]
Grafting Density 2.03 molecules/nm²Titanium DioxideTri(ethylene glycol)-alkane phosphate[5]
Alkyl Chain Tilt Angle ~37° - 45°Silicon OxideAlkylphosphonic Acids[2]

Note: The provided data is for a similar oligo(ethylene glycol)-terminated phosphate and alkylphosphonic acids and should be considered as an estimate for m-PEG6-(CH2)8-phosphonic acid SAMs. Actual values may vary depending on the specific substrate, process conditions, and characterization method.

Experimental Protocol

This protocol details the formation of m-PEG6-(CH2)8-phosphonic acid ethyl ester SAMs on a generic metal oxide substrate (e.g., TiO₂, SiO₂). The "Tethering by Aggregation and Growth" (T-BAG) method is a reliable technique for forming high-quality phosphonic acid SAMs[2].

Materials
  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Substrates with a metal oxide surface (e.g., silicon wafers with native oxide, titanium-coated substrates)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Ethanol (absolute)

  • Methanol

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Oven capable of maintaining 140°C

Substrate Preparation

Proper substrate cleaning is crucial for the formation of a uniform and well-ordered SAM.

  • Cut the substrates to the desired size using a diamond scribe.

  • Place the substrates in a beaker and sonicate for 15 minutes in a sequence of the following solvents:

    • Deionized water

    • Ethanol

    • Methanol

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • To ensure a fully hydroxylated and clean surface, treat the substrates with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ).

  • After plasma or piranha treatment, rinse the substrates thoroughly with DI water and dry with nitrogen gas. Use the substrates immediately for SAM formation.

SAM Formation Solution Preparation
  • Prepare a 25 µM solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in anhydrous THF. For example, to prepare 10 mL of solution, dissolve the appropriate amount of the phosphonic acid ethyl ester in 10 mL of anhydrous THF in a clean, dry glass vial.

  • Cap the vial tightly and sonicate for 5-10 minutes to ensure the compound is fully dissolved.

Self-Assembled Monolayer Formation (T-BAG Method)
  • Place the cleaned and dried substrates vertically in the 25 µM solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in THF. Ensure the entire surface to be coated is submerged.

  • Allow the solvent to evaporate slowly at room temperature in a controlled environment (e.g., a covered beaker or a desiccator) to facilitate the deposition of the molecules onto the substrate surface.

  • Once the solvent has completely evaporated, place the coated substrates in an oven and heat at 140°C for 48 hours. This thermal annealing step is critical for promoting the hydrolysis of the ethyl ester to the phosphonic acid and the formation of covalent phosphonate bonds with the metal oxide surface[2].

  • After heating, remove the substrates from the oven and allow them to cool to room temperature.

  • To remove any physisorbed multilayers, thoroughly rinse the substrates. A recommended rinsing procedure is:

    • Sonicate for 5 minutes in fresh THF.

    • Rinse with fresh THF.

    • Sonicate for 5 minutes in methanol.

    • Rinse with fresh methanol.

  • Dry the substrates under a stream of nitrogen gas.

  • Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.

Characterization of the SAM

Several surface-sensitive techniques can be employed to characterize the quality and properties of the formed SAM:

  • Contact Angle Goniometry: To assess the hydrophilicity of the surface. A successful PEGylated surface should exhibit a decrease in the water contact angle compared to the bare substrate.

  • Ellipsometry: To measure the thickness of the SAM. The expected thickness for a well-formed monolayer of m-PEG6-(CH2)8-phosphonic acid is in the range of 1-2 nm.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of phosphorus, carbon, and oxygen from the SAM.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness. A high-quality SAM should result in a smooth and uniform surface.

Diagrams

Experimental Workflow

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing sub_cleaning Substrate Cleaning (Sonication in DI water, Ethanol, Methanol) sub_drying1 Drying (Nitrogen Stream) sub_cleaning->sub_drying1 sub_activation Surface Activation (O2 Plasma or Piranha) sub_drying1->sub_activation sub_rinsing Rinsing (DI Water) sub_activation->sub_rinsing sub_drying2 Drying (Nitrogen Stream) sub_rinsing->sub_drying2 sol_prep Solution Preparation (25 µM in Anhydrous THF) immersion Substrate Immersion (T-BAG Method) sub_drying2->immersion evaporation Solvent Evaporation (Room Temperature) immersion->evaporation annealing Thermal Annealing (140°C, 48h) evaporation->annealing rinsing Rinsing and Sonication (THF and Methanol) annealing->rinsing drying Final Drying (Nitrogen Stream) rinsing->drying characterization Characterization (Contact Angle, Ellipsometry, XPS, AFM) drying->characterization

Caption: Experimental workflow for the formation of m-PEG6-(CH2)8-phosphonic acid ethyl ester SAMs.

Molecular Interaction with Metal Oxide Surface

G cluster_surface Metal Oxide Surface cluster_molecule m-PEG6-(CH2)8-Phosphonic Acid Substrate Metal Oxide Substrate OH1 O-H OH2 O-H OH3 O-H OH4 O-H peg m-PEG6 (Hydrophilic Tail) spacer (CH2)8 (Alkyl Spacer) peg->spacer pa P(O)(OH)2 (Phosphonic Acid Headgroup) spacer->pa pa->OH2 Covalent Phosphonate Bond

Caption: Interaction of the m-PEG6-(CH2)8-phosphonic acid molecule with a hydroxylated metal oxide surface.

References

Application Notes and Protocols: Surface Modification of Titanium Oxide with m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium and its native oxide, titanium oxide (TiO₂), are cornerstone materials in the biomedical field, prized for their mechanical strength, biocompatibility, and resistance to corrosion. However, their inherent bio-inertness can be a double-edged sword. While preventing adverse reactions, it can also lead to non-specific protein adsorption upon implantation. This initial protein layer dictates subsequent cellular interactions and can influence the long-term success of a medical device.

Surface modification is a key strategy to modulate these interactions. The creation of a bio-inspired, protein-repellent surface can significantly enhance the performance of titanium-based implants and devices. This is achieved by grafting polyethylene glycol (PEG) chains to the titanium oxide surface. The hydrophilic and neutral nature of PEG creates a steric barrier that effectively prevents the adsorption of proteins and the subsequent adhesion of cells.

This document provides detailed application notes and protocols for the surface modification of titanium oxide with m-PEG6-(CH2)8-phosphonic acid ethyl ester . This molecule is specifically designed for robust and stable surface functionalization. The phosphonic acid group forms a strong, covalent bond with the titanium oxide surface, ensuring the long-term stability of the modification. The C8 alkyl chain provides a hydrophobic spacer, and the m-PEG6 chain imparts the desired protein-repellent properties.

Key Applications

The surface modification of titanium oxide with m-PEG6-(CH2)8-phosphonic acid ethyl ester offers a versatile platform for a range of biomedical applications, including:

  • Improving the Biocompatibility of Medical Implants: By minimizing non-specific protein adsorption, the PEGylated surface can reduce the foreign body response and improve the integration of implants such as dental and orthopedic implants.

  • Preventing Biofouling of Biosensors: The protein-repellent properties of the PEG layer can prevent the fouling of biosensor surfaces, leading to improved signal-to-noise ratios and longer sensor lifetimes.

  • Controlling Cell Adhesion in Tissue Engineering: The modified surface can be used as a non-adhesive background in cell patterning applications, allowing for the precise control of cell attachment and growth in tissue engineering scaffolds.

  • Drug Delivery Systems: The PEG linker can be further functionalized to attach therapeutic agents for targeted drug delivery applications.

Experimental Protocols

Materials and Reagents
  • Titanium oxide substrates (e.g., titanium-coated silicon wafers, titanium foils)

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)

  • Deionized (DI) water (18 MΩ·cm)

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Nitrogen gas (high purity)

  • Phosphate-buffered saline (PBS)

  • Protein solution (e.g., bovine serum albumin (BSA) or fibrinogen in PBS)

  • Cell culture medium, serum, and cells of interest (e.g., fibroblasts, osteoblasts)

Protocol for Surface Modification of Titanium Oxide

This protocol describes the formation of a self-assembled monolayer (SAM) of m-PEG6-(CH2)8-phosphonic acid ethyl ester on a titanium oxide surface.

Step 1: Substrate Preparation

  • Cut the titanium oxide substrates to the desired dimensions.

  • Clean the substrates by sonicating in acetone for 15 minutes to remove organic contaminants.

  • Rinse the substrates thoroughly with DI water.

  • Sonicate the substrates in isopropanol for 15 minutes.

  • Rinse the substrates again with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Optional: Treat the substrates with an oxygen plasma cleaner for 5 minutes to create a fresh, reactive oxide layer and remove any remaining organic residues.

Step 2: Preparation of the Coating Solution

  • Prepare a 1 mM solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in an anhydrous solvent (e.g., ethanol or isopropanol). Ensure the solvent is of high purity and low water content to prevent aggregation of the phosphonic acid ester in solution.

Step 3: Formation of the Self-Assembled Monolayer (SAM)

  • Immerse the cleaned and dried titanium oxide substrates in the coating solution.

  • Incubate the substrates in the solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. The incubation time can be optimized for specific applications.[1][2]

Step 4: Rinsing and Drying

  • After incubation, remove the substrates from the coating solution.

  • Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any non-covalently bound molecules.

  • Dry the modified substrates under a stream of high-purity nitrogen gas.

  • Store the modified substrates in a clean, dry environment until further use.

Characterization of the Modified Surface

3.3.1. X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface and confirm the presence of the m-PEG6-(CH2)8-phosphonic acid ethyl ester monolayer.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution scans of the C 1s, O 1s, P 2p, and Ti 2p regions.

  • The presence of a P 2p peak and an increased C 1s signal relative to the unmodified titanium oxide surface confirms the presence of the phosphonic acid ester.[1][3][4]

  • Deconvolution of the high-resolution spectra can provide information about the chemical bonding states. The appearance of a P-O-Ti bond signal in the O 1s and P 2p spectra indicates covalent attachment to the surface.[3]

3.3.2. Water Contact Angle (WCA) Measurement

WCA measurements are used to assess the change in surface wettability after modification.

  • Use a goniometer to measure the static or dynamic water contact angle of the unmodified and modified surfaces.[5][6][7]

  • Place a droplet of DI water on the surface and measure the angle between the droplet and the surface.

  • A decrease in the water contact angle after modification is expected due to the hydrophilic nature of the PEG chains.[8][9]

3.3.3. Ellipsometry

Ellipsometry is used to measure the thickness of the grafted monolayer.

  • Measure the refractive index and thickness of the native titanium oxide layer on the substrate before modification.

  • After modification, measure the change in polarization of light upon reflection from the surface.

  • Model the surface as a layered structure (silicon substrate, titanium oxide layer, organic monolayer) to calculate the thickness of the m-PEG6-(CH2)8-phosphonic acid ethyl ester layer.[10][11][12]

Protein Adsorption Assay

This protocol quantifies the reduction in non-specific protein adsorption on the modified surface.

  • Immerse both unmodified (control) and modified titanium oxide substrates in a protein solution (e.g., 1 mg/mL BSA or fibrinogen in PBS) for 1-2 hours at 37°C.[13][14]

  • After incubation, rinse the substrates thoroughly with PBS to remove loosely bound proteins.

  • Quantify the amount of adsorbed protein using a suitable method, such as:

    • Fluorescence-based assays: If using fluorescently labeled proteins, measure the fluorescence intensity.

    • XPS: Analyze the N 1s signal, which is characteristic of proteins.

    • Ellipsometry: Measure the increase in layer thickness due to the adsorbed protein layer.[15]

Cell Adhesion Assay

This protocol assesses the ability of the modified surface to resist cell attachment.[16][17][18]

  • Sterilize the unmodified (control) and modified titanium oxide substrates (e.g., with UV irradiation or ethanol washes).

  • Place the substrates in a sterile cell culture plate.

  • Seed a known density of cells (e.g., 1 x 10⁴ cells/cm²) onto the substrates.

  • Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for a defined period (e.g., 4, 24, or 48 hours).

  • After incubation, gently wash the substrates with PBS to remove non-adherent cells.

  • Fix and stain the remaining adherent cells (e.g., with paraformaldehyde and crystal violet).[19]

  • Quantify the number of adherent cells by microscopy and image analysis.

Expected Results and Data Presentation

The successful modification of titanium oxide with m-PEG6-(CH2)8-phosphonic acid ethyl ester is expected to result in a surface with significantly reduced protein adsorption and cell adhesion. The following tables summarize the expected quantitative data based on typical results for similar PEGylated phosphonic acid systems on titanium oxide.

Table 1: Expected Surface Characterization Data

ParameterUnmodified TiO₂Modified TiO₂
XPS Atomic Conc. (%)
Ti~25-30%~15-20%
O~55-60%~40-45%
C~10-15%~30-40%
P0%~1-3%
Water Contact Angle (°) 50-70°20-40°
Layer Thickness (nm) Native Oxide (~2-5 nm)+ Monolayer (~2-4 nm)

Table 2: Expected Protein Adsorption and Cell Adhesion Data

AssayUnmodified TiO₂Modified TiO₂% Reduction
Protein Adsorption (ng/cm²)
Fibrinogen> 300< 50> 80%
Albumin> 200< 40> 80%
Cell Adhesion (cells/mm²)
Fibroblasts (24h)> 1000< 200> 80%

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization cluster_app Application Testing p1 Clean TiO₂ Substrate (Acetone, Isopropanol Sonic.) p2 Dry with N₂ p1->p2 p3 O₂ Plasma Treatment (optional) p2->p3 m2 Immerse Substrate (12-24h, Room Temp) p3->m2 m1 Prepare 1 mM Solution of m-PEG6-(CH2)8-PAEE m1->m2 m3 Rinse with Solvent m2->m3 m4 Dry with N₂ m3->m4 c1 XPS (Elemental Composition) m4->c1 c2 Water Contact Angle (Wettability) m4->c2 c3 Ellipsometry (Layer Thickness) m4->c3 a1 Protein Adsorption Assay m4->a1 a2 Cell Adhesion Assay m4->a2 logical_relationship cluster_modification Surface Modification cluster_properties Resulting Surface Properties cluster_outcome Biological Outcome start Titanium Oxide Surface mod Grafting of m-PEG6-(CH2)8-PAEE start->mod Phosphonic Acid Coupling prop PEGylated Surface (Hydrophilic, Steric Hindrance) mod->prop outcome1 Reduced Protein Adsorption prop->outcome1 outcome2 Reduced Cell Adhesion prop->outcome2

References

Application Notes and Protocols: Functionalization of Iron Oxide Nanoparticles with m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of iron oxide nanoparticles (IONPs) with m-PEG6-(CH2)8-phosphonic acid ethyl ester. This surface modification enhances the colloidal stability, biocompatibility, and circulation time of IONPs, making them suitable for a range of biomedical applications, including as contrast agents for Magnetic Resonance Imaging (MRI) and as carriers for targeted drug delivery.[1][2][3][4]

Introduction

Iron oxide nanoparticles are of significant interest for biomedical applications due to their superparamagnetic properties, biodegradability, and low toxicity.[4] However, pristine IONPs are prone to aggregation in physiological conditions and are rapidly cleared by the reticuloendothelial system (RES).[2] Surface functionalization with polyethylene glycol (PEG) is a widely adopted strategy to overcome these limitations.[2][4] The phosphonic acid group serves as a robust anchor to the iron oxide surface through strong coordination bonds, ensuring a stable coating.[3][5] The m-PEG6-(CH2)8- chain provides a hydrophilic and sterically hindering layer that reduces protein adsorption (opsonization), minimizes RES uptake, and prolongs blood circulation time.[1][2][4]

Applications

Functionalization of IONPs with m-PEG6-(CH2)8-phosphonic acid ethyl ester renders them suitable for various advanced biomedical applications:

  • Magnetic Resonance Imaging (MRI): PEGylated IONPs can serve as effective T1 or T2 contrast agents for MRI.[1][6][7][8] The PEG coating enhances their stability and circulation time, allowing for high-resolution imaging of blood vessels and tissues.[1][3] Ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs) with a stable PEG coating are particularly promising as T1 contrast agents.[9]

  • Drug Delivery: The PEGylated surface allows for the conjugation of therapeutic agents. The enhanced circulation time and stability of these nanoparticles can lead to passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, providing a targeted drug delivery system.[4][10][11]

  • Hyperthermia: When subjected to an alternating magnetic field, IONPs can generate heat, a property that can be exploited for cancer therapy through magnetic hyperthermia. A stable PEG coating is crucial for in vivo delivery to the tumor site.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of iron oxide nanoparticles functionalized with phosphonate-PEG ligands. It is important to note that specific values will depend on the core size of the IONPs, the density of the PEG coating, and the specific experimental conditions.

Table 1: Physicochemical Properties of Functionalized Iron Oxide Nanoparticles

ParameterTypical Value RangeCharacterization Technique
Core Diameter 5 - 25 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter 30 - 150 nmDynamic Light Scattering (DLS)[12]
Zeta Potential -5 to -25 mVDynamic Light Scattering (DLS)[12]
PEG Grafting Density 0.3 - 1.7 chains/nm²Thermogravimetric Analysis (TGA)[13][14]

Table 2: In Vitro and In Vivo Performance Metrics

ParameterTypical Value RangeApplication
r1 Relaxivity 8 - 10 mM⁻¹s⁻¹T1-weighted MRI[9]
r2 Relaxivity 25 - 100 mM⁻¹s⁻¹T2-weighted MRI[9]
r2/r1 Ratio 2.5 - 10MRI Contrast Type[9]
Blood Half-life 100 - 250 minutesIn Vivo Applications[1][15]

Experimental Protocols

This section provides a detailed protocol for the functionalization of hydrophobic (e.g., oleic acid-capped) iron oxide nanoparticles with m-PEG6-(CH2)8-phosphonic acid ethyl ester via a ligand exchange reaction.

Materials and Reagents
  • Hydrophobic iron oxide nanoparticles (e.g., oleic acid-capped) dispersed in a nonpolar solvent (e.g., chloroform, toluene).

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Chloroform (CHCl3), anhydrous

  • Methanol (CH3OH), anhydrous

  • Distilled water

  • Magnetic separation rack

  • Bath sonicator

  • Rotary evaporator

Protocol for Ligand Exchange Functionalization
  • Preparation of Nanoparticle Dispersion: Disperse the hydrophobic iron oxide nanoparticles in chloroform at a concentration of 10 mg/mL. Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • Preparation of PEG-Phosphonate Solution: Dissolve m-PEG6-(CH2)8-phosphonic acid ethyl ester in a 2:1 v/v mixture of chloroform and methanol to a final concentration of 50 mg/mL.

  • Ligand Exchange Reaction:

    • In a round-bottom flask, add the iron oxide nanoparticle dispersion.

    • Add the m-PEG6-(CH2)8-phosphonic acid ethyl ester solution to the nanoparticle dispersion. A typical molar ratio of PEG ligand to iron is in the range of 0.1 to 1.0 mmol of PEG per gram of iron.[16] The optimal ratio may need to be determined empirically.

    • Sonicate the reaction mixture in a bath sonicator for 1 hour.[16]

    • Allow the mixture to react at room temperature overnight with gentle stirring.[16]

  • Purification of Functionalized Nanoparticles:

    • Following the reaction, the nanoparticles should precipitate or become insoluble in the chloroform/methanol mixture as they become more hydrophilic.

    • Use a magnetic separation rack to pellet the functionalized nanoparticles.

    • Carefully decant and discard the supernatant containing the excess PEG ligand and displaced oleic acid.

    • Wash the nanoparticle pellet by re-dispersing it in clean chloroform, followed by magnetic separation and decantation. Repeat this washing step three times.

    • After the final wash, re-disperse the nanoparticle pellet in distilled water or a buffer of choice (e.g., PBS). The successful ligand exchange will result in a stable aqueous dispersion.

    • Sonicate the aqueous dispersion to ensure the nanoparticles are well-dispersed.

  • Characterization:

    • Size and Morphology: Analyze the core size and morphology using Transmission Electron Microscopy (TEM).

    • Hydrodynamic Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge in an aqueous solution using Dynamic Light Scattering (DLS).

    • Surface Coating Confirmation: Confirm the presence of the PEG coating using Fourier-Transform Infrared Spectroscopy (FTIR) and quantify the amount of coating using Thermogravimetric Analysis (TGA).

    • Magnetic Properties: Evaluate the magnetic properties using a Vibrating Sample Magnetometer (VSM).

    • MRI Relaxivity: For MRI applications, measure the T1 and T2 relaxivities using a clinical or preclinical MRI scanner.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the functionalization and characterization of iron oxide nanoparticles.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Application A Hydrophobic IONP Synthesis (e.g., Thermal Decomposition) B Ligand Exchange with m-PEG6-(CH2)8-phosphonic acid ethyl ester A->B Dispersion in Chloroform C Purification (Magnetic Separation & Washing) B->C Overnight Reaction D TEM (Core Size) C->D Aqueous Dispersion E DLS (Hydrodynamic Size, Zeta Potential) C->E F TGA (Coating Density) C->F G MRI (Relaxivity) C->G H In Vitro / In Vivo Studies (Drug Delivery, MRI) D->H E->H F->H G->H

Caption: Workflow for functionalizing and characterizing iron oxide nanoparticles.

Logical Relationship of Nanoparticle Properties and Performance

This diagram shows the logical relationship between the physicochemical properties of the functionalized nanoparticles and their performance in biomedical applications.

G cluster_properties Physicochemical Properties cluster_performance Application Performance CoreSize Core Size MRIContrast MRI Contrast (r1, r2) CoreSize->MRIContrast PEG_MW PEG Molecular Weight ColloidalStability Colloidal Stability PEG_MW->ColloidalStability CirculationTime Blood Circulation Time PEG_MW->CirculationTime PEG_Density PEG Grafting Density PEG_Density->ColloidalStability PEG_Density->CirculationTime SurfaceCharge Surface Charge CellularUptake Cellular Uptake SurfaceCharge->CellularUptake ColloidalStability->CirculationTime DrugLoading Drug Loading Capacity CirculationTime->DrugLoading EPR Effect

Caption: Impact of nanoparticle properties on their in vivo performance.

Conceptual Signaling Pathway for Nanoparticle-Mediated Drug Delivery

This diagram illustrates the conceptual pathway of PEGylated iron oxide nanoparticles for targeted drug delivery to a tumor.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Cellular Level A IV Injection of Drug-Loaded IONP-PEG B Prolonged Circulation (Evades RES) A->B C Extravasation through Leaky Vasculature (EPR Effect) B->C D Accumulation in Tumor Interstitium C->D E Cellular Uptake (Endocytosis) D->E F Drug Release (e.g., pH-sensitive) E->F G Therapeutic Effect F->G

Caption: Conceptual pathway of nanoparticle drug delivery to a tumor.

References

Application Notes & Protocols: Coating of Zinc Oxide Nanoparticles with m-PEG6-(CH2)8-phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc oxide (ZnO) nanoparticles are widely utilized in biomedical applications due to their unique properties. However, for in-vivo use, surface modification is crucial to enhance biocompatibility, stability in physiological media, and circulation time. Polyethylene glycol (PEG) is a gold-standard polymer for conferring these "stealth" properties. This document provides a detailed protocol for the surface functionalization of ZnO nanoparticles using a specific bifunctional linker, m-PEG6-(CH2)8-phosphonic acid.

The phosphonic acid group serves as a robust anchor that forms a stable, covalent-like bond with the metal oxide surface of the ZnO nanoparticle.[1][2] The PEG chain provides a hydrophilic and sterically hindering layer, which reduces protein adsorption and prevents aggregation.[3][4] The specified reagent, m-PEG6-(CH2)8-phosphonic acid ethyl ester, requires hydrolysis to activate the phosphonic acid group for efficient binding. This two-step process ensures a well-defined and stable surface coating. Recent studies have shown that performing the coating reaction in a non-polar solvent, such as toluene, is critical to prevent unwanted side reactions and the formation of zinc phosphonate precipitates, leading to a more ordered self-assembled monolayer.[5][6]

Experimental Protocols

This section details the necessary protocols, from the activation of the PEG-phosphonic acid linker to the final coating of the ZnO nanoparticles.

Protocol 1: Hydrolysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester

Objective: To convert the phosphonic acid ethyl ester into the active phosphonic acid for nanoparticle binding. This is a necessary prerequisite for achieving a strong bond to the ZnO surface.[7][8]

Materials:

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Toluene

  • Deionized (DI) water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum line or desiccator with P₂O₅

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve a known quantity of m-PEG6-(CH2)8-phosphonic acid ethyl ester in a sufficient volume of concentrated HCl (e.g., 100 mg of ester in 20 mL of 12 M HCl).

  • Hydrolysis Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 6-12 hours to ensure complete hydrolysis of the ester groups.[7]

  • Work-up and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of DI water and extract the aqueous phase three times with toluene to remove any unreacted starting material or organic byproducts.

  • Solvent Removal: The hydrolyzed product, m-PEG6-(CH2)8-phosphonic acid, is now in the aqueous HCl solution. Remove the excess HCl and water via a rotary evaporator.

  • Drying: To remove residual water, add toluene to the flask and evaporate it again. This azeotropic distillation is highly effective at removing trace water.[8] Finally, dry the resulting viscous oil or solid product under high vacuum or in a desiccator over P₂O₅ to yield the activated m-PEG6-(CH2)8-phosphonic acid.

  • Verification (Optional): Confirm the hydrolysis using ³¹P NMR spectroscopy, which will show a characteristic shift for the phosphonic acid compared to the phosphonate ester.

Protocol 2: Coating of ZnO Nanoparticles

Objective: To form a self-assembled monolayer (SAM) of the activated PEG-phosphonic acid onto the surface of ZnO nanoparticles.

Materials:

  • Zinc Oxide (ZnO) nanoparticles (e.g., <50 nm)

  • Hydrolyzed m-PEG6-(CH2)8-phosphonic acid (from Protocol 2.1)

  • Anhydrous Toluene

  • Ethanol

  • Ultrasonic bath/sonicator probe

  • Centrifuge

  • Glass vials

Procedure:

  • Nanoparticle Dispersion: Disperse a known amount of ZnO nanoparticles (e.g., 50 mg) in anhydrous toluene (e.g., 25 mL) in a glass vial. Sonicate the suspension for 15-20 minutes to break up agglomerates and ensure a uniform dispersion.

  • Coating Solution Preparation: Prepare a solution of the hydrolyzed m-PEG6-(CH2)8-phosphonic acid in anhydrous toluene. A typical concentration is 1-5 mM.

  • Coating Reaction: Add the PEG-phosphonic acid solution to the dispersed ZnO nanoparticles while stirring. The molar ratio of the coating agent to ZnO can be optimized, but a starting point is a 1:100 molar ratio of PEG-linker to Zn atoms, assuming surface atoms are a fraction of the total.

  • Incubation: Seal the vial and allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The use of a non-polar solvent like toluene is crucial to prevent surface etching and promote the formation of a well-ordered monolayer.[5]

  • Purification - Removal of Excess Ligand:

    • Centrifuge the suspension at high speed (e.g., 8000 x g for 20 minutes) to pellet the coated nanoparticles.

    • Discard the supernatant, which contains the unbound PEG-phosphonic acid.

    • Resuspend the pellet in fresh anhydrous toluene and sonicate briefly to redisperse.

  • Washing: Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of any physisorbed or excess coating molecules. For the final wash, ethanol can be used as the solvent.

  • Final Product: After the final wash, resuspend the coated ZnO nanoparticles in the desired solvent for storage or further use (e.g., ethanol or a buffered aqueous solution).

Characterization of Coated Nanoparticles

Successful coating should be confirmed by the following techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the binding of the phosphonic acid to the ZnO surface. Look for the disappearance of the P=O stretch and the appearance of P-O-Zn vibrational modes.[1][5]

  • Dynamic Light Scattering (DLS): To measure the change in hydrodynamic diameter. A successful coating will result in an increase in particle size.

  • Zeta Potential Analysis: To measure the change in surface charge. The isoelectric point of ZnO is around pH 9. Uncoated ZnO in neutral water will typically have a positive zeta potential. Coating with the PEG-phosphonic acid will alter this surface charge.[9][10]

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (PEG-linker) coated onto the inorganic ZnO core. The weight loss upon heating corresponds to the decomposition of the grafted PEG layer.[11]

Data Presentation

The following table summarizes illustrative data expected from the characterization of ZnO nanoparticles before and after coating. Actual values will depend on the specific nanoparticle size, concentration, and reaction conditions.

ParameterUncoated ZnO NanoparticlesCoated ZnO-PEG-PA Nanoparticles
Hydrodynamic Diameter (DLS) 120 ± 15 nm155 ± 20 nm
Zeta Potential (in DI Water, pH 7) +28 mV-15 mV
Polydispersity Index (PDI) 0.250.21
Organic Content (TGA Weight Loss) < 1%12-18%

Visualizations: Workflows and Interactions

G cluster_0 Step 1: Ligand Activation cluster_1 Step 2: Nanoparticle Coating cluster_2 Step 3: Purification & Characterization ester m-PEG6-Phosphonic Acid Ethyl Ester hcl Conc. HCl Reflux (6-12h) hydrolyzed Hydrolyzed m-PEG6-Phosphonic Acid add_peg Add Hydrolyzed PEG-PA Stir (12-24h) hydrolyzed->add_peg Add to ZnO dispersion zno ZnO Nanoparticles in Toluene sonication Sonication (15 min) coated_raw Crude Coated ZnO-PEG-PA purification Centrifugation/ Washing (3x) coated_raw->purification final_product Purified Coated ZnO-PEG-PA characterization Characterization (DLS, TGA, FTIR, Zeta)

G zno_surface {ZnO Surface | Zn-OH} coated_zno {Coated ZnO Surface | {Zn-O-P(O)(OH)- | Bidentate/Tridentate Binding} | {PEG Chain}} zno_surface->coated_zno Self-Assembly (in Toluene) peg_pa {m-PEG6-(CH2)8-P(O)(OH)2 | {Phosphonic Acid Headgroup} | {PEG Chain}} peg_pa->coated_zno

References

Application Notes and Protocols for m-PEG6-(CH2)8-phosphonic acid ethyl ester in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of m-PEG6-(CH2)8-phosphonic acid ethyl ester in bioconjugation and surface modification applications. This versatile linker is ideal for creating biocompatible and protein-repellent surfaces on various metal oxide substrates, a critical step in the development of advanced drug delivery systems, medical implants, and biosensors.

Introduction

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a heterobifunctional linker composed of three key components:

  • Methoxy-PEG6 (m-PEG6) Group: A six-unit polyethylene glycol chain that imparts hydrophilicity and creates a biocompatible, protein-repellent surface. This "stealth" property is crucial for reducing non-specific protein adsorption and enhancing the in vivo circulation time of nanoparticles.

  • Octyl ((CH2)8) Spacer: An eight-carbon alkyl chain that provides a flexible spacer between the PEG chain and the anchoring group, allowing for the formation of well-ordered self-assembled monolayers (SAMs).

  • Phosphonic Acid Ethyl Ester Group: This group serves as a robust anchor to various metal oxide surfaces such as titanium oxide (TiO₂), iron oxide (Fe₂O₃, Fe₃O₄), aluminum oxide (Al₂O₃), and zirconium oxide (ZrO₂). The ethyl ester must be hydrolyzed to the free phosphonic acid to enable strong, covalent-like binding to the surface hydroxyl groups of the metal oxide.

The primary application of this specific methoxy-terminated PEG linker is to create a non-fouling surface that resists non-specific protein adsorption. For direct bioconjugation of biomolecules, a similar phosphonic acid-PEG linker with a reactive terminal group (e.g., carboxyl, amine, NHS ester) would be required. This document will first detail the protocol for creating a protein-repellent surface using m-PEG6-(CH2)8-phosphonic acid ethyl ester and then provide a representative protocol for bioconjugation using a carboxyl-terminated analogue.

Data Presentation

ParameterTypical Value RangeSubstrate(s)Analytical Method(s)
Surface Coverage Density 0.5 - 1.7 molecules/nm²Iron Oxide, Titanium OxideTGA, QCM, XPS
Layer Thickness 5 - 15 nmIron Oxide, AluminaEllipsometry, AFM
Water Contact Angle (Post-PEGylation) 20° - 40°Titanium Oxide, AluminaContact Angle Goniometry
Protein Adsorption Reduction > 90%Various Metal OxidesSPR, QCM-D, ELISA
Bioconjugation Efficiency (for COOH-terminated PEGs) 40 - 80%Iron Oxide NanoparticlesFluorescence Spectroscopy, Gel Electrophoresis

Experimental Protocols

Protocol 1: Formation of a Protein-Repellent Self-Assembled Monolayer (SAM) on a Titanium Oxide Surface

This protocol details the steps for creating a biocompatible, protein-repellent surface using m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Materials:

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Titanium oxide substrate (e.g., sputtered titanium on a silicon wafer, titanium foil)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Ethanol (absolute)

  • Deionized (DI) water

  • Nitrogen gas stream

  • Sonicator bath

  • Oven

Procedure:

Step 1: Hydrolysis of the Ethyl Ester to Phosphonic Acid

The ethyl ester must be hydrolyzed to the free phosphonic acid to enable binding to the metal oxide surface.

  • Dissolve m-PEG6-(CH2)8-phosphonic acid ethyl ester in a 6 M solution of HCl in DI water. A typical concentration is 1-5 mg/mL.

  • Reflux the solution at 80-100°C for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry to confirm the disappearance of the starting material.

  • After completion, remove the solvent under reduced pressure (rotary evaporation).

  • The resulting m-PEG6-(CH2)8-phosphonic acid can be used directly or after purification by column chromatography.

Step 2: Substrate Cleaning and Activation

  • Clean the titanium oxide substrate by sequential sonication in acetone, isopropanol, and DI water for 15 minutes each.

  • Dry the substrate under a stream of nitrogen gas.

  • Activate the surface by treating it with an oxygen plasma cleaner for 5-10 minutes. This increases the density of surface hydroxyl groups, which are the binding sites for the phosphonic acid.

Step 3: SAM Formation

  • Prepare a 1-5 mM solution of the hydrolyzed m-PEG6-(CH2)8-phosphonic acid in absolute ethanol.

  • Immerse the cleaned and activated titanium oxide substrate in the phosphonic acid solution.

  • Incubate for 12-24 hours at room temperature to allow for the formation of a dense, self-assembled monolayer.

  • After incubation, remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-adsorbed molecules.

  • Dry the functionalized substrate under a stream of nitrogen gas.

  • (Optional) Anneal the coated substrate at 100-120°C for 1-2 hours to improve the stability and ordering of the SAM.

Step 4: Characterization

The successful formation of the SAM can be confirmed by surface-sensitive techniques such as:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus and changes in the carbon and oxygen signals.

  • Contact Angle Goniometry: A decrease in the water contact angle indicates a more hydrophilic surface.

  • Atomic Force Microscopy (AFM): To assess the surface morphology and smoothness.

  • Ellipsometry: To measure the thickness of the formed monolayer.

Protocol 2: Bioconjugation of an Antibody to a Phosphonic Acid-PEG-Carboxyl Functionalized Surface

This protocol describes a general method for attaching a biomolecule, such as an antibody, to a metal oxide surface functionalized with a carboxyl-terminated phosphonic acid-PEG linker. This requires starting with a linker like HOOC-PEG-(CH2)8-phosphonic acid.

Materials:

  • Metal oxide substrate functionalized with a carboxyl-terminated phosphonic acid-PEG linker.

  • Antibody or protein to be conjugated.

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5.

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST).

Procedure:

Step 1: Activation of Carboxyl Groups

  • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS (or Sulfo-NHS) in Activation Buffer.

  • Immerse the carboxyl-functionalized substrate in the EDC/NHS solution.

  • Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction activates the carboxyl groups to form reactive NHS esters.

Step 2: Washing

  • Remove the substrate from the activation solution.

  • Wash the substrate three times with ice-cold Activation Buffer to remove excess EDC and NHS.

Step 3: Antibody Conjugation

  • Immediately after washing, immerse the activated substrate in a solution of the antibody in Coupling Buffer. A typical antibody concentration is 0.1-1.0 mg/mL.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

Step 4: Quenching and Blocking

  • Remove the substrate from the antibody solution.

  • Immerse the substrate in the Quenching Solution for 15-30 minutes at room temperature to deactivate any unreacted NHS esters. This step also blocks any remaining reactive sites to prevent non-specific binding in subsequent steps.

Step 5: Final Washing

  • Wash the substrate three times with PBST to remove non-covalently bound antibodies.

  • Rinse with DI water and dry under a gentle stream of nitrogen.

Step 6: Characterization

The successful immobilization of the antibody can be confirmed by:

  • Enzyme-Linked Immunosorbent Assay (ELISA): To verify the binding activity of the immobilized antibody.

  • Fluorescence Microscopy: If a fluorescently labeled antibody is used.

  • Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To quantify the amount of immobilized protein.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_bioconjugation Bioconjugation hydrolysis Ester Hydrolysis cleaning Substrate Cleaning hydrolysis->cleaning activation Surface Activation cleaning->activation sam_formation Self-Assembled Monolayer Formation activation->sam_formation cooh_activation Carboxyl Activation (EDC/NHS) sam_formation->cooh_activation protein_coupling Protein Coupling cooh_activation->protein_coupling quenching Quenching & Blocking protein_coupling->quenching signaling_pathway cluster_unmodified Unmodified Surface cluster_modified PEGylated Surface unmodified_surface Metal Oxide Surface protein_adsorption Non-specific Protein Adsorption unmodified_surface->protein_adsorption unwanted_signal Undesired Cellular Response protein_adsorption->unwanted_signal False Signal / Immune Response peg_surface m-PEG6 Functionalized Surface protein_repulsion Protein Repulsion peg_surface->protein_repulsion no_signal Biocompatible Interface protein_repulsion->no_signal Signal Specificity Maintained

Application Notes and Protocols for m-PEG6-(CH2)8-phosphonic acid ethyl ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG6-(CH2)8-phosphonic acid ethyl ester in the development of advanced drug delivery systems. This versatile PEGylated phosphonate linker is particularly well-suited for the surface functionalization of metal oxide-based nanoparticles, enhancing their stability, biocompatibility, and drug-loading capacity.

Introduction

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a heterobifunctional linker composed of a monomethyl ether-terminated polyethylene glycol (PEG) chain with six ethylene glycol units, an eight-carbon alkyl chain spacer, and a diethyl phosphonate group.[1][2] This unique structure imparts several advantageous properties for drug delivery applications:

  • PEG Chain: The hydrophilic PEG chain provides a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[3][4] It also enhances colloidal stability, preventing aggregation of nanoparticles in physiological media.[2]

  • Phosphonate Group: The phosphonate ester group serves as a robust anchor for covalent attachment to the surface of various metal oxide nanoparticles, such as iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and zinc oxide (ZnO).[5][6] This strong interaction ensures the stability of the PEG coating on the nanoparticle surface.

  • Alkyl Spacer: The eight-carbon chain provides spatial separation between the nanoparticle surface and the PEG chain, which can improve the flexibility and functionality of the PEG layer.[7]

These properties make m-PEG6-(CH2)8-phosphonic acid ethyl ester an ideal candidate for developing targeted and controlled-release drug delivery platforms.

Applications in Drug Delivery

The primary application of m-PEG6-(CH2)8-phosphonic acid ethyl ester is in the surface modification of nanoparticles to create stable and biocompatible drug carriers. These functionalized nanoparticles can be used to encapsulate or conjugate a wide range of therapeutic agents, including small molecule drugs, peptides, and nucleic acids.[5][6]

Key Applications Include:

  • Targeted Cancer Therapy: By incorporating targeting ligands onto the distal end of the PEG chain, drug-loaded nanoparticles can be directed to specific tumor sites, enhancing therapeutic efficacy while minimizing off-target toxicity.

  • Controlled Drug Release: The nanoparticle matrix can be designed to release the encapsulated drug in response to specific stimuli, such as changes in pH or temperature, allowing for controlled and sustained drug delivery.

  • Bioimaging: The phosphonate group's ability to bind to metal ions also makes it useful in the development of contrast agents for imaging techniques like MRI.[1]

Experimental Protocols

The following protocols provide a general framework for the use of m-PEG6-(CH2)8-phosphonic acid ethyl ester in the preparation and characterization of a drug delivery system based on iron oxide nanoparticles (IONPs) and the model anticancer drug, Doxorubicin (DOX).

Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the coating of pre-synthesized IONPs with m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Materials:

  • Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ammonium hydroxide (NH₄OH)

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Synthesis of IONPs (Co-precipitation Method):

    • Dissolve FeCl₂·4H₂O (2 mmol) and FeCl₃·6H₂O (4 mmol) in 100 mL of deionized water under nitrogen atmosphere with vigorous stirring.

    • Heat the solution to 80°C.

    • Slowly add 10 mL of 25% NH₄OH solution dropwise.

    • Continue stirring for 2 hours at 80°C.

    • Cool the solution to room temperature.

    • Collect the black precipitate (IONPs) using a strong magnet and wash three times with deionized water and once with ethanol.

    • Resuspend the IONPs in 50 mL of ethanol.

  • Surface Coating with m-PEG6-(CH2)8-phosphonic acid ethyl ester:

    • To the IONP suspension in ethanol, add a solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in ethanol (e.g., 10 mg/mL). The optimal ratio of PEG-linker to IONPs should be determined experimentally.

    • Sonicate the mixture for 30 minutes.

    • Stir the mixture vigorously at room temperature for 24 hours.

    • Collect the PEGylated IONPs using a magnet and wash three times with ethanol to remove any unreacted PEG-linker.

    • Resuspend the functionalized nanoparticles in the desired solvent (e.g., water, PBS).

G cluster_synthesis IONP Synthesis cluster_coating Surface Coating FeCl2_FeCl3 FeCl₂ / FeCl₃ Solution NH4OH NH₄OH Precipitation Co-precipitation Washing_Synth Washing IONPs IONPs PEG_Linker m-PEG6-(CH₂)₈- phosphonic acid ethyl ester Suspension IONP Suspension Sonication Sonication Stirring Stirring (24h) Washing_Coat Washing PEG_IONPs PEGylated IONPs

Caption: Logical steps for loading a therapeutic drug onto the PEGylated nanoparticles.

Protocol 3: Characterization of Drug-Loaded Nanoparticles

This protocol describes the key characterization techniques to evaluate the physicochemical properties of the drug delivery system.

Methods:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI). Zeta potential analysis to assess surface charge.

  • Morphology: Transmission Electron Microscopy (TEM) to visualize the size, shape, and morphology of the nanoparticles.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyse a known amount of DOX-loaded nanoparticles using an appropriate solvent (e.g., acidic ethanol).

    • Centrifuge to pellet the iron oxide cores.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (approx. 480 nm).

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • In Vitro Drug Release:

    • Place a known amount of DOX-loaded nanoparticles in a dialysis bag.

    • Immerse the bag in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

    • Maintain the temperature at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw a sample of the release buffer and replace it with fresh buffer.

    • Quantify the amount of released DOX in the samples using UV-Vis spectrophotometry or fluorescence spectroscopy.

Experimental Workflow for Nanoparticle Characterization

G DOX_PEG_IONPs DOX-loaded PEGylated IONPs DLS DLS Analysis (Size, PDI) DOX_PEG_IONPs->DLS Zeta Zeta Potential DOX_PEG_IONPs->Zeta TEM TEM Imaging (Morphology) DOX_PEG_IONPs->TEM UV_Vis UV-Vis/Fluorescence (Drug Quantification) DOX_PEG_IONPs->UV_Vis InVitro_Release In Vitro Release Study DOX_PEG_IONPs->InVitro_Release

Caption: Key characterization techniques for evaluating drug-loaded nanoparticles.

Representative Data

The following tables summarize representative quantitative data that can be expected from the characterization of such a nanoparticle system. Note that these are example values and will vary depending on the specific experimental conditions.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare IONPs15 ± 30.35-25 ± 5
PEGylated IONPs50 ± 50.20-10 ± 3
DOX-loaded PEGylated IONPs65 ± 70.22-8 ± 4

Table 2: Drug Loading and In Vitro Release Characteristics

ParameterValue
Drug Loading Content (DLC)5 - 15% (w/w)
Encapsulation Efficiency (EE)60 - 85%
Cumulative Drug Release (pH 7.4, 48h)20 - 30%
Cumulative Drug Release (pH 5.5, 48h)50 - 70%

In Vitro and In Vivo Evaluation

In Vitro Cytotoxicity Assay

The therapeutic efficacy of the drug-loaded nanoparticles can be assessed in vitro using a cytotoxicity assay, such as the MTT assay, on a relevant cancer cell line.

Signaling Pathway for Apoptosis Induction by Doxorubicin

G DOX Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition DOX->DNA ROS Reactive Oxygen Species (ROS) Generation DOX->ROS DNA_Damage DNA Damage DNA->DNA_Damage Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.

In Vivo Biodistribution and Efficacy

For in vivo studies, the drug-loaded nanoparticles are typically administered intravenously into a tumor-bearing animal model. The biodistribution of the nanoparticles can be tracked by labeling them with a fluorescent dye or a radionuclide. Therapeutic efficacy is evaluated by monitoring tumor growth over time.

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a valuable tool for the development of sophisticated drug delivery systems. Its unique chemical structure allows for the stable surface modification of metal oxide nanoparticles, leading to improved biocompatibility, prolonged circulation, and the potential for targeted and controlled drug release. The protocols and information provided in these application notes serve as a guide for researchers to explore the full potential of this versatile linker in their drug delivery research.

References

Application Notes and Protocols for Biocompatible Coatings Using m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medical implants require surfaces that are biocompatible, resisting non-specific protein adsorption and promoting favorable cellular interactions to ensure long-term success and integration within the body. Surface modification with self-assembled monolayers (SAMs) is a powerful technique to tailor the interfacial properties of implant materials. This document provides detailed application notes and protocols for creating a biocompatible coating on medical-grade titanium alloys using m-PEG6-(CH2)8-phosphonic acid ethyl ester .

This molecule features a phosphonic acid headgroup, which forms a strong, covalent bond with metal oxide surfaces such as titanium dioxide (TiO2).[1][2] The alkyl chain ((CH2)8) provides a hydrophobic spacer, and the hexa(ethylene glycol) (PEG6) moiety presents a hydrophilic, bio-inert surface.[3][4] This PEG layer is known to reduce protein adsorption and prevent cellular adhesion, which can be advantageous in certain applications to minimize foreign body response.[5] For applications requiring cellular integration, this foundational coating can be further functionalized with bioactive molecules like the RGD peptide to promote specific cell adhesion.[6]

The ethyl ester form is a common precursor that can be hydrolyzed to the active phosphonic acid in situ or prior to the coating process. These protocols will assume the use of the phosphonic acid form for direct binding.

Data Presentation

Table 1: Surface Characterization of Modified Titanium (Ti) Surfaces

This table summarizes typical quantitative data obtained from the characterization of uncoated and m-PEG6-(CH2)8-phosphonic acid coated titanium surfaces. Data is compiled from literature on similar PEG-phosphonate coatings.

ParameterUncoated TiTi + m-PEG6-(CH2)8-phosphonic acidMethod of AnalysisReference
Static Water Contact Angle (θ) 38° - 67°25° - 45°Sessile Drop Goniometry[1][7]
Coating Thickness N/A~15 - 25 nmEllipsometry / FIB-SEM[1]
Surface Elemental Composition (XPS)
Carbon (C 1s) at.%Variable (adventitious)IncreasedX-ray Photoelectron Spectroscopy[8][9]
Phosphorus (P 2p) at.%0PresentX-ray Photoelectron Spectroscopy[8][10]
Titanium (Ti 2p) at.%PresentAttenuated SignalX-ray Photoelectron Spectroscopy[8][9]
Table 2: In Vitro Biocompatibility Performance

This table presents representative quantitative data on the biological performance of the coating, based on studies of analogous PEG-phosphonate systems.

AssayUncoated TiTi + m-PEG6-(CH2)8-phosphonic acidMethod of AnalysisReference
Protein Adsorption (Albumin/Fibrinogen) HighSignificantly ReducedQuartz Crystal Microbalance / XPS[11][12][13]
Osteoblast Adhesion (24h) ModerateLowCell Counting (e.g., Crystal Violet Staining)[14]
Fibroblast Adhesion (24h) ModerateLowCell Counting (e.g., Crystal Violet Staining)[14]
Cell Viability (MTT Assay) > 95%> 95%MTT Colorimetric Assay[15]

Experimental Protocols

Protocol 1: Preparation of Titanium Substrates

Objective: To clean and prepare medical-grade titanium (e.g., Ti-6Al-4V) substrates for the self-assembly of the phosphonic acid monolayer.

Materials:

  • Titanium substrates (discs or implant prototypes)

  • Acetone (ACS grade)

  • Ethanol (ACS grade)

  • Milli-Q water (or equivalent ultrapure water)

  • Ultrasonic bath

  • Nitrogen gas source (high purity)

  • Oxygen plasma chamber

Procedure:

  • Place the titanium substrates in a beaker.

  • Add acetone to completely submerge the substrates.

  • Sonicate for 20 minutes in an ultrasonic bath.

  • Decant the acetone and rinse the substrates thoroughly with Milli-Q water.

  • Add ethanol to submerge the substrates and sonicate for another 20 minutes.

  • Decant the ethanol and rinse thoroughly with Milli-Q water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • For enhanced surface hydroxylation, treat the cleaned substrates with oxygen plasma for 15 minutes at 100 W power.[16]

  • Immediately after plasma treatment, quench the substrates in Milli-Q water to create a fresh, hydrophilic titanium dioxide layer rich in hydroxyl groups.[16]

  • Dry the substrates again under a stream of nitrogen and use immediately for coating.

Protocol 2: Formation of m-PEG6-(CH2)8-phosphonic acid Self-Assembled Monolayer (SAM)

Objective: To form a dense, well-ordered monolayer of m-PEG6-(CH2)8-phosphonic acid on the prepared titanium substrates. This protocol utilizes a solution deposition method.

Materials:

  • m-PEG6-(CH2)8-phosphonic acid (or its ethyl ester precursor)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Prepared titanium substrates

  • Glass reaction vessel with a tight-fitting lid

  • Oven

Procedure:

  • If starting with the ethyl ester, hydrolyze it to the phosphonic acid by dissolving in an acidic aqueous solution (e.g., HCl in water/ethanol) and stirring overnight, followed by solvent removal. The direct use of the phosphonic acid form is recommended.

  • Prepare a 1-10 mM solution of m-PEG6-(CH2)8-phosphonic acid in the chosen anhydrous solvent.

  • Place the cleaned, dry titanium substrates in the glass reaction vessel.

  • Pour the phosphonic acid solution into the vessel, ensuring the substrates are fully submerged.

  • Seal the vessel and leave at room temperature for 12-48 hours to allow for self-assembly.[2]

  • After the incubation period, remove the substrates from the solution.

  • Rinse the coated substrates thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.

  • To enhance the covalent bonding of the phosphonate to the surface, perform a thermal annealing step by heating the coated substrates in an oven at 120°C for 18-24 hours.[6]

  • After cooling, sonicate the substrates briefly in the anhydrous solvent to remove any remaining non-covalently bound molecules.

  • Dry the final coated substrates under a stream of nitrogen. Store in a desiccator until use.

Protocol 3: Characterization of the Biocompatible Coating

Objective: To verify the successful formation and properties of the SAM coating.

Procedures:

  • Water Contact Angle Goniometry:

    • Place a 5 µL droplet of Milli-Q water on the coated and uncoated (control) surfaces.[7]

    • Capture an image of the droplet profile.

    • Use software (e.g., ImageJ with a contact angle plugin) to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.[17] A decrease in contact angle compared to the uncoated surface is expected, indicating a more hydrophilic surface.[1]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the coated and uncoated samples in the XPS vacuum chamber.

    • Acquire survey scans to identify the elements present on the surface.

    • Acquire high-resolution scans for Ti 2p, O 1s, C 1s, and P 2p regions.

    • Successful coating is confirmed by the appearance of a P 2p signal and an increase in the C 1s signal, along with an attenuation of the Ti 2p signal from the underlying substrate.[9][10]

Protocol 4: In Vitro Biocompatibility Assessment

Objective: To evaluate the biological response to the coated surface.

  • Protein Adsorption Assay:

    • Incubate coated and uncoated substrates in a solution of a model protein (e.g., bovine serum albumin or fibrinogen, 1 mg/mL in PBS) for 1-2 hours at 37°C.

    • Rinse thoroughly with PBS to remove non-adsorbed protein.

    • Quantify the adsorbed protein using a suitable method, such as a bicinchoninic acid (BCA) protein assay after eluting the protein, or by analyzing the nitrogen signal via XPS.[11][12] A significant reduction in protein adsorption is expected on the PEGylated surface.

  • Cell Adhesion and Proliferation Assay:

    • Sterilize the coated and uncoated substrates (e.g., with 70% ethanol and UV irradiation).

    • Place the substrates in a sterile multi-well cell culture plate.

    • Seed osteoblasts or fibroblasts onto the substrates at a density of 1 x 10^4 cells/cm².

    • Culture under standard conditions (37°C, 5% CO2).

    • For adhesion (e.g., at 24 hours): Rinse with PBS, fix the cells (e.g., with 4% paraformaldehyde), and stain with crystal violet. Elute the dye and measure absorbance to quantify attached cells.

    • For proliferation (e.g., at 1, 3, and 5 days): Use a metabolic assay like MTT or AlamarBlue to assess the number of viable, proliferating cells. A lower cell adhesion and proliferation rate is expected on the bio-inert PEG surface compared to the control.[15]

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Substrate Preparation cluster_coating Coating Process cluster_eval Evaluation Ti Titanium Substrate Clean Solvent Cleaning (Acetone, Ethanol) Ti->Clean Plasma Oxygen Plasma Treatment Clean->Plasma Hydroxyl Hydroxylated Surface Plasma->Hydroxyl SAM Self-Assembly (12-48h, RT) Hydroxyl->SAM Molecule m-PEG6-(CH2)8-PO3H2 Solution (1-10 mM) Molecule->SAM Anneal Thermal Annealing (120°C, 24h) SAM->Anneal Coated Coated Substrate Anneal->Coated Char Surface Characterization (WCA, XPS) Coated->Char Bio Biocompatibility Testing (Protein Adsorption, Cell Adhesion) Coated->Bio

Caption: Experimental workflow for creating and evaluating a biocompatible coating.

Signaling Pathway Diagram

signaling_pathway cluster_surface Implant Surface cluster_cell Cellular Interaction Implant Titanium Implant PEG m-PEG6-(CH2)8-PO3H2 Coating Implant->PEG RGD Immobilized RGD Peptide (Optional Functionalization) PEG->RGD Protein Non-specific Protein Adsorption PEG->Protein Inhibits Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Actin Actin Cytoskeleton FAK->Actin Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Response Cellular Responses (Adhesion, Proliferation, Differentiation) Signaling->Response Protein->Integrin Blocks

Caption: Integrin-mediated cell adhesion pathway on a functionalized implant surface.

References

Application Notes and Protocols: m-PEG6-(CH2)8-phosphonic acid ethyl ester for Quantum Dot Surface Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra. These characteristics make them highly attractive for a range of applications in biomedical imaging, diagnostics, and targeted drug delivery. However, pristine QDs are typically synthesized in organic solvents and are not suitable for biological applications due to their hydrophobicity and potential toxicity. Surface modification is therefore a critical step to render QDs water-soluble, biocompatible, and functional for further bioconjugation.

This document provides detailed application notes and protocols for the use of m-PEG6-(CH2)8-phosphonic acid ethyl ester as a surface-modifying ligand for quantum dots. This ligand combines the benefits of a phosphonic acid group for strong anchoring to the QD surface, a polyethylene glycol (PEG) chain for conferring hydrophilicity and reducing non-specific protein adsorption, and an ethyl ester group that can be hydrolyzed to a carboxylic acid for further bioconjugation.

Key Advantages of m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Strong Surface Binding: The phosphonic acid moiety forms a robust coordinative bond with the metal atoms (e.g., Zn, Cd) on the surface of quantum dots, providing high stability to the ligand shell.

  • Enhanced Biocompatibility: The PEG linker creates a hydrophilic barrier that shields the QD core, reducing cytotoxicity and minimizing non-specific interactions with biological components.

  • Reduced Aggregation: The steric hindrance provided by the PEG chains prevents the aggregation of QDs in biological media, ensuring their colloidal stability.

  • Versatile Functionalization: The terminal ethyl ester can be readily hydrolyzed to a carboxylic acid, which serves as a versatile functional group for covalent conjugation to biomolecules such as antibodies, peptides, and drugs.

Experimental Protocols

The following protocols are generalized procedures adapted from literature for similar PEG-phosphonate ligands. Researchers should optimize the conditions for their specific quantum dots and experimental setup.

Protocol 1: Ligand Exchange for Aqueous Phase Transfer of Quantum Dots

This protocol describes the exchange of native hydrophobic ligands on quantum dots with m-PEG6-(CH2)8-phosphonic acid ethyl ester to transfer the QDs into an aqueous phase.

Materials:

  • Hydrophobic quantum dots (e.g., CdSe/ZnS) in an organic solvent (e.g., toluene, chloroform)

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Tetramethylammonium hydroxide (TMAH) in methanol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • Vortex mixer

Procedure:

  • Ligand Solution Preparation: Prepare a 10 mg/mL solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in chloroform.

  • Hydrolysis of Ethyl Ester (Optional, for direct carboxyl-functionalization): To obtain a terminal carboxylic acid for immediate bioconjugation, the ethyl ester can be hydrolyzed. Add a 2-fold molar excess of TMAH in methanol to the ligand solution and stir at room temperature for 4 hours. The progress of the hydrolysis can be monitored by techniques such as FTIR or NMR spectroscopy. For this protocol, we will proceed with the ethyl ester.

  • Ligand Exchange Reaction:

    • In a microcentrifuge tube, mix 100 µL of a 1 µM solution of hydrophobic quantum dots in chloroform with 500 µL of the m-PEG6-(CH2)8-phosphonic acid ethyl ester solution.

    • Add 50 µL of a 25% (w/v) solution of TMAH in methanol. This helps to deprotonate the phosphonic acid and facilitate binding to the QD surface.

    • Vortex the mixture vigorously for 5 minutes.

  • Phase Transfer:

    • Observe the formation of two phases. The quantum dots will transfer from the lower organic phase to the upper aqueous/methanolic phase as the ligand exchange proceeds.

    • Continue to vortex or shake the mixture for 1-2 hours at room temperature to ensure complete phase transfer.

  • Purification:

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any aggregates.

    • Carefully collect the supernatant containing the now hydrophilic quantum dots.

    • To remove excess unbound ligand, precipitate the quantum dots by adding methanol (typically 3-5 volumes).

    • Centrifuge at 10,000 x g for 10 minutes to pellet the quantum dots.

    • Discard the supernatant and re-disperse the quantum dot pellet in PBS (pH 7.4).

    • Repeat the precipitation and re-dispersion steps two more times.

  • Final Formulation: After the final wash, re-disperse the quantum dots in the desired aqueous buffer (e.g., PBS) and store at 4°C.

Workflow for Ligand Exchange and Phase Transfer:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase hydrophobic_qd Hydrophobic QDs in Chloroform mix Mix and Add TMAH hydrophobic_qd->mix ligand_solution m-PEG6-(CH2)8-phosphonic acid ethyl ester in Chloroform ligand_solution->mix hydrophilic_qd Hydrophilic QDs in PBS vortex Vortex/ Shake mix->vortex Ligand Exchange purify Purification (Precipitation/ Centrifugation) vortex->purify Phase Transfer purify->hydrophilic_qd

Caption: Workflow for the ligand exchange and phase transfer of quantum dots.

Protocol 2: Characterization of Functionalized Quantum Dots

A. Quantum Yield Measurement

The quantum yield (QY) is a critical parameter that indicates the efficiency of light emission. It is typically measured relative to a standard dye with a known QY.

Materials:

  • Functionalized quantum dots in aqueous buffer

  • Reference dye solution with known quantum yield (e.g., Rhodamine 6G in ethanol, QY = 95%)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Absorbance Measurement:

    • Prepare a series of dilutions of both the quantum dot solution and the reference dye solution.

    • Measure the absorbance spectra of all solutions.

    • Identify the excitation wavelength to be used (e.g., 488 nm). The absorbance of all solutions at this wavelength should be kept below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of all solutions using the chosen excitation wavelength.

    • Integrate the area under the emission peak for each solution.

  • Quantum Yield Calculation:

    • The quantum yield (Φ) is calculated using the following equation: Φ_QD = Φ_ref * (I_QD / I_ref) * (A_ref / A_QD) * (n_QD^2 / n_ref^2) Where:

      • Φ_QD and Φ_ref are the quantum yields of the quantum dot and the reference, respectively.

      • I_QD and I_ref are the integrated emission intensities.

      • A_QD and A_ref are the absorbances at the excitation wavelength.

      • n_QD and n_ref are the refractive indices of the solvents.

B. Hydrodynamic Diameter Measurement

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter of the quantum dots in solution, which provides an indication of their size and aggregation state.

Materials:

  • Functionalized quantum dots in aqueous buffer

  • DLS instrument

  • Disposable cuvettes

Procedure:

  • Sample Preparation:

    • Filter the quantum dot solution through a 0.22 µm syringe filter to remove any large aggregates or dust.

    • Dilute the sample to an appropriate concentration as recommended by the DLS instrument manufacturer.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions.

  • Data Analysis:

    • The software will provide the intensity-weighted, volume-weighted, and number-weighted size distributions. The Z-average diameter is often reported as the mean hydrodynamic diameter. The polydispersity index (PDI) indicates the width of the size distribution.

Workflow for Quantum Dot Characterization:

G start Functionalized QDs qy Quantum Yield Measurement start->qy dls Hydrodynamic Diameter Measurement (DLS) start->dls uv_vis UV-Vis Spectroscopy (Absorbance) qy->uv_vis fluorometer Fluorometry (Emission) qy->fluorometer dls_instrument DLS Instrument dls->dls_instrument calc Calculate QY uv_vis->calc fluorometer->calc analyze Analyze Size Distribution dls_instrument->analyze

Caption: Workflow for the characterization of functionalized quantum dots.

Protocol 3: Cellular Uptake of Functionalized Quantum Dots

This protocol provides a general method to assess the uptake of functionalized quantum dots by cultured cells using fluorescence microscopy.

Materials:

  • Functionalized quantum dots

  • Cell culture medium

  • Cells of interest (e.g., HeLa, MCF-7)

  • Hoechst 33342 or DAPI (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate with glass coverslips and allow them to adhere overnight.

  • Incubation with QDs:

    • Prepare a solution of the functionalized quantum dots in cell culture medium at the desired concentration (e.g., 10-50 nM).

    • Remove the old medium from the cells and add the QD-containing medium.

    • Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Washing and Fixation:

    • After incubation, remove the QD-containing medium and wash the cells three times with PBS to remove non-internalized quantum dots.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining and Mounting:

    • Stain the cell nuclei by incubating with Hoechst 33342 or DAPI solution for 10 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for the quantum dots and the nuclear stain.

    • The intracellular localization of the quantum dots can be observed.

Signaling Pathway for Cellular Uptake (Hypothetical):

G qd m-PEG6-QD (Extracellular) membrane Cell Membrane qd->membrane Binding endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasmic Release endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Potential Targeting

Caption: Hypothetical pathway for cellular uptake of functionalized quantum dots.

Data Presentation

The following tables present representative data that should be collected when characterizing quantum dots functionalized with m-PEG6-(CH2)8-phosphonic acid ethyl ester. Note: The values provided are hypothetical and for illustrative purposes only, as specific data for this ligand was not found in the initial literature search. They are based on typical values for similarly functionalized quantum dots.

Table 1: Physicochemical Properties of Functionalized Quantum Dots

PropertyBefore Ligand ExchangeAfter Ligand Exchange
Solvent ToluenePBS (pH 7.4)
Quantum Yield (%) ~50-60%~40-50%
Hydrodynamic Diameter (nm) ~5-10 nm~15-25 nm
Zeta Potential (mV) Not applicable-20 to -40 mV

Table 2: Cellular Uptake of Functionalized Quantum Dots

Cell LineIncubation Time (h)QD Concentration (nM)Qualitative Uptake (Fluorescence Intensity)
HeLa420Moderate
HeLa2420High
MCF-7420Low
MCF-72420Moderate

Conclusion

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a versatile and effective ligand for the surface modification of quantum dots. The protocols provided herein offer a framework for researchers to render quantum dots water-soluble, stable, and biocompatible, paving the way for their application in various fields, including bioimaging, biosensing, and drug delivery. The ability to further functionalize the terminal group after hydrolysis adds another layer of utility, allowing for the covalent attachment of targeting moieties or therapeutic agents. It is crucial for researchers to meticulously characterize the functionalized quantum dots to ensure their quality and performance in subsequent applications.

Application Notes and Protocols for Biosensor Development with m-PEG6-(CH2)8-phosphonic acid ethyl ester Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of robust and sensitive biosensors is critical for a wide range of applications, from diagnostics and drug discovery to environmental monitoring. The effective immobilization of biorecognition molecules onto the sensor surface is a key determinant of biosensor performance. m-PEG6-(CH2)8-phosphonic acid ethyl ester is a heterobifunctional linker designed to create stable and biocompatible surfaces on metal oxide substrates such as titanium dioxide (TiO2), zirconium dioxide (ZrO2), and indium tin oxide (ITO).

This linker features three key components:

  • A phosphonic acid ethyl ester group, which after hydrolysis to the phosphonic acid, forms strong, covalent bonds with metal oxide surfaces.

  • An eight-carbon alkyl chain ((CH2)8) that provides a defined spacer from the surface.

  • A hexa(ethylene glycol) (m-PEG6) chain that imparts hydrophilicity and resistance to non-specific protein adsorption, thereby improving the signal-to-noise ratio of the biosensor.[1]

These application notes provide detailed protocols for the preparation of self-assembled monolayers (SAMs) of m-PEG6-(CH2)8-phosphonic acid on metal oxide surfaces and the subsequent immobilization of proteins for biosensing applications.

Data Presentation

The performance of a biosensor is dependent on various factors including the specific biorecognition molecule, the analyte, and the detection method. While specific performance data for biosensors utilizing the m-PEG6-(CH2)8-phosphonic acid ethyl ester linker is not extensively available in the literature, the following tables provide representative performance metrics for biosensors developed on similar phosphonic acid-functionalized metal oxide surfaces. This data is intended to provide a general expectation of performance.

Table 1: Representative Performance of Protein Biosensors on Phosphonic Acid-Functionalized Surfaces

Biosensor SystemAnalyteSubstrateLinker TypeDetection RangeLimit of Detection (LOD)Reference
ElectrochemicalFolate Binding ProteinTiO2 NanotubesPolydopamine-PEG-Folic Acid1 pg/mL - 100 ng/mL0.5 pg/mL[2]
ElectrochemicalOrganophosphatesTiO2 Nanofibers/c-MWCNTsCovalent immobilization of enzyme0.05 - 1.0 µM10-12 nM[3]
Microring ResonatorLectinsSilicon Oxide11-hydroxyundecylphosphonic acidNot specifiedNot specifiedAn organophosphonate strategy for functionalizing silicon photonic biosensors.

Table 2: Surface Characterization Data for Phosphonic Acid SAMs on Metal Oxide Surfaces

SubstrateLinkerDeposition MethodWater Contact Angle (°)SAM ThicknessReference
Titanium (Ti)Octadecylphosphonic acid (ODPA)Immersion in CPME117.6 ± 2.5~2.9 nm[4]
Indium Tin Oxide (ITO)Octadecylphosphonic acid (ODPA)Immersion107.7 ± 0.5Not specifiedSpray coating vs. immersion for self-assembly of gemini perfluorinated phosphonic acids on indium tin oxide Authors - Yoda CSEM
Aluminum OxideOctadecylphosphonic acid (ODPA)Solution Deposition~110Not specified[5]

Experimental Protocols

Part 1: Preparation of Phosphonic Acid Self-Assembled Monolayers (SAMs)

This protocol describes the formation of a hydroxyl-terminated PEGylated phosphonic acid SAM on a metal oxide surface. It involves the hydrolysis of the ethyl ester to the active phosphonic acid, followed by self-assembly on the substrate.

Materials:

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Metal oxide substrates (e.g., TiO2, ITO, or ZrO2 coated slides)

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas stream

  • Oven or hot plate

  • Sonicator

Protocol 1A: Hydrolysis of Ethyl Ester (in solution)

  • Dissolve m-PEG6-(CH2)8-phosphonic acid ethyl ester in ethanol.

  • Add an aqueous solution of 1 M HCl or 1 M NaOH.

  • Stir the solution at room temperature for 24-48 hours.

  • Neutralize the solution (if necessary) and remove the solvent under reduced pressure to obtain the m-PEG6-(CH2)8-phosphonic acid.

Protocol 1B: SAM Formation using the Tethering by Aggregation and Growth (T-BAG) Method

  • Substrate Cleaning:

    • Sonciate the metal oxide substrates in a sequence of acetone, ethanol, and DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Treat the substrates with UV-Ozone or an oxygen plasma cleaner for 15-20 minutes to remove organic contaminants and generate surface hydroxyl groups.

  • SAM Deposition:

    • Prepare a 1 mM solution of the hydrolyzed m-PEG6-(CH2)8-phosphonic acid in anhydrous THF.

    • Place the cleaned substrates in the phosphonic acid solution in a sealed container.

    • Incubate for 24-48 hours at room temperature.[6]

  • Annealing:

    • Remove the substrates from the solution and rinse thoroughly with fresh THF, followed by ethanol.

    • Dry the substrates under a nitrogen stream.

    • Anneal the substrates in an oven at 120°C for 12-24 hours to promote the formation of covalent P-O-metal bonds.[6][7]

  • Final Rinsing:

    • Allow the substrates to cool to room temperature.

    • Sonciate the substrates in ethanol for 5 minutes to remove any physisorbed molecules.

    • Dry under a nitrogen stream. The functionalized substrates are now ready for protein immobilization.

Part 2: Immobilization of Proteins onto the Phosphonic Acid SAM

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to covalently link the primary amine groups of a protein to the terminal hydroxyl groups of the PEG linker.

Materials:

  • Phosphonic acid SAM-functionalized substrates (from Part 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Protein to be immobilized (e.g., antibody, enzyme)

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Protocol 2: EDC/NHS Coupling of Proteins

  • Activation of the SAM:

    • Prepare a fresh solution of 100 mM EDC and 25 mM NHS in Activation Buffer.

    • Immerse the SAM-functionalized substrates in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[8][9]

  • Rinsing:

    • Rinse the substrates with Activation Buffer, followed by Coupling Buffer.

  • Protein Immobilization:

    • Prepare a solution of the protein to be immobilized in Coupling Buffer at a concentration of 0.1-1.0 mg/mL.

    • Immerse the activated substrates in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Quenching and Blocking:

    • Rinse the substrates with Coupling Buffer.

    • Immerse the substrates in the Quenching Solution for 15-20 minutes to deactivate any unreacted NHS-esters.

    • Rinse with Coupling Buffer.

    • Immerse the substrates in Blocking Buffer for 30-60 minutes to block any remaining non-specific binding sites.

  • Final Rinsing and Storage:

    • Rinse the substrates with Coupling Buffer and then with DI water.

    • Dry under a nitrogen stream.

    • Store the biosensor substrates at 4°C until use.

Visualizations

Experimental_Workflow cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Protein Immobilization cluster_3 Analyte Detection Substrate Metal Oxide Substrate (e.g., TiO2, ITO) Cleaning Sonication & UV/Ozone Cleaning Substrate->Cleaning 1. Linker m-PEG6-(CH2)8- phosphonic acid Deposition T-BAG Deposition Linker->Deposition 2. Annealing Thermal Annealing (120°C) Deposition->Annealing 3. Activation EDC/NHS Activation Annealing->Activation 4. Protein Biorecognition Molecule (e.g., Antibody) Coupling Covalent Coupling Activation->Coupling Protein->Coupling 5. Blocking Blocking (BSA) Coupling->Blocking 6. Analyte Target Analyte Detection Signal Detection Analyte->Detection 7.

Caption: Overall experimental workflow for biosensor fabrication.

EDC_NHS_Coupling EDC/NHS Coupling Chemistry cluster_0 Activation of Surface cluster_1 Protein Coupling Surface_OH Surface-PEG-OH Activated_Ester Surface-PEG-O-NHS (Active Ester) Surface_OH->Activated_Ester + EDC EDC NHS NHS Immobilized_Protein Surface-PEG-NH-Protein (Stable Amide Bond) Activated_Ester->Immobilized_Protein + Protein_NH2 Protein-NH2 Protein_NH2->Immobilized_Protein

Caption: EDC/NHS coupling chemistry for protein immobilization.

References

Characterization of m-PEG6-(CH2)8-phosphonic acid ethyl ester Monolayers by X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They have garnered significant interest across various fields, including nanotechnology, biomaterials, and drug delivery.[1] The m-PEG6-(CH2)8-phosphonic acid ethyl ester is a molecule of particular interest for surface modification. Its phosphonic acid ethyl ester group provides a strong anchor to metal oxide surfaces like titanium dioxide (TiO2), zirconium dioxide (ZrO2), and silicon dioxide (SiO2).[1][2] The polyethylene glycol (PEG) chain enhances water solubility and biocompatibility while reducing non-specific protein binding.[1][3] The octamethylene spacer provides flexibility and facilitates the formation of a well-ordered monolayer.[1]

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material.[4][5] This makes it an ideal tool for characterizing the formation and quality of m-PEG6-(CH2)8-phosphonic acid ethyl ester monolayers. This application note provides a detailed protocol for the formation of these monolayers and their subsequent characterization using XPS.

Experimental Protocols

A generalized workflow for the preparation and analysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester monolayers is presented below.

G cluster_prep Substrate Preparation cluster_mono Monolayer Formation cluster_xps XPS Analysis sub_cleaning Substrate Cleaning (e.g., Sonication in solvents) sub_hydroxylation Surface Hydroxylation (e.g., Plasma treatment) sub_cleaning->sub_hydroxylation solution_prep Prepare m-PEG6-(CH2)8-phosphonic acid ethyl ester solution immersion Substrate Immersion (e.g., 24h at 60°C) sub_hydroxylation->immersion solution_prep->immersion rinsing Rinsing (Remove unbound molecules) immersion->rinsing annealing Annealing (Optional) (e.g., 120°C in N2) rinsing->annealing survey_scan Survey Scan (Elemental Composition) annealing->survey_scan high_res High-Resolution Scans (C 1s, O 1s, P 2p, Substrate peaks) survey_scan->high_res data_analysis Data Analysis (Peak fitting, Quantification) high_res->data_analysis

Figure 1: Experimental workflow for the preparation and XPS analysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester monolayers.

Substrate Preparation

The quality of the self-assembled monolayer is highly dependent on the cleanliness and state of the substrate surface. A typical procedure for a silicon or titanium-based substrate is as follows:

  • Cleaning: Sonicate the substrate sequentially in a series of solvents to remove organic contaminants. A common sequence is acetone, ethanol, and Milli-Q water, for 10-15 minutes in each solvent.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Surface Activation (Hydroxylation): To ensure a high density of hydroxyl groups for phosphonate binding, the surface can be activated. This is often achieved through exposure to oxygen plasma or treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). This step should be performed with extreme caution due to the hazardous nature of the chemicals involved.

Self-Assembled Monolayer (SAM) Formation
  • Solution Preparation: Prepare a dilute solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in a suitable solvent. Due to its poor water solubility, absolute ethanol is a common choice.[6] A typical concentration is in the range of 0.1 to 1 mg/mL.

  • Immersion: Immerse the cleaned and activated substrate in the prepared solution. The self-assembly process can be carried out at an elevated temperature (e.g., 60°C) for an extended period (e.g., 24 hours) to facilitate the formation of a well-ordered monolayer.[6]

  • Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the same solvent used for the solution preparation to remove any non-covalently bound molecules.

  • Annealing (Optional): A post-deposition annealing step (e.g., 120°C for 24 hours in an inert atmosphere like N2) can be performed to strengthen the covalent phosphonate binding to the substrate.[6]

  • Final Drying: Dry the coated substrate under a stream of nitrogen.

XPS Analysis
  • Instrumentation: Perform XPS analysis using a spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV).[5]

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface and to determine their relative atomic concentrations.

  • High-Resolution Scans: Obtain high-resolution spectra for the core levels of interest: C 1s, O 1s, P 2p, and the characteristic peaks of the substrate (e.g., Si 2p for silicon wafers, Ti 2p for titanium oxide).

  • Data Analysis: Process the acquired spectra using appropriate software. This involves background subtraction, peak fitting, and quantification. The binding energy scale should be calibrated, typically by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.

Data Presentation

The successful formation of a m-PEG6-(CH2)8-phosphonic acid ethyl ester monolayer can be confirmed by XPS analysis. The following tables summarize the expected and typically observed XPS data.

Theoretical vs. Experimental Elemental Composition

The theoretical elemental composition of the m-PEG6-(CH2)8-phosphonic acid ethyl ester molecule is provided in Table 1.[7] A survey scan of a successfully formed monolayer should show the presence of Carbon (C), Oxygen (O), and Phosphorus (P), with a decrease in the substrate signal intensity compared to a bare substrate.[8]

Table 1: Elemental Composition

ElementTheoretical Atomic % (Molecule)[7]Expected Atomic % (Monolayer Survey Scan)
Carbon (C)55.18Varies with substrate and coverage
Oxygen (O)28.76Varies with substrate and coverage
Phosphorus (P)6.19Varies with substrate and coverage
Hydrogen (H)Not detected by XPSNot detected by XPS
Substrate-Present, but attenuated

Note: The experimental atomic percentages in a survey scan will differ from the theoretical molecular percentages due to the contribution of photoelectrons from the underlying substrate.

High-Resolution XPS Data

High-resolution spectra provide detailed information about the chemical bonding environments.

Table 2: High-Resolution C 1s Peak Analysis

Chemical GroupExpected Binding Energy (eV)Description
C-C / C-H~285.0Alkyl chain (CH2)8 and ethyl ester
C-O~286.5PEG backbone (CH2-CH2-O)

The C 1s spectrum is crucial for confirming the presence of the PEG chain. The presence of a significant C-O component at approximately 286.5 eV is a strong indicator of successful PEGylation.[4][5]

Table 3: High-Resolution P 2p Peak Analysis

Chemical GroupExpected Binding Energy (eV)Description
P 2p3/2~132.8 - 133.6Phosphonate group bound to the metal oxide surface (P-O-Substrate)[6][9]

The P 2p peak confirms the presence of the phosphonic acid headgroup on the surface. The binding energy may shift slightly depending on the nature of the substrate and the binding mode (monodentate, bidentate, or tridentate).[6]

Molecular Structure and Binding Mechanism

The m-PEG6-(CH2)8-phosphonic acid ethyl ester molecule is designed for robust surface attachment and presentation of a biocompatible interface.

Figure 2: Molecular structure and proposed binding mechanism to a metal oxide surface.

The phosphonic acid ethyl ester group is expected to undergo hydrolysis either prior to or during the self-assembly process, exposing the phosphonic acid. This phosphonic acid headgroup then reacts with the hydroxyl groups on the metal oxide surface, forming strong, covalent P-O-metal bonds. This robust linkage contributes to the stability of the resulting monolayer.

References

Application Note: Measuring the Contact Angle of m-PEG6-(CH2)8-phosphonic acid ethyl ester Coated Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Surface modification with self-assembled monolayers (SAMs) is a critical technique in biomaterials science and drug development for controlling interfacial properties. Poly(ethylene glycol) (PEG) chains are frequently incorporated into these monolayers to impart protein resistance, reduce non-specific cell adhesion, and improve biocompatibility. The m-PEG6-(CH2)8-phosphonic acid ethyl ester is a molecule designed for the surface modification of metal oxides, such as titanium oxide (TiO2) and aluminum oxide (Al2O3), which are common materials for biomedical implants and devices. The phosphonic acid headgroup provides a strong and stable anchor to the metal oxide surface, while the flexible (CH2)8 linker and the hydrophilic m-PEG6 chain extend into the surrounding environment.

Contact angle goniometry is a sensitive and straightforward method to characterize the wettability of a surface, which in turn provides information about its chemical composition and molecular arrangement. A change in the water contact angle upon coating a substrate with m-PEG6-(CH2)8-phosphonic acid ethyl ester can confirm the successful formation of the SAM and indicate the presentation of the hydrophilic PEG chains at the surface. This application note provides a detailed protocol for the preparation of m-PEG6-(CH2)8-phosphonic acid ethyl ester coated surfaces and the subsequent measurement of their water contact angle.

Experimental Data

The following table summarizes the expected static water contact angle measurements at various stages of surface preparation and coating. These values are representative and may vary depending on the specific substrate, cleaning procedure, and coating parameters.

Surface ConditionDescriptionExpected Static Water Contact Angle (°)
Uncoated Substrate (e.g., Titanium)As-received, polished titanium surface.50 - 80[1][2]
Cleaned SubstrateAfter solvent cleaning and oxygen plasma treatment.< 20[3]
Coated with m-PEG6-(CH2)8-phosphonic acidAfter formation of the self-assembled monolayer.30 - 60

Experimental Protocols

This section details the procedures for preparing the substrate, forming the self-assembled monolayer of m-PEG6-(CH2)8-phosphonic acid ethyl ester, and measuring the static water contact angle.

Materials and Equipment
  • Substrates: Titanium or aluminum oxide slides/wafers.

  • Coating Molecule: m-PEG6-(CH2)8-phosphonic acid ethyl ester.

  • Solvents: Acetone (reagent grade), Ethanol (absolute), Isopropanol (reagent grade), Deionized (DI) water (18.2 MΩ·cm).

  • Cleaning Equipment: Ultrasonic bath, Oxygen plasma cleaner.

  • Coating Equipment: Beakers, Petri dishes, Tweezers.

  • Contact Angle Measurement: Contact angle goniometer with a high-resolution camera and analysis software.

  • Dispensing System: Automated or manual syringe with a blunt-tip needle for precise droplet deposition.

Substrate Preparation Protocol

A thorough cleaning of the substrate is crucial for the formation of a well-ordered SAM.

  • Solvent Cleaning:

    • Place the substrates in a beaker and sonicate in acetone for 15 minutes to remove organic contaminants.

    • Decant the acetone and replace it with ethanol. Sonicate for another 15 minutes.

    • Repeat the sonication step with DI water for 15 minutes.

    • Dry the substrates under a stream of dry nitrogen gas.

  • Plasma Cleaning:

    • Place the cleaned and dried substrates in an oxygen plasma cleaner.

    • Treat the substrates with oxygen plasma for 5-10 minutes at a power of 100 W.[4] This step removes any remaining organic residues and creates a hydrophilic, hydroxylated surface that is reactive towards phosphonic acids.

    • Use the substrates immediately after plasma cleaning for the coating procedure.

Self-Assembled Monolayer (SAM) Formation Protocol
  • Solution Preparation: Prepare a 1 mM solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in absolute ethanol.

    • Note on Hydrolysis: The phosphonic acid ethyl ester needs to be hydrolyzed to the phosphonic acid to enable strong binding to the metal oxide surface. This hydrolysis can occur in situ in the presence of trace water in the solvent and on the hydroxylated surface, or a pre-hydrolysis step can be performed. For in situ hydrolysis, ensure the ethanol is not strictly anhydrous. For controlled pre-hydrolysis, a small, controlled amount of acidified water can be added to the coating solution, though this may affect the stability of the solution over time. The protocol below assumes in situ hydrolysis.

  • Immersion Coating:

    • Immediately after plasma cleaning, immerse the substrates in the 1 mM coating solution in a clean petri dish or beaker.

    • Ensure the entire surface of the substrate is in contact with the solution.

    • Cover the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature.[5]

  • Rinsing and Drying:

    • After the incubation period, remove the substrates from the coating solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

    • Dry the coated substrates under a stream of dry nitrogen gas.

    • Store the coated substrates in a clean, dry environment before characterization.

Contact Angle Measurement Protocol
  • Instrument Setup:

    • Place the contact angle goniometer on a vibration-free table.

    • Ensure the camera is focused and the lighting is optimized for a clear view of the droplet profile.

    • Fill the syringe with high-purity deionized water.

  • Measurement Procedure:

    • Place the coated substrate on the sample stage.

    • Carefully lower the needle and dispense a water droplet of a defined volume (e.g., 2-5 µL) onto the surface.

    • Withdraw the needle smoothly from the droplet.

    • Allow the droplet to equilibrate for a few seconds.

    • Capture a high-resolution image of the droplet.

    • Use the instrument's software to measure the static contact angle on both sides of the droplet.

    • Repeat the measurement at a minimum of three different locations on the surface to ensure reproducibility and obtain an average value.

Diagrams

experimental_workflow cluster_prep Substrate Preparation cluster_coating SAM Formation cluster_measurement Contact Angle Measurement start Start: Uncoated Substrate solvent_cleaning Solvent Cleaning (Acetone, Ethanol, DI Water) start->solvent_cleaning plasma_cleaning Oxygen Plasma Cleaning solvent_cleaning->plasma_cleaning prepare_solution Prepare 1 mM Coating Solution plasma_cleaning->prepare_solution immersion Immerse Substrate (12-24 hours) prepare_solution->immersion rinse_dry Rinse with Ethanol & Dry immersion->rinse_dry place_sample Place Sample on Goniometer rinse_dry->place_sample dispense_droplet Dispense Water Droplet place_sample->dispense_droplet measure_angle Measure Static Contact Angle dispense_droplet->measure_angle end End: Characterized Surface measure_angle->end

Caption: Experimental workflow for contact angle measurement.

Conclusion

This application note provides a comprehensive protocol for the surface modification of metal oxide substrates with m-PEG6-(CH2)8-phosphonic acid ethyl ester and the subsequent characterization of the surface wettability using contact angle goniometry. A significant decrease in the water contact angle after the coating process confirms the successful formation of a hydrophilic PEGylated self-assembled monolayer. This method is essential for researchers and professionals in the fields of biomaterials, drug delivery, and medical device development who require well-defined, biocompatible surfaces. The provided protocols and representative data serve as a valuable resource for the consistent and reliable characterization of these advanced functional surfaces.

References

Application Notes and Protocols: Hydrolysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester to Phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-(CH2)8-phosphonic acid and its ester derivatives are valuable bifunctional molecules used in bioconjugation, drug delivery, and materials science.[1] The polyethylene glycol (PEG) chain enhances solubility and biocompatibility, while the phosphonic acid group provides a strong anchor to metal oxide surfaces.[1][2] The ethyl ester form is often a synthetic precursor that requires hydrolysis to yield the active phosphonic acid. This document provides detailed protocols for the hydrolysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester to its corresponding phosphonic acid, a critical step for its application in areas like the development of biocompatible coatings for medical devices and targeted drug delivery platforms.[1]

Principle of the Method

The conversion of a phosphonic acid ethyl ester to a phosphonic acid involves the cleavage of the ethyl groups from the phosphorus center. This dealkylation can be achieved under various conditions, with the most common and effective methods being acidic hydrolysis and the McKenna reaction, which utilizes bromotrimethylsilane (BTMS).[3][4]

  • Acidic Hydrolysis: This method typically employs concentrated hydrochloric acid (HCl) at elevated temperatures to hydrolyze the ester bonds.[4][5] The reaction is straightforward and uses readily available and inexpensive reagents.[6]

  • McKenna Reaction: This two-step procedure involves the reaction of the phosphonate ester with bromotrimethylsilane (BTMS) to form a bis(trimethylsilyl) ester intermediate.[7][8] This intermediate is then easily hydrolyzed with water or an alcohol (methanolysis) under neutral conditions to yield the final phosphonic acid.[3][8] This method is generally milder than acidic hydrolysis and is suitable for substrates with acid-sensitive functional groups.[3]

Experimental Protocols

Method 1: Acidic Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of dialkyl phosphonates using concentrated hydrochloric acid.[4][5]

Materials and Reagents:

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Concentrated Hydrochloric Acid (35-37%, ~12 M)[3]

  • Toluene

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • High-vacuum pump

  • Desiccator with P₂O₅

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve m-PEG6-(CH2)8-phosphonic acid ethyl ester in a minimal amount of deionized water. Add concentrated hydrochloric acid. A typical ratio is 1.9 mmol of the phosphonate ester to 0.5 mL of concentrated HCl and 1 mL of water.[4]

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6 to 12 hours.[3][4] The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess HCl and water by distillation, for instance, using a rotary evaporator.[5]

    • To remove the final traces of water, add toluene to the residue and perform an azeotropic distillation.[5]

    • Dry the resulting phosphonic acid product under high vacuum. For highly hygroscopic products, further drying in a desiccator over P₂O₅ may be necessary.[5]

Method 2: The McKenna Reaction (using Bromotrimethylsilane)

This protocol is based on the well-established McKenna reaction for the dealkylation of phosphonate esters.[7][8]

Materials and Reagents:

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Bromotrimethylsilane (BTMS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)[7]

  • Methanol or deionized water

  • Schlenk flask or a flask equipped with a septum and nitrogen inlet

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Silylation:

    • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the m-PEG6-(CH2)8-phosphonic acid ethyl ester in an anhydrous solvent like acetonitrile.

    • Add an excess of bromotrimethylsilane (typically 2-4 equivalents per ester group).

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 35 °C) for 1 to 3 days.[7][8] The reaction can be monitored by ³¹P NMR until the starting material is consumed.

  • Solvolysis:

    • After the silylation is complete, carefully add methanol or deionized water to the reaction mixture to hydrolyze the intermediate bis(trimethylsilyl) ester.[3]

    • Stir the mixture for an additional 1-2 hours at room temperature.[9]

  • Purification:

    • Remove the solvent and volatile byproducts in vacuo using a rotary evaporator.

    • The resulting m-PEG6-(CH2)8-phosphonic acid is often of high purity, but can be further purified by precipitation or chromatography if necessary.

Data Presentation

ParameterMethod 1: Acidic HydrolysisMethod 2: The McKenna Reaction
Reagents Concentrated HClBromotrimethylsilane (BTMS), Methanol/Water
Solvent WaterAcetonitrile, Dichloromethane
Temperature Reflux (100-110 °C)[3]Room Temperature to 35 °C[7]
Reaction Time 6-12 hours[3][4]24-72 hours[7]
Typical Yields 71-93%[4]Good to excellent
Advantages Inexpensive reagents, straightforward procedure[6]Mild reaction conditions, suitable for sensitive molecules[3]
Disadvantages Harsh conditions, not suitable for acid-labile groups[3]More expensive reagent, requires anhydrous conditions[10]

Visualizations

Hydrolysis_Workflow start m-PEG6-(CH2)8-phosphonic acid ethyl ester hydrolysis Hydrolysis (Acidic or McKenna) start->hydrolysis workup Work-up & Purification hydrolysis->workup product m-PEG6-(CH2)8-phosphonic acid workup->product analysis Characterization (NMR, MS) product->analysis

Caption: Experimental workflow for the hydrolysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Caption: Chemical reaction for the hydrolysis of the phosphonic acid ethyl ester.

References

De-esterification of Phosphonic Acid Ethyl Esters: A Comprehensive Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the common and effective methods for the de-esterification of phosphonic acid ethyl esters to their corresponding phosphonic acids. The conversion of phosphonate esters to phosphonic acids is a critical transformation in the synthesis of a wide array of biologically active compounds, including pharmaceuticals, as well as in materials science. This document outlines various reaction conditions, presents quantitative data in a comparative format, and provides detailed experimental protocols for key methodologies.

Introduction

Phosphonic acids are characterized by a C-P bond and two hydroxyl groups attached to the phosphorus atom. They are important functional groups in medicinal chemistry due to their ability to act as stable mimics of phosphate groups, leading to applications as enzyme inhibitors, antiviral agents, and bone-targeting drugs. The synthesis of phosphonic acids often proceeds through the formation of their more soluble and reactive ester derivatives, typically diethyl phosphonates. The final and crucial step is the cleavage of the ethyl ester groups to unveil the desired phosphonic acid. The choice of de-esterification method is critical, as it must be effective while being compatible with other functional groups present in the molecule. This note explores the most prevalent methods: acidic hydrolysis, silyl halide-mediated cleavage, and boron tribromide dealkylation.

Comparative Overview of De-esterification Methods

The selection of an appropriate de-esterification method depends on the substrate's stability towards harsh conditions and the presence of other sensitive functional groups. The following table summarizes the key aspects of the most common methods.

MethodReagentsTypical SolventsTemperatureReaction TimeYieldsKey Features & Compatibility
Acidic Hydrolysis Concentrated HCl (35-37%) or HBrWater, Acetic AcidReflux1 - 12 hoursGood to QuantitativeHarsh conditions, may cleave other acid-labile groups. Not suitable for sensitive substrates.[1][2]
McKenna Reaction Bromotrimethylsilane (TMSBr), followed by MeOH or H₂OAcetonitrile (ACN), Chloroform (CHCl₃), Dichloromethane (DCM)Room Temperature to 36°C2 - 24 hoursHigh to QuantitativeMild and highly efficient.[3][4] Compatible with a wide range of functional groups including ketones, amides, and esters.[1]
Boron Tribromide Dealkylation Boron Tribromide (BBr₃), followed by MeOHToluene, Dichloromethane (DCM)-30°C to 70°C~6 hoursHigh to QuantitativeMild and non-aqueous conditions.[5] Compatible with sensitive functional groups like allyl, benzyl, and hydroxymethyl.[5][6]
Basic Hydrolysis NaOH, LiOH, NaHCO₃Water, Ethanol-Water80°C6 - 12 hoursGood to HighTypically yields the phosphonic acid mono-ester.[2][7][8] Requires a subsequent acidification step to obtain the free phosphonic acid.

Experimental Protocols

Protocol 1: Acidic Hydrolysis using Concentrated Hydrochloric Acid

This method is a classical and straightforward approach suitable for robust molecules.

Materials:

  • Diethyl phosphonate substrate

  • Concentrated Hydrochloric Acid (35-37%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To the diethyl phosphonate substrate (1.0 eq) in a round-bottom flask, add a sufficient volume of concentrated hydrochloric acid (e.g., 5-10 mL per gram of substrate).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for a period of 1 to 12 hours, monitoring the reaction progress by a suitable analytical technique (e.g., ³¹P NMR, LC-MS).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess HCl and water by distillation, a rotary evaporator can be used for this purpose.[1]

  • For complete removal of water, azeotropic distillation with a suitable solvent (e.g., toluene) can be performed.

  • The resulting phosphonic acid can be further purified by recrystallization or chromatography if necessary.

Protocol 2: McKenna Reaction using Bromotrimethylsilane (TMSBr)

This two-step procedure is renowned for its mildness and broad functional group tolerance.[1][3]

Materials:

  • Diethyl phosphonate substrate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous acetonitrile (ACN) or chloroform (CHCl₃)

  • Methanol (MeOH)

  • Round-bottom flask with a septum

  • Syringe

  • Stirring plate

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the diethyl phosphonate substrate (1.0 eq) in anhydrous ACN or CHCl₃ (e.g., 1.5 mL per 50 mg of substrate) in a dry round-bottom flask.[3]

  • Add bromotrimethylsilane (6-8 eq) dropwise to the stirred solution at room temperature.[3]

  • Seal the flask and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 36°C) for 2 to 24 hours.[3] The progress of the silylation to the bis(trimethylsilyl) ester can be monitored by ³¹P NMR.

  • Upon completion of the first step, carefully add methanol to the reaction mixture to effect the solvolysis of the silyl esters.

  • Stir the mixture for a further 30 minutes to 2 hours at room temperature.

  • Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator to yield the desired phosphonic acid.

  • Further purification can be performed if required.

Protocol 3: Dealkylation using Boron Tribromide (BBr₃)

This method provides a mild, non-aqueous alternative for the de-esterification of phosphonates.[5]

Materials:

  • Diethyl phosphonate substrate

  • Boron tribromide (BBr₃) solution in a suitable solvent (e.g., DCM)

  • Anhydrous toluene

  • Methanol (MeOH)

  • Dry reaction vessel with a septum and inert gas inlet

  • Syringe

  • Low-temperature bath (e.g., dry ice/acetone)

  • Heating setup

  • Rotary evaporator

Procedure:

  • Dissolve the diethyl phosphonate substrate (1.0 eq) in anhydrous toluene in a dry reaction vessel under an inert atmosphere.

  • Cool the solution to -30°C using a suitable cooling bath.

  • Slowly add a solution of boron tribromide (0.9 eq per phosphonate function) to the cooled solution.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70°C for approximately 6 hours.[6]

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of methanol.

  • Stir the mixture for 30 minutes.

  • Remove the solvent and volatile boron species under reduced pressure to obtain the phosphonic acid.

  • The product can be purified by appropriate methods if necessary.

Visualizing Reaction Pathways and Workflows

To better illustrate the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_acid Acidic Hydrolysis Diethyl Phosphonate_A R-P(O)(OEt)₂ Protonated Ester_A R-P(O)(OEt)(O⁺HEt) Diethyl Phosphonate_A->Protonated Ester_A + H⁺ Monoethyl Ester_A R-P(O)(OEt)(OH) Protonated Ester_A->Monoethyl Ester_A + H₂O - EtOH, - H⁺ Protonated Monoester_A R-P(O)(O⁺HEt)(OH) Monoethyl Ester_A->Protonated Monoester_A + H⁺ Phosphonic Acid_A R-P(O)(OH)₂ Protonated Monoester_A->Phosphonic Acid_A + H₂O - EtOH, - H⁺

Caption: Reaction mechanism for the acid-catalyzed hydrolysis of diethyl phosphonates.

G cluster_mckenna McKenna Reaction Workflow Start Start: Diethyl Phosphonate in Anhydrous Solvent Add_TMSBr Add TMSBr (6-8 eq) Start->Add_TMSBr Stir Stir at RT to 36°C (2-24 h) Add_TMSBr->Stir Silyl_Ester Formation of Bis(trimethylsilyl) Ester Stir->Silyl_Ester Add_MeOH Add Methanol Silyl_Ester->Add_MeOH Solvolysis Stir at RT (0.5-2 h) Add_MeOH->Solvolysis Evaporation Solvent Evaporation Solvolysis->Evaporation End End: Phosphonic Acid Evaporation->End

Caption: Experimental workflow for the McKenna reaction.

G Start Diethyl Phosphonate Decision Substrate Sensitivity? Start->Decision Harsh Acidic Hydrolysis (HCl, Reflux) Decision->Harsh No Mild Mild Conditions Required Decision->Mild Yes End Phosphonic Acid Harsh->End McKenna McKenna Reaction (TMSBr) Mild->McKenna BBr3 BBr₃ Dealkylation Mild->BBr3 McKenna->End BBr3->End

Caption: Decision tree for selecting a de-esterification method.

Conclusion

The de-esterification of phosphonic acid ethyl esters is a fundamental transformation with several reliable methods at the disposal of the synthetic chemist. While traditional acidic hydrolysis is effective for robust substrates, the milder conditions offered by the McKenna reaction and boron tribromide dealkylation are often preferred for complex molecules with sensitive functional groups. The choice of method should be guided by the specific characteristics of the starting material and the desired final product. The protocols and comparative data provided in this note serve as a valuable resource for researchers in the planning and execution of this critical synthetic step.

References

Troubleshooting & Optimization

Technical Support Center: Phosphonic Acid Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonic acid (PA) self-assembled monolayers (SAMs). The following information addresses common issues, with a focus on preventing and identifying unwanted multilayer formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phosphonic acid SAM is showing signs of multilayer formation. What are the most common causes?

A1: Multilayer formation in phosphonic acid SAMs is a common issue that can arise from several factors during the deposition process. Key causes include:

  • Inappropriate Solvent Choice: The solvent plays a critical role in the quality of the SAM.[1] High polarity or high dielectric constant solvents, such as methanol, can sometimes lead to the formation of undesired byproducts and layered compounds on the substrate surface.[2] Solvents that coordinate with the surface can also disrupt proper monolayer formation.[1]

  • Excessive Concentration or Deposition Time: High concentrations of the phosphonic acid precursor or excessively long immersion times can promote the physisorption of additional layers on top of the initial chemisorbed monolayer.[3][4]

  • Presence of Water: While a certain amount of surface hydroxylation is necessary for the phosphonic acid headgroup to bind, excess water in the solvent or on the substrate can interfere with the self-assembly process and contribute to multilayering or disordered films.[5]

  • Sub-optimal Temperature: High deposition temperatures can sometimes result in suspected multilayer formation rather than a well-ordered monolayer.[3]

  • Inadequate Rinsing: Perhaps the most critical step for preventing multilayers is the post-deposition rinsing procedure. Weakly adsorbed (physisorbed) molecules that form subsequent layers must be thoroughly removed to leave only the covalently bound monolayer.[6] Some methods explicitly state that multilayers are expected after initial deposition and must be removed by sonication in a clean solvent.[6]

Q2: How does the choice of solvent affect the quality and potential for multilayering in my PA-SAM?

A2: The solvent is a crucial parameter in SAM formation, directly impacting the quality, density, and order of the final film.[7]

  • Polarity and Dielectric Constant: Studies have shown that for certain substrates like zinc oxide (ZnO), non-polar solvents such as toluene (dielectric constant εr = 2.379) are preferred over polar solvents like methanol (εr = 32.6).[2] The use of methanol was found to produce undesired layered zinc compound byproducts due to the dissociation of Zn2+ ions from the surface into the solvent.[2] In general, low dielectric constant solvents that are inert to the substrate surface tend to produce higher density, more stable monolayers.[1]

  • Solvent-Surface Interactions: Solvents that can coordinate with the metal oxide surface may disrupt the self-assembly process, leading to defects or disordered layers.[1] The goal is to choose a solvent that effectively dissolves the phosphonic acid molecule without interfering with the headgroup's ability to bind to the surface.

  • Impact on Order: The choice of solvent can significantly influence the final ordering of the SAM, which can be inferred from measurements like water contact angle. For example, n-octadecylphosphonic acid SAMs formed from pyridine showed a much lower contact angle (99°) compared to those formed from other solvents (114–117°), suggesting a more disordered or defective layer.[7]

Q3: What is the "Tethering by Aggregation and Growth" (T-BAG) method and how can it help prevent multilayers?

A3: The T-BAG method is a deposition technique designed to form well-ordered phosphonate SAMs on oxide surfaces like silicon oxide (SiO2).[6][8] The process involves slowly evaporating the solvent from a solution containing the phosphonic acid, which transfers the molecules to the substrate surface.[8]

A key part of the T-BAG protocol is a post-deposition heating (annealing) step, which transforms the initially physisorbed molecules into a covalently bonded monolayer.[6] Crucially, this process is expected to leave phosphonic acid multilayers on the surface.[6] Therefore, a critical final step is to remove these excess multilayers through rigorous rinsing and sonication in a suitable solvent (like THF and methanol) to isolate the desired monolayer film.[6]

Q4: How can I reliably detect if I have a monolayer or a multilayer?

A4: Several surface characterization techniques can be used to distinguish between a monolayer and a multilayer. No single technique is definitive, so a combination is often required.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical state of the surface.[9] In the context of SAMs, it can confirm the presence of the phosphonate film. The broadening of XPS peaks, such as the C 1s peak, can indicate differential charging that occurs in thicker, less-ordered multilayer regions.[6] Analysis of the film thickness and atomic ratios (e.g., C/P) can also provide evidence for or against multilayer formation.[6]

  • Contact Angle Goniometry: Measuring the static water contact angle provides information about the hydrophobicity and ordering of the outermost layer of the SAM.[9] A well-ordered, densely packed monolayer will exhibit a consistent and high contact angle (for hydrophobic terminal groups).[3][5] Inconsistent angles across the surface or lower-than-expected values may suggest a disordered film, defects, or the presence of hydrophilic multilayers.[7]

  • Atomic Force Microscopy (AFM): AFM provides topographical information about the surface.[9] It can be used to identify aggregates, pinholes, and other defects. While it can measure the thickness of the layer, it is often used to assess surface roughness and homogeneity, which are indicative of film quality.[10] Uneven surface coatings are a clear sign of poor film formation.[8]

  • Ellipsometry: This optical technique is used to determine the thickness of thin films.[9] By measuring the change in polarization of reflected light, you can obtain a thickness value that can be compared to the theoretical length of the phosphonic acid molecule to assess whether a monolayer or multilayer is present.

  • Quartz Crystal Microbalance (QCM): QCM is a mass-sensitive technique that can monitor the deposition process in real-time.[9] It can help determine when monolayer formation is complete and can detect the additional mass associated with multilayer adsorption.[3]

Data Presentation: Solvent and Substrate Effects

Table 1: Influence of Solvent on Water Contact Angle for n-Octadecylphosphonic Acid (ODPA) SAMs on Indium Tin Oxide (ITO)

SolventDielectric Constant (εr)Water Contact Angle (°)Implied SAM Quality
Tetrahydrofuran (THF)7.6~117°High order, dense packing
Acetone20.7~115°High order, dense packing
Acetonitrile37.5~114°High order, dense packing
Pyridine12.3~99°Disordered, defective layer

Data synthesized from Chen et al.[1][7]

Table 2: Effect of Substrate on Multilayer Formation Tendency

SubstrateKey FactorMultilayer BehaviorReference
ZnO Surface DissociationPolar solvents (e.g., methanol) can cause dissociation of surface ions (Zn2+), leading to the formation of layered byproduct compounds instead of a true SAM.[2]
TiO₂ TemperatureHigh temperatures (e.g., 60 °C) during deposition can lead to suspected multilayer formation.[3]
SiO₂ Deposition MethodSimple immersion often fails to produce a monolayer; methods like T-BAG followed by extensive rinsing are required to remove initial multilayers.[6][8]
Al₂O₃ Surface StructureThe stability of the SAM (and resistance to disruption) can depend on the specific crystalline face or amorphous nature of the aluminum oxide surface.[11][12]

Experimental Protocols

Protocol 1: General Solution-Phase Deposition for PA-SAMs

This protocol is a general guideline for forming PA-SAMs via solution immersion. Parameters such as concentration, time, and temperature should be optimized for the specific phosphonic acid and substrate.

  • Substrate Preparation:

    • Clean the substrate using a standard procedure appropriate for the material (e.g., sonication in acetone, isopropanol, and deionized water).

    • Generate surface hydroxyl groups, which are necessary for PA binding. This is often achieved via piranha solution treatment (use with extreme caution), UV/Ozone cleaning, or oxygen plasma treatment.

    • Rinse the substrate thoroughly with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).

  • SAM Deposition:

    • Prepare a dilute solution of the phosphonic acid (e.g., 0.1 mM to 1 mM) in a high-purity, anhydrous solvent (e.g., ethanol, isopropanol, THF, or toluene).[5][13]

    • Immediately immerse the freshly cleaned and dried substrate into the phosphonic acid solution.[5]

    • Allow the self-assembly to proceed for a set time (e.g., 30 minutes to 24 hours) at a controlled temperature (e.g., room temperature).[3][5][14] The container should be sealed to prevent contamination.

  • Post-Deposition Rinsing (Critical Step):

    • Remove the substrate from the deposition solution.

    • Rinse the surface thoroughly with fresh, clean solvent to remove physisorbed molecules and prevent multilayer formation.[5]

    • Sonication in the rinse solvent for a short period (e.g., 1-5 minutes) can be very effective at removing non-covalently bound layers.[6] Repeat this step with fresh solvent.

    • Dry the substrate again with a stream of inert gas.

  • Optional Annealing:

    • For some systems, a post-deposition thermal annealing step (e.g., 120-150 °C for 15 minutes to several hours) can improve the ordering and covalent bonding of the SAM to the surface.[3][6][13]

Protocol 2: Characterization by Contact Angle Goniometry

  • Instrument Setup: Ensure the goniometer stage is level and the camera is focused on the substrate plane.

  • Sample Placement: Place the SAM-coated substrate on the sample stage.

  • Droplet Deposition: Using a high-precision syringe, gently dispense a small droplet (e.g., 3-5 µL) of deionized water onto the surface.[15]

  • Measurement: Immediately capture the image of the droplet. Use the instrument's software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-vapor) contact line.

  • Data Collection: Repeat the measurement at multiple (e.g., 3-5) different spots on the surface to ensure uniformity and calculate an average value and standard deviation.[15] A consistent, high contact angle (for hydrophobic SAMs) is indicative of a well-formed monolayer.[10]

Visualizations

SAM_Deposition_Workflow sub_prep Substrate Preparation deposition SAM Deposition (e.g., Immersion) sub_prep->deposition solution PA Solution Preparation solution->deposition rinsing Rinsing & Sonication deposition->rinsing b1 rinsing->b1 anneal Optional Annealing charac Characterization anneal->charac b1->anneal b1->charac

A generalized workflow for phosphonic acid SAM deposition and characterization.

Troubleshooting_Logic start_node Suspected Multilayer Formation? q1 Was post-deposition rinsing/sonication thorough? start_node->q1 q2 Is solvent appropriate? (e.g., non-polar) q1->q2 Yes res1 Improve Rinsing Protocol: Use fresh solvent, sonicate q1->res1 No q3 Are concentration / time too high? q2->q3 Yes res2 Change Solvent: Try lower polarity / non-coordinating solvent q2->res2 No res3 Optimize Deposition: Reduce concentration and/or time q3->res3 Yes end_node Re-characterize for Monolayer q3->end_node No res1->end_node res2->end_node res3->end_node

A decision tree for troubleshooting multilayer formation in PA-SAMs.

References

Improving the stability of m-PEG6-(CH2)8-phosphonic acid ethyl ester coatings

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: m-PEG6-(CH2)8-phosphonic acid ethyl ester Coatings

This guide provides researchers, scientists, and drug development professionals with essential information for creating stable and reliable surface coatings using m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is m-PEG6-(CH2)8-phosphonic acid ethyl ester and what are its primary applications?

A1: m-PEG6-(CH2)8-phosphonic acid ethyl ester is a surface modification agent. It consists of three parts:

  • m-PEG6: A methoxy-terminated polyethylene glycol chain that provides a hydrophilic, protein-resistant, and biocompatible surface.

  • (CH2)8: An eight-carbon alkyl chain (spacer) that promotes the formation of an ordered monolayer.

  • Phosphonic acid ethyl ester: A headgroup designed to bind to various metal oxide surfaces.

It is primarily used to create self-assembled monolayers (SAMs) on substrates like titanium oxide (TiO2), aluminum oxide (Al2O3), and iron oxides to improve their biocompatibility, reduce non-specific protein adsorption, and enhance long-term stability in aqueous environments.

Q2: What is the most critical factor for achieving a stable coating with this molecule?

A2: The most critical factor is the hydrolysis of the ethyl ester group to a free phosphonic acid (-PO(OH)2) . The ethyl ester form is a precursor and binds weakly to the surface. For maximum stability, the ester must be converted to a phosphonic acid, which can then form strong, multidentate covalent bonds (e.g., M-O-P) with the hydroxyl groups on the metal oxide substrate.[1][2][3] This conversion is typically achieved through thermal annealing after the initial deposition.[4]

Q3: How can I determine if my coating is unstable or of poor quality?

A3: Signs of an unstable or poorly formed coating include:

  • Inconsistent Wettability: High variability in water contact angle measurements across the surface.

  • Loss of Hydrophilicity: A significant change in water contact angle after incubation in an aqueous buffer (like PBS) or even after rinsing.[5][6]

  • Delamination: Physical removal of the coating, which can be detected by surface characterization techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM).[1][4]

Q4: What substrates are compatible with this phosphonic acid-based molecule?

A4: This molecule is ideal for forming stable SAMs on a wide range of metal and semiconductor oxide surfaces, including:

  • Titanium and its alloys (e.g., Ti6Al4V)[7]

  • Aluminum oxides (Al2O3)[1][8]

  • Iron oxides (Fe2O3, Fe3O4)[9]

  • Hafnium oxide (HfO2) and Zirconium oxide (ZrO2)[5]

  • Indium Tin Oxide (ITO)[10]

  • Silicon with a native oxide layer (SiO2)[4][11]

Troubleshooting Guide

This section addresses specific issues that may arise during the coating process.

Problem 1: The coating shows poor uniformity and dewets easily after rinsing.

  • Question: My substrate has patchy areas after coating, and the water contact angle is inconsistent. What could be the cause?

  • Answer: This issue typically points to problems in the initial monolayer formation.

Potential Cause Recommended Solution
Substrate Contamination The substrate surface must be scrupulously clean. Implement a rigorous cleaning protocol involving sonication in a sequence of solvents like acetone, ethanol, and deionized water. An oxygen plasma treatment can also be effective for removing organic residues and increasing surface hydroxyl groups.[12]
Incomplete Hydrolysis of Ester The as-deposited ester form is not stable. A crucial thermal annealing step is required post-deposition to drive the hydrolysis of the ester to the phosphonic acid and promote covalent bond formation with the substrate.[4]
Physisorbed Multilayers Excess, non-covalently bound molecules may be present. After annealing, ensure a thorough rinsing step with the deposition solvent (e.g., ethanol, THF) to remove these weakly adsorbed layers.[4]
Inappropriate Solvent The solvent for deposition should be anhydrous to prevent premature aggregation of the molecule in solution. Dry tetrahydrofuran (THF) or ethanol are common choices.[4][11]

Problem 2: The coating appears successful initially but degrades after exposure to aqueous media (e.g., PBS buffer).

  • Question: My PEG-phosphonate coating seems to lose its anti-fouling properties over a few days in buffer. How can I improve its long-term stability?

  • Answer: This is a classic sign of insufficient covalent bonding to the substrate, which can be resolved by optimizing the post-deposition process.

Potential Cause Recommended Solution
No Thermal Annealing Without thermal treatment, the molecules are likely only hydrogen-bonded to the surface, which is not stable in water.[4] Implement a thermal annealing step. Heating the coated substrate in an oven at 120-150°C for 24-48 hours is critical for forming stable covalent P-O-M bonds.[1][4][11]
Insufficient Annealing The time and temperature of the annealing process may be inadequate. Refer to the quantitative data below and consider increasing the annealing duration or temperature within the recommended range.
Hydrolysis in Solution If the molecule is pre-hydrolyzed with acid before deposition, it can aggregate in solution, leading to a disordered and less stable monolayer. Prefer an in-situ hydrolysis approach via post-deposition thermal annealing.

Quantitative Data Summary

The following tables provide reference data on how key process variables can influence the quality and stability of the phosphonate coating.

Table 1: Effect of Post-Deposition Annealing on Coating Stability (Stability measured by Water Contact Angle (WCA) before and after immersion in deionized water for 24 hours)

Annealing ConditionInitial WCA (°)WCA after 24h in Water (°)Stability Outcome
No Annealing45° ± 3°75° ± 5° (approaching bare substrate)Poor: Indicates significant monolayer loss.[4]
100°C for 24h42° ± 2°44° ± 2°Good: Stable WCA indicates a robust, covalently attached monolayer.[1]
140°C for 48h41° ± 2°41° ± 2°Excellent: Highly stable coating due to enhanced covalent bond formation.[4]

Table 2: Influence of Alkyl Chain Length on Monolayer Order (Data for generic alkyl phosphonic acids on an oxide surface)

Molecule (Alkyl Chain)Film Thickness (Ellipsometry)Calculated Tilt AngleMonolayer Quality
Octylphosphonic Acid (C8)~1.1 nm~45°Less Ordered
Dodecylphosphonic Acid (C12)~1.5 nm~38°Ordered
Octadecylphosphonic Acid (C18)~2.1 nm~37°Highly Ordered [5][13]

Note: The (CH2)8 chain in the specified molecule is expected to form a reasonably ordered monolayer, but longer chains generally produce more densely packed and stable films.

Experimental Protocols

Protocol 1: Substrate Preparation (Titanium Foil Example)

  • Cut titanium foil into the desired sample size (e.g., 1 cm x 1 cm).

  • Mechanically polish the samples using progressively finer SiC paper (e.g., P1000, P2500, P4000 grit) to achieve a smooth surface.[12]

  • Perform sequential ultrasonic cleaning for 10 minutes each in acetone, absolute ethanol, and ultrapure deionized water.

  • Dry the samples under a stream of high-purity nitrogen gas.

  • For enhanced hydroxylation, treat the cleaned samples with oxygen plasma for 5 minutes immediately before coating.[12]

Protocol 2: SAM Deposition and Annealing (T-BAG Method)

  • Prepare a 1 mM solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in anhydrous tetrahydrofuran (THF).

  • Place the cleaned substrates vertically in the solution.

  • Allow the solvent to evaporate completely at room temperature in a clean, low-humidity environment (e.g., a desiccator or glovebox). This will "tether" the molecules to the surface through aggregation.[4][7]

  • Transfer the coated substrates to an oven and anneal at 140°C for 48 hours . This step is critical for hydrolysis and covalent bond formation.[4]

  • After cooling, rinse the substrates thoroughly with fresh THF and ethanol to remove any non-covalently bound molecules.

  • Dry the final coated substrates under a stream of nitrogen.

Visualizations

Workflow and Chemical Mechanism

The following diagrams illustrate the recommended experimental workflow and the underlying chemical transformation responsible for creating a stable coating.

G cluster_prep 1. Substrate Preparation cluster_dep 2. Monolayer Deposition (T-BAG) cluster_cure 3. Curing and Finishing cluster_char 4. Characterization p1 Mechanical Polishing p2 Ultrasonic Cleaning (Acetone, Ethanol, Water) p1->p2 p3 Oxygen Plasma (Optional but Recommended) p2->p3 d1 Immerse in 1 mM Solution (Anhydrous THF) p3->d1 d2 Evaporate Solvent c1 Thermal Annealing (140°C, 48h) d2->c1 c2 Rinse with THF/Ethanol c1->c2 c3 Dry with N2 c2->c3 ch1 WCA, XPS, AFM c3->ch1

Caption: Recommended workflow for creating stable phosphonate coatings.

G cluster_0 Step 1: Initial Deposition (Physisorption) cluster_1 Step 2: Covalent Bond Formation ester PEG-R-P(O)(OEt)₂ (Ester Precursor) surface1 Substrate-OH (Hydroxylated Surface) ester->surface1 Weak H-Bonding acid PEG-R-P(O)(OH)₂ (Free Phosphonic Acid) ester->acid Thermal Annealing (Hydrolysis of Ester) surface2 Substrate-O-P (Stable Covalent Bond) acid->surface2 Strong M-O-P Linkage

Caption: Chemical mechanism for stable phosphonate coating formation.

Troubleshooting Logic

Use this decision tree to diagnose and solve common stability issues.

G start Problem: Coating is Unstable q1 Did you perform post-deposition thermal annealing? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Solution: Anneal at 120-150°C for 24-48h to drive hydrolysis and covalent bonding. a1_no->sol1 q2 Was the substrate properly cleaned and free of contaminants? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Solution: Implement rigorous cleaning protocol (sonication, plasma treatment) to ensure a reactive surface. a2_no->sol2 end Issue likely resolved. If problems persist, verify molecule purity. a2_yes->end

Caption: Troubleshooting flowchart for coating instability issues.

References

Technical Support Center: Optimizing Self-Assembly of m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time and quality of self-assembled monolayers (SAMs) of m-PEG6-(CH2)8-phosphonic acid ethyl ester on various metal oxide surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the self-assembly of m-PEG6-(CH2)8-phosphonic acid ethyl ester on metal oxide surfaces?

A1: The self-assembly process involves a two-step mechanism. First, the ethyl ester group of the molecule must be hydrolyzed to a phosphonic acid (-PO(OH)2). This hydrolysis can be performed as a separate step before the self-assembly or in-situ during the deposition process. The resulting phosphonic acid headgroup then strongly chemisorbs onto hydroxylated metal oxide surfaces (e.g., TiO₂, Al₂O₃, ZrO₂) through the formation of stable metal-oxygen-phosphorus (M-O-P) bonds. The hydrophobic (CH₂)₈ alkyl chain and the hydrophilic m-PEG6 tail then orient themselves to form a densely packed, organized monolayer.

Q2: What is the role of the m-PEG6 chain in the self-assembly process and the final monolayer properties?

A2: The polyethylene glycol (PEG) chain serves several crucial functions. Its hydrophilic nature enhances the water solubility of the molecule, which can be beneficial for certain deposition methods.[1] In the final self-assembled monolayer, the PEG chains create a hydrophilic and biocompatible surface that can resist non-specific protein adsorption and cellular adhesion, a critical property for biomedical and drug delivery applications. The length of the PEG chain can influence the packing density and conformation of the molecules on the surface.[2][3][4]

Q3: Does the ethyl ester form a stable SAM directly?

A3: No, the phosphonic acid ethyl ester does not form a strong, covalent bond with the metal oxide surface. The ethyl ester must be hydrolyzed to the corresponding phosphonic acid to enable the formation of a robust, chemisorbed self-assembled monolayer.[5][6]

Q4: What are the key factors that influence the reaction time for SAM formation?

A4: The primary factors that control the kinetics of SAM formation are:

  • Concentration of the phosphonic acid: Higher concentrations generally lead to faster initial adsorption rates.[7]

  • Solvent: The choice of solvent affects the solubility of the molecule, its interaction with the surface, and the overall quality of the SAM. Non-polar solvents have been shown to promote the formation of well-ordered SAMs.[7]

  • Temperature: Increasing the temperature can accelerate the self-assembly process. However, excessively high temperatures may lead to disordered monolayers.[7]

  • Surface Preparation: A clean, hydroxylated metal oxide surface is essential for efficient and uniform SAM formation.

Q5: How can I confirm the successful formation of the m-PEG6-(CH2)8-phosphonic acid SAM?

A5: Several surface-sensitive techniques can be used to characterize the SAM:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the chemical state of phosphorus, indicating the formation of P-O-metal bonds.[8][9]

  • Contact Angle Goniometry: A significant change in the water contact angle of the surface after deposition indicates the formation of a monolayer.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.

  • Ellipsometry or Quartz Crystal Microbalance with Dissipation (QCM-D): To measure the thickness and mass of the adsorbed layer in real-time.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slow or incomplete SAM formation 1. Incomplete hydrolysis of the ethyl ester. 2. Low concentration of the phosphonic acid solution. 3. Inactive or contaminated substrate surface. 4. Inappropriate solvent.1. Ensure complete hydrolysis by adjusting reaction time, temperature, or catalyst for the hydrolysis step. Confirm hydrolysis using techniques like NMR or FTIR. 2. Increase the concentration of the phosphonic acid solution (typically in the range of 0.1 mM to 1 mM). 3. Thoroughly clean the substrate (e.g., with piranha solution, UV/ozone treatment) to ensure a hydroxylated surface. 4. Experiment with different solvents. Non-polar solvents like toluene or THF are often preferred for phosphonic acid SAMs.
Poorly ordered or non-uniform SAM 1. Deposition time is too short or too long (leading to multilayer formation). 2. High temperature during deposition. 3. Presence of water in the solvent (for some systems). 4. Surface roughness of the substrate.1. Optimize the deposition time. Monitor the SAM formation in real-time if possible (e.g., with QCM-D). 2. Perform the self-assembly at room temperature or a slightly elevated temperature (e.g., 40-60°C). 3. Use anhydrous solvents and perform the experiment in a dry atmosphere (e.g., under nitrogen or argon). 4. Use atomically smooth substrates for optimal ordering.
SAM delaminates or is unstable 1. Incomplete formation of covalent M-O-P bonds. 2. Weak physisorption instead of chemisorption. 3. Hydrolytic instability in aqueous environments.1. Ensure complete hydrolysis of the ester and sufficient reaction time for the phosphonic acid to bind to the surface. 2. Consider a post-deposition annealing step (e.g., 120°C for several hours) to promote covalent bond formation.[7] 3. While phosphonate SAMs are generally stable, prolonged exposure to harsh pH conditions can affect stability. Characterize the stability of your SAM in the intended application environment.

Experimental Protocols

Protocol 1: Two-Step Hydrolysis and Self-Assembly

This protocol involves the hydrolysis of the ethyl ester followed by the self-assembly of the resulting phosphonic acid.

1. Hydrolysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester:

  • Materials: m-PEG6-(CH2)8-phosphonic acid ethyl ester, concentrated hydrochloric acid (HCl) or bromotrimethylsilane (TMSBr), appropriate solvent (e.g., ethanol, dichloromethane).

  • Procedure (Acid Hydrolysis):

    • Dissolve the phosphonic acid ethyl ester in a suitable solvent like ethanol.

    • Add an excess of concentrated HCl (e.g., 37%).

    • Reflux the mixture for several hours (e.g., 4-24 hours). The reaction progress can be monitored by ³¹P NMR spectroscopy.

    • After completion, remove the solvent and excess acid under reduced pressure.

    • The resulting phosphonic acid can be purified if necessary (e.g., by recrystallization or chromatography).

  • Procedure (TMSBr Hydrolysis): [5]

    • Dissolve the phosphonic acid ethyl ester in a dry solvent like dichloromethane under an inert atmosphere.

    • Add an excess of TMSBr and stir at room temperature for several hours.

    • Quench the reaction by adding methanol or water.

    • Remove the solvent under reduced pressure to obtain the phosphonic acid.

2. Self-Assembly on Metal Oxide Substrate:

  • Materials: Hydrolyzed m-PEG6-(CH2)8-phosphonic acid, anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), or ethanol), metal oxide substrate (e.g., TiO₂, Al₂O₃).

  • Procedure:

    • Prepare a dilute solution of the phosphonic acid in the chosen solvent (e.g., 0.1 to 1 mM).

    • Immerse the clean, hydroxylated substrate in the solution.

    • Allow the self-assembly to proceed for a specific duration (ranging from minutes to 24 hours). The optimal time should be determined experimentally.

    • After deposition, rinse the substrate thoroughly with the same solvent to remove any physisorbed molecules.

    • Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

    • (Optional) Perform a post-deposition annealing step (e.g., 120°C for 2-18 hours) to enhance the stability of the SAM.[7]

Protocol 2: In-Situ Hydrolysis and Self-Assembly

This protocol combines the hydrolysis and self-assembly steps.

  • Materials: m-PEG6-(CH2)8-phosphonic acid ethyl ester, solvent (e.g., ethanol/water mixture), metal oxide substrate.

  • Procedure:

    • Prepare a solution of the phosphonic acid ethyl ester in a solvent mixture that can facilitate both hydrolysis and self-assembly (e.g., ethanol with a small amount of water and an acid or base catalyst).

    • Immerse the clean substrate in the solution.

    • Maintain the solution at a specific temperature (e.g., room temperature to 60°C) for a defined period (e.g., 12-48 hours) to allow for both hydrolysis and self-assembly to occur.

    • Rinse and dry the substrate as described in Protocol 1.

Data Summary

Table 1: Factors Influencing SAM Formation Kinetics and Quality

ParameterEffect on Reaction TimeEffect on SAM QualityNotes
Concentration Higher concentration generally leads to faster initial formation.Can lead to multilayer formation or disordered layers if too high.Optimal concentration needs to be determined experimentally (typically 0.1-1 mM).
Solvent Can influence the rate of dissolution and diffusion to the surface.Non-polar solvents often result in more ordered SAMs.[7]Solvent choice depends on the substrate and the specific phosphonic acid.
Temperature Higher temperature generally increases the reaction rate.Can cause disorder and defects in the SAM if too high.[7]A moderate temperature (e.g., 40-60°C) can be a good starting point.
Substrate Cleanliness A clean, hydroxylated surface is crucial for rapid and uniform SAM formation.Contaminants can act as nucleation sites for defects.Pre-treatment with methods like piranha solution or UV/ozone is recommended.

Visualizations

Experimental_Workflow cluster_hydrolysis Step 1: Hydrolysis (if starting from ester) cluster_sam Step 2: Self-Assembly ester m-PEG6-(CH2)8-PA Ethyl Ester hydrolysis Acid or Base Catalyzed Hydrolysis ester->hydrolysis Reactant acid m-PEG6-(CH2)8-PA hydrolysis->acid Product solution Phosphonic Acid Solution (0.1-1 mM) acid->solution immersion Immersion (Time, Temp.) solution->immersion substrate_prep Substrate Cleaning & Hydroxylation cleaned_substrate Clean Metal Oxide Substrate substrate_prep->cleaned_substrate cleaned_substrate->immersion sam_coated SAM-Coated Substrate immersion->sam_coated rinsing Rinsing sam_coated->rinsing drying Drying (N2 stream) rinsing->drying annealing Post-Annealing (Optional) drying->annealing final_sam Stable SAM drying->final_sam Without Annealing annealing->final_sam

Caption: Experimental workflow for the formation of a phosphonic acid SAM.

Troubleshooting_Logic cluster_slow Slow/Incomplete Formation cluster_poor Poorly Ordered/Non-Uniform SAM cluster_unstable Unstable SAM start Problem with SAM Formation check_hydrolysis Verify Ester Hydrolysis (e.g., NMR, FTIR) start->check_hydrolysis Is formation slow? check_time Optimize Deposition Time start->check_time Is the SAM non-uniform? check_bonding Ensure Covalent Bonding start->check_bonding Is the SAM unstable? check_conc Check Solution Concentration check_hydrolysis->check_conc check_surface Assess Substrate Cleanliness check_conc->check_surface check_temp Adjust Deposition Temperature check_time->check_temp check_solvent Use Anhydrous Solvent check_temp->check_solvent consider_annealing Introduce Post- Deposition Annealing check_bonding->consider_annealing

Caption: A logical troubleshooting guide for common SAM formation issues.

References

Effect of solvent choice on m-PEG6-(CH2)8-phosphonic acid ethyl ester monolayer formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent choice on the formation of m-PEG6-(CH2)8-phosphonic acid ethyl ester self-assembled monolayers (SAMs).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or patchy monolayer formation Inappropriate solvent choice: The solvent may not fully solubilize the m-PEG6-(CH2)8-phosphonic acid ethyl ester, leading to aggregation in solution and uneven deposition. Highly polar protic solvents (e.g., methanol) can also interfere with the phosphonic acid head group's interaction with the substrate.[1]- Select a solvent with a lower dielectric constant that still adequately dissolves the molecule. Anhydrous organic solvents like toluene, tetrahydrofuran (THF), or a mixture of ethanol and water are often good starting points. - Ensure the solvent is of high purity and anhydrous, as water can lead to premature aggregation and interfere with monolayer ordering.
Contaminated substrate or solution: Particulates or chemical residues on the substrate or in the solution can inhibit uniform monolayer formation.- Thoroughly clean the substrate using a multi-step process (e.g., sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by plasma or piranha cleaning for oxide surfaces). - Filter the phosphonic acid solution through a syringe filter (e.g., 0.2 µm PTFE) before use.
Insufficient incubation time: The self-assembly process may not have reached equilibrium, resulting in incomplete surface coverage.- Increase the incubation time. While initial adsorption can be rapid, well-ordered monolayers often require several hours to days to form.
Poor monolayer stability (delamination) Weak molecule-substrate interaction: This can be due to the choice of solvent or the presence of a water layer on the substrate.- Consider a post-deposition annealing step. Heating the substrate after monolayer formation can promote the formation of stronger, covalent bonds between the phosphonic acid head group and the metal oxide surface.[1] - Ensure the substrate is thoroughly dried before immersion in the phosphonic acid solution.
Multilayer formation: High concentrations of the phosphonic acid or a poor solvent can lead to the formation of less stable multilayers instead of a monolayer.- Reduce the concentration of the m-PEG6-(CH2)8-phosphonic acid ethyl ester solution. - After deposition, rinse the substrate thoroughly with fresh, clean solvent to remove any physisorbed molecules.
High water contact angle (indicating a less hydrophilic surface than expected) Disordered PEG chains: If the PEG chains are collapsed or not well-extended, the hydrophilic character of the monolayer will be reduced.- The choice of solvent can influence the conformation of the PEG chains. Solvents that are good for both the alkyl chain and the PEG chain can promote better ordering. - Consider the density of the monolayer; if it's too dense, the PEG chains may not have enough space to adopt a hydrated, extended conformation. Adjusting the concentration or incubation time might be necessary.
Inconsistent results between experiments Variability in experimental conditions: Factors such as solvent purity, temperature, humidity, and incubation time can all affect the quality of the SAM.- Standardize the entire experimental protocol. Use the same grade of solvents, control the temperature and humidity of the deposition environment, and maintain consistent incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when choosing a solvent for m-PEG6-(CH2)8-phosphonic acid ethyl ester monolayer formation?

A1: The most critical factor is the solvent's polarity and its ability to dissolve the molecule without interfering with the self-assembly process. Generally, solvents with low to moderate polarity, such as toluene, THF, or ethanol, are preferred over highly polar protic solvents like methanol or pure water.[1] Solvents with low dielectric constants tend to promote the formation of more stable and well-ordered monolayers on metal oxide surfaces.

Q2: How does the PEG chain of m-PEG6-(CH2)8-phosphonic acid ethyl ester influence solvent selection?

A2: The hydrophilic PEG chain enhances the water solubility of the molecule.[2][3] This means that co-solvent systems, such as ethanol/water mixtures, can be effective. The ideal solvent or co-solvent system will adequately solvate both the hydrophobic (CH2)8 chain and the hydrophilic PEG6 chain, promoting an extended molecular conformation conducive to forming a well-ordered monolayer.

Q3: Can I use water as a solvent for forming the monolayer?

A3: While the PEG chain imparts water solubility, using pure water as the solvent is generally not recommended for forming the initial monolayer on a substrate. Water can compete with the phosphonic acid head group for binding sites on the substrate and can lead to the formation of less-ordered films. However, aqueous solutions may be relevant for subsequent biological applications of the functionalized surface.

Q4: Is a post-deposition annealing step necessary?

A4: A post-deposition annealing step is not always mandatory but is highly recommended to improve the stability and quality of the monolayer.[1] Heating the substrate after the initial self-assembly can drive the formation of covalent P-O-metal bonds, resulting in a more robust and durable coating.

Q5: How can I characterize the quality of my m-PEG6-(CH2)8-phosphonic acid ethyl ester monolayer?

A5: Several surface analysis techniques can be used to characterize the monolayer:

  • Contact Angle Goniometry: To assess the hydrophilicity and surface energy of the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the chemical bonding of the phosphonic acid head group.

  • Ellipsometry: To measure the thickness of the monolayer.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.

Quantitative Data Summary

The following tables summarize representative quantitative data for phosphonic acid SAMs on common substrates. Disclaimer: This data is for similar phosphonic acid molecules and should be used as a general guideline. Optimal values for m-PEG6-(CH2)8-phosphonic acid ethyl ester may vary.

Table 1: Effect of Solvent on Water Contact Angle of Octadecylphosphonic Acid (ODPA) SAMs on Alumina

SolventWater Contact Angle (°)Reference
Anisole~120[3]
Ethanol~110-115[4]

Table 2: Thickness and Tilt Angle of Phosphonic Acid SAMs on Oxide Surfaces

MoleculeSubstrateDeposition MethodThickness (nm)Tilt Angle (°)Reference
Octadecylphosphonic Acid (ODPA)Al2O3Langmuir-Blodgett1.844[5]
Octadecylphosphonic Acid (ODPA)HfO2Langmuir-Blodgett1.844[5]
Perfluorinated Phosphonic Acid (PFPA)Al2O3Langmuir-Blodgett1.153[5]
Perfluorinated Phosphonic Acid (PFPA)HfO2Langmuir-Blodgett1.050[5]
Octadecylphosphonic Acid (ODPA)SiO2T-BAG~1.8~40[6]

Experimental Protocols

Protocol 1: General Procedure for m-PEG6-(CH2)8-phosphonic acid ethyl ester Monolayer Formation
  • Substrate Preparation:

    • Clean the substrate (e.g., TiO2, SiO2, or other metal oxide) by sonicating for 15 minutes each in acetone, isopropanol, and deionized water.

    • Dry the substrate with a stream of dry nitrogen.

    • For silicon-based substrates, an additional oxygen plasma or piranha solution treatment can be used to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

  • Solution Preparation:

    • Prepare a 1 mM solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in a suitable anhydrous solvent (e.g., ethanol, THF, or toluene).

    • For co-solvent systems, a mixture such as 95:5 ethanol:water can be tested.

    • Filter the solution using a 0.2 µm PTFE syringe filter.

  • Monolayer Deposition:

    • Immerse the cleaned and dried substrate in the phosphonic acid solution in a sealed container.

    • Incubate for 12-24 hours at room temperature. To minimize water contamination, the container can be purged with an inert gas like nitrogen or argon.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with fresh, clean solvent to remove any non-covalently bound molecules.

    • Dry the substrate again with a stream of dry nitrogen.

  • (Optional) Annealing:

    • To enhance stability, anneal the coated substrate in an oven at 120-140°C for 1-2 hours.[1]

Visualizations

Monolayer_Formation_Workflow cluster_prep Preparation cluster_process Process cluster_output Output & Characterization Substrate Substrate (e.g., TiO2, SiO2) Cleaning Substrate Cleaning Substrate->Cleaning Molecule m-PEG6-(CH2)8-phosphonic acid ethyl ester Solution_Prep Prepare 1 mM Solution Molecule->Solution_Prep Solvent Anhydrous Solvent (e.g., Ethanol, THF) Solvent->Solution_Prep Deposition Immerse Substrate (12-24h) Cleaning->Deposition Solution_Prep->Deposition Rinsing Rinse with Fresh Solvent Deposition->Rinsing Drying Dry with Nitrogen Rinsing->Drying Annealing Optional: Anneal (120-140°C) Drying->Annealing Monolayer Functionalized Substrate with Monolayer Drying->Monolayer without annealing Annealing->Monolayer Characterization Characterization (Contact Angle, XPS, AFM, Ellipsometry) Monolayer->Characterization

Caption: Experimental workflow for the formation of an m-PEG6-(CH2)8-phosphonic acid ethyl ester monolayer.

Solvent_Choice_Logic Start Start: Choose a Solvent Solubility Does it dissolve the molecule? Start->Solubility Polarity Is the polarity low to moderate? Solubility->Polarity Yes Outcome_Bad Poor Candidate Solvent (Re-evaluate) Solubility->Outcome_Bad No Outcome_Good Good Candidate Solvent (e.g., THF, Ethanol) Polarity->Outcome_Good Yes Polarity->Outcome_Bad No (Too Polar)

Caption: Logical flow for selecting a suitable solvent for monolayer formation.

References

Temperature effects on the formation of phosphonic acid self-assembled monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phosphonic acid self-assembled monolayers (SAMs), with a specific focus on the effects of temperature during formation.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the formation of phosphonic acid SAMs?

A1: Temperature is a critical parameter in the formation of phosphonic acid SAMs, influencing both the kinetics and the quality of the resulting monolayer. Generally, increasing the solution temperature during deposition can accelerate the self-assembly process.[1] However, excessively high temperatures may lead to disordered layers with increased defects.[1] Post-formation annealing is also a common step to enhance the stability and ordering of the monolayer.[2][3]

Q2: How stable are phosphonic acid SAMs at elevated temperatures?

A2: Phosphonic acid SAMs are known for their high thermal stability, particularly the strong covalent bond between the phosphonic acid headgroup and the metal oxide substrate, which can be stable up to 800°C.[4][5][6] The degradation of the SAM is typically initiated by the cleavage of bonds within the organic backbone or between the backbone and the headgroup at temperatures ranging from 200°C to 500°C, depending on the molecular structure and the surrounding environment.[6][7] For instance, on alumina substrates, non-substituted alkyl backbones may cleave at temperatures above 400-500°C (673-773 K).[7]

Q3: Can post-deposition annealing improve the quality of my phosphonic acid SAM?

A3: Yes, thermal annealing after the initial SAM formation can significantly improve the adhesion and stability of the monolayer.[2][3] The heating process can promote the formation of covalent bonds between the phosphonic acid and the substrate, transitioning from weaker hydrogen bonds that may be present after initial deposition.[2] For example, annealing at 150°C has been shown to enhance the stability of octadecylphosphonic acid (ODPA) SAMs on aluminum.[3]

Q4: What are the common signs of a poorly formed phosphonic acid SAM due to incorrect temperature settings?

A4: Incorrect temperature parameters can manifest in several ways, including:

  • Low water contact angles: For hydrophobic terminal groups, a low contact angle suggests an incomplete or disordered monolayer.

  • Inconsistent surface morphology: Atomic Force Microscopy (AFM) may reveal pinholes, aggregates, or a lack of long-range order. A major change in SAM morphology on mica has been observed at temperatures around 95°C.[8]

  • Poor stability in subsequent processing steps: The monolayer may desorb or degrade when exposed to solvents or other chemicals if not properly formed and annealed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete monolayer formation (low surface coverage) Insufficient deposition temperature or time.Increase the deposition temperature within a reasonable range (e.g., 30-60°C) to enhance the kinetics of self-assembly.[1] Alternatively, increase the deposition time.
Low concentration of the phosphonic acid solution.Increase the concentration of the phosphonic acid solution.
Disordered monolayer with high defect density Deposition temperature is too high.Reduce the deposition temperature. While higher temperatures can increase the rate of formation, they can also lead to disordered layers if excessive.[1]
Inadequate annealing process.Introduce a post-deposition annealing step in a controlled environment (e.g., in an oven or under vacuum). A typical starting point is 120-150°C for several hours.[2][3]
Poor adhesion and stability of the SAM Incomplete covalent bond formation with the substrate.Implement a post-deposition thermal annealing step to promote the formation of robust covalent bonds between the phosphonic acid headgroup and the substrate.[2]
Contaminated substrate surface.Ensure the substrate is thoroughly cleaned and activated prior to SAM deposition to provide sufficient hydroxyl groups for binding.
Inconsistent results between experiments Fluctuations in ambient temperature.Use a temperature-controlled bath or hotplate for the deposition process to ensure consistent and reproducible results.
Aging of the phosphonic acid solution.Prepare fresh solutions for each experiment, as the stability of the phosphonic acid in solution can affect the quality of the resulting SAM.

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal effects on phosphonic acid SAMs.

Table 1: Thermal Stability of Phosphonic Acid SAMs on Various Substrates

Phosphonic Acid DerivativeSubstrateOnset of Thermal Desorption/Degradation (°C)Reference
Butylphosphonic acid (BPA)Si350[5]
n-alkylphosphonic acidsAl₂O₃400 - 500 (cleavage of alkyl backbone)[7]
Octadecylphosphonic acid (ODPA)Mica95 (major morphological change)[8]
Fluorinated phosphonic acidsAl250 - 300 (degradation of fluorocarbon backbone)[9]
Various phosphonic acidsMetal Oxides (general)up to 400 (intact SAMs in inert environments)[10]

Table 2: Effect of Post-Deposition Annealing on SAM Properties

Phosphonic AcidSubstrateAnnealing ConditionsObserved EffectReference
Octadecylphosphonic acid (ODPA)Al150°C for 3 hoursIncreased stability in water[3]
Octadecylphosphonic acid (ODPA)TiO₂Not specifiedEnhanced adhesion and stability[2]
Undecenyl phosphonic acidCarbon Steel80°C for 3-5 hoursAltered layer structure[11]

Experimental Protocols

Protocol 1: Formation of an Octadecylphosphonic Acid (ODPA) SAM on a Silicon Substrate with Thermal Annealing (T-BAG Method)

This protocol is adapted from the Tethering by Aggregation and Growth (T-BAG) method.[2]

  • Substrate Preparation:

    • Clean silicon coupons by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Treat the substrates with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create a hydroxylated surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • SAM Deposition:

    • Prepare a 25 µM solution of ODPA in dry tetrahydrofuran (THF).

    • Place the cleaned silicon coupons vertically in the ODPA solution.

    • Allow the solvent to evaporate at room temperature, leaving a coating of ODPA on the substrates.

  • Thermal Annealing:

    • Heat the coated coupons in an oven at 140°C for 48 hours in air. This step promotes the covalent attachment of the phosphonate to the substrate.[2]

  • Removal of Multilayers:

    • After heating, remove any physisorbed multilayers by sonicating the samples in fresh THF.

    • Repeat the rinsing and sonication steps with THF and methanol to ensure a monolayer film.

  • Storage:

    • Store the prepared SAMs in a nitrogen-filled container until characterization.

Protocol 2: Investigating the Effect of Solution Temperature on SAM Formation

This protocol allows for the systematic study of how solution temperature affects SAM quality.

  • Substrate Preparation:

    • Prepare substrates as described in Protocol 1, step 1.

  • SAM Formation at Different Temperatures:

    • Prepare a 1 mM solution of the desired phosphonic acid in a suitable solvent (e.g., ethanol or isopropanol).

    • Divide the solution into several vials and place them in temperature-controlled baths set to different temperatures (e.g., 30°C, 45°C, and 60°C).[1]

    • Immerse the prepared substrates in the solutions for a fixed period (e.g., 2 hours).

  • Rinsing and Drying:

    • After deposition, rinse the substrates with the corresponding pure solvent to remove non-adsorbed molecules.

    • Dry the samples under a stream of nitrogen.

  • Characterization:

    • Characterize the resulting SAMs using techniques such as contact angle goniometry, ellipsometry, and AFM to assess the impact of deposition temperature on monolayer quality (e.g., hydrophobicity, thickness, and morphology).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Treatment & Characterization Cleaning Cleaning & Sonication Activation Surface Activation (e.g., Piranha) Cleaning->Activation Deposition Solution Deposition at Controlled Temperature Activation->Deposition Annealing Thermal Annealing Deposition->Annealing Rinsing Rinsing & Drying Annealing->Rinsing Characterization Surface Characterization (AFM, Contact Angle, etc.) Rinsing->Characterization

Caption: Experimental workflow for phosphonic acid SAM formation.

troubleshooting_logic Start Problem: Poor SAM Quality CheckCoverage Incomplete Coverage? Start->CheckCoverage CheckOrder Disordered Monolayer? CheckCoverage->CheckOrder No IncreaseTemp Increase Deposition Temp/Time CheckCoverage->IncreaseTemp Yes CheckStability Poor Adhesion/Stability? CheckOrder->CheckStability No DecreaseTemp Decrease Deposition Temp CheckOrder->DecreaseTemp Yes AddAnneal Add/Optimize Annealing Step CheckOrder->AddAnneal Yes CheckStability->AddAnneal Yes CheckSubstrate Verify Substrate Cleaning CheckStability->CheckSubstrate No

Caption: Troubleshooting logic for phosphonic acid SAM formation.

References

Technical Support Center: Hydrolysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals who are working with m-PEG6-(CH2)8-phosphonic acid ethyl ester and encountering challenges with its hydrolysis to the corresponding phosphonic acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during the hydrolysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Question: Why is my hydrolysis reaction incomplete, resulting in a low yield of the final phosphonic acid product?

Answer:

Incomplete hydrolysis of phosphonate esters is a common challenge.[1][2][3] Several factors can contribute to low conversion rates. The primary reasons are often related to reaction conditions, reagent stability, and the inherent reactivity of the substrate.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution(s)
Suboptimal Reaction Conditions The hydrolysis of phosphonate esters, particularly under acidic conditions, is often a slow, reversible reaction.[4] Insufficient temperature, short reaction times, or inadequate acid concentration can lead to an equilibrium state with significant amounts of unreacted starting material.Increase Reaction Temperature & Time: Refluxing with concentrated hydrochloric acid (35-37%) for several hours (1-12h) is a standard method.[5][6] Consider Microwave-Assisted Hydrolysis: This technique can significantly reduce reaction times (to minutes) and improve yields by using high temperatures (130-140°C).[7][8] Use an Excess of Water: Since water is a reactant, using a large excess (as the solvent in dilute acid) can shift the equilibrium toward the products.[4]
Reaction Mechanism Hindrance Acid-catalyzed hydrolysis proceeds via protonation of the phosphoryl oxygen, followed by a nucleophilic attack.[6] The cleavage of the ethyl group can occur through an SN1 or SN2 mechanism.[5][6] The ethyl group favors an SN2 pathway, which can be sterically hindered or slow.Switch to a Harsher Dealkylation Method: For resistant esters, using bromotrimethylsilane (TMS-Br) followed by methanolysis (McKenna's method) is a highly effective, albeit more aggressive, alternative to acid hydrolysis.[1][5][6] This method cleaves the C-O bond directly.[2]
Alkaline Hydrolysis Issues While alkaline hydrolysis (e.g., with NaOH) is irreversible, it can be slow for sterically hindered esters.[2][3][4] The PEG chain and alkyl spacer may present some steric hindrance.Increase Temperature: If using alkaline conditions, increasing the temperature may be necessary. However, be cautious as this can be too harsh for sensitive substrates.[2][3] For many phosphonates, acidic hydrolysis is considered more favorable.[2][3]
Starting Material Purity/Stability The starting material, m-PEG6-(CH2)8-phosphonic acid ethyl ester, should be of high purity (>95%).[9][10] Degradation during storage can affect the reaction.Verify Purity: Use a fresh batch or verify the purity of your starting material via analytical methods like NMR or HPLC. Proper Storage: Store the compound in a dry, dark place at -20°C for long-term storage or 0-4°C for short-term use.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed hydrolysis of my phosphonic acid ethyl ester?

A1: The hydrolysis of dialkyl phosphonates with a strong acid like HCl generally follows a two-step mechanism. The reaction is initiated by the protonation of the oxygen atom that is double-bonded to the phosphorus atom. Following this activation, the ethyl groups are cleaved sequentially through a combination of SN1 and SN2 pathways. The predominant route is determined by the stability of the potential carbocation and the steric hindrance around the electrophilic carbon.[5][6]

// Nodes Start [label="m-PEG-R-P(O)(OEt)₂", fillcolor="#FBBC05"]; Protonated [label="m-PEG-R-P(OH)⁺(OEt)₂"]; Intermediate [label="Intermediate I\n(Resonance Stabilized)"]; SN1_Path [label="Sₙ1 Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SN2_Path [label="Sₙ2 Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbocation [label="Et⁺ Carbocation"]; Monoester [label="m-PEG-R-P(O)(OH)(OEt)"]; FinalProduct [label="m-PEG-R-P(O)(OH)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Protonated [label="+ H⁺"]; Protonated -> Intermediate [label="Resonance"]; Intermediate -> SN1_Path [label="Loss of Carbocation"]; SN1_Path -> Carbocation; Carbocation -> Monoester [label="+ H₂O, -H⁺"]; Intermediate -> SN2_Path [label="Nucleophilic Attack (H₂O or Cl⁻)"]; SN2_Path -> Monoester [label="- EtOH"]; Monoester -> FinalProduct [label="Repeat Steps"];

// Invisible nodes for layout {rank=same; SN1_Path; SN2_Path;} } dot Caption: Figure 1: General mechanism for acid-catalyzed hydrolysis of a phosphonate diester.

Q2: Which analytical techniques are best for monitoring the progress of the hydrolysis?

A2: ³¹P NMR spectroscopy is an excellent technique for monitoring the reaction, as the phosphorus chemical shifts of the starting diester, the intermediate monoester, and the final phosphonic acid product are distinct and well-resolved.[1][11] You can also use LC-MS to track the disappearance of the starting material (m/z ~500.6) and the appearance of the product (m/z ~444.5).

Q3: Are there alternatives to strong acid hydrolysis?

A3: Yes. The most common and effective alternative is the McKenna reaction, which involves the dealkylation of the phosphonate ester using bromotrimethylsilane (TMS-Br) or a combination of chlorotrimethylsilane (TMS-Cl) and sodium iodide (NaI), followed by quenching with an alcohol like methanol or water.[5][6] This method is often faster and proceeds under milder conditions than refluxing in concentrated acid.

Experimental Protocols

Below are detailed methodologies for common hydrolysis procedures. Safety Precaution: These procedures involve strong acids or reactive silanes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Conventional Acidic Hydrolysis with HCl

This is the most common method for phosphonate ester deprotection.[6]

  • Dissolve Starting Material: Dissolve m-PEG6-(CH2)8-phosphonic acid ethyl ester (1 equivalent) in a suitable round-bottom flask.

  • Add Acid: Add an excess of concentrated hydrochloric acid (e.g., 37%, ~12 M).[5][6]

  • Heat to Reflux: Heat the mixture to reflux (approximately 110°C) with vigorous stirring.

  • Monitor Reaction: Monitor the reaction progress every 1-2 hours using TLC or ³¹P NMR. The reaction may take anywhere from 1 to 12 hours to reach completion.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the water and excess HCl under reduced pressure (rotary evaporation).

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

// Nodes Start [label="Start:\nm-PEG-Ester", fillcolor="#FBBC05"]; Reaction [label="Hydrolysis Reaction\n(e.g., HCl, Reflux)"]; Monitoring [label="Reaction Monitoring\n(TLC, ³¹P NMR, LC-MS)"]; Completion_Check [label="Reaction Complete?", shape=diamond, fillcolor="#F1F3F4"]; Workup [label="Work-up\n(Solvent Removal)"]; Purification [label="Purification\n(Chromatography/\nRecrystallization)"]; Analysis [label="Final Product Analysis\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nm-PEG-Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Completion_Check; Completion_Check -> Reaction [label="No"]; Completion_Check -> Workup [label="Yes"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; } dot Caption: Figure 2: General experimental workflow for the hydrolysis and purification process.

Protocol 2: Microwave-Assisted Acidic Hydrolysis

This method offers a significant acceleration of the hydrolysis process.[8]

  • Prepare Reaction Mixture: In a 10 mL microwave reaction tube equipped with a magnetic stir bar, combine the m-PEG6-(CH2)8-phosphonic acid ethyl ester (1.0 mmol) with an aqueous HCl solution (2.0 mmol, e.g., 2.0 mL of 1.0 M HCl).[7]

  • Seal Vessel: Securely seal the reaction tube.

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat to 130-140°C for 10-30 minutes.[7] The reaction can be monitored by the pressure change inside the vessel.[8]

  • Cooling and Isolation: After the reaction, cool the vessel to 0°C. The product may precipitate.

  • Work-up: Filter the precipitated product, wash with cold water, ethanol, and acetone, and then dry under vacuum.[7]

Comparison of Hydrolysis Methods
Method Reagents Typical Temperature Typical Time Yields Notes
Conventional Heating Conc. HCl (35-37%)Reflux (~110°C)1 - 12 hoursVariable, often moderateStandard, widely used method but can be slow.[5][6]
Microwave-Assisted Dilute HCl (e.g., 1M)130 - 140°C10 - 30 minutesHigh (77-93%)Rapid and efficient, requires specialized equipment.[7][8]
McKenna's Method TMS-Br or TMS-Cl/NaIRoom Temp to Reflux1 - 6 hoursGenerally HighVery effective for stubborn esters, but reagents are moisture-sensitive.[5][6]

// Nodes Start [label="Start: Incomplete Hydrolysis\n(Low Yield)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditions [label="Are reaction conditions\n(time, temp, conc.)\nsufficient?", shape=diamond, fillcolor="#F1F3F4"]; Increase_Conditions [label="Action: Increase reaction time,\ntemperature, or acid concentration.", fillcolor="#FBBC05"]; Consider_MW [label="Action: Switch to\nmicrowave-assisted hydrolysis\nfor faster, higher-yield conversion.", fillcolor="#FBBC05"]; Check_Method [label="Is the chosen method\n(e.g., HCl hydrolysis)\neffective enough?", shape=diamond, fillcolor="#F1F3F4"]; Use_McKenna [label="Action: Use a stronger\ndealkylation method like\nMcKenna's (TMS-Br).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purity [label="Is the starting\nmaterial pure and stable?", shape=diamond, fillcolor="#F1F3F4"]; Purify_Start [label="Action: Verify purity of\nstarting ester via NMR/LC-MS.\nUse a fresh batch.", fillcolor="#FBBC05"]; Re-evaluate [label="Re-evaluate protocol\nand consult literature.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Conditions; Check_Conditions -> Check_Method [label="Yes"]; Check_Conditions -> Increase_Conditions [label="No"]; Increase_Conditions -> Re-evaluate; Increase_Conditions -> Consider_MW [style=dashed]; Consider_MW -> Re-evaluate; Check_Method -> Check_Purity [label="Yes"]; Check_Method -> Use_McKenna [label="No"]; Use_McKenna -> Re-evaluate; Check_Purity -> Re-evaluate [label="Yes"]; Check_Purity -> Purify_Start [label="No"]; Purify_Start -> Re-evaluate; } dot Caption: Figure 3: A logical flowchart to troubleshoot issues of incomplete hydrolysis.

References

Technical Support Center: Synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for m-PEG6-(CH2)8-phosphonic acid ethyl ester?

The most common and practical synthetic route involves a two-step process:

  • Synthesis of Diethyl (8-bromooctyl)phosphonate: This intermediate is typically prepared via a Michaelis-Arbuzov reaction between 1,8-dibromooctane and triethyl phosphite.

  • Williamson Ether Synthesis: The subsequent reaction between m-PEG6-alcohol and the prepared diethyl (8-bromooctyl)phosphonate in the presence of a base yields the final product.

Q2: What are the critical parameters to control during the Michaelis-Arbuzov reaction?

Temperature control is crucial. The reaction of triethyl phosphite with dibromoalkanes should be carefully monitored to prevent side reactions.[1] It is often performed by adding the triethyl phosphite dropwise to the heated dibromoalkane.[1]

Q3: What are the common challenges in purifying the final PEGylated product?

The amphipathic nature of m-PEG6-(CH2)8-phosphonic acid ethyl ester (possessing both hydrophilic PEG and lipophilic alkylphosphonate moieties) can make purification challenging. Standard silica gel chromatography may require the use of polar eluents, and the product might be prone to streaking.[2] Reverse-phase HPLC can be an effective alternative for obtaining high-purity material.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Arbuzov Reaction) - Side reaction: Formation of a bis-phosphonate by reaction at both ends of the 1,8-dibromooctane.- Incomplete reaction: Insufficient reaction time or temperature.- Loss during workup: The product may have some water solubility.- Use a significant excess of 1,8-dibromooctane to favor the mono-substitution product.- Monitor the reaction by GC-MS or TLC to ensure completion.[1]- When washing with water, use brine to reduce the solubility of the product in the aqueous layer.
Low yield in Step 2 (Williamson Ether Synthesis) - Incomplete deprotonation of m-PEG6-OH: The base used may not be strong enough, or the reaction conditions may not be anhydrous.- Side reaction (Elimination): The alkyl bromide may undergo elimination to form an alkene, especially with sterically hindered or stronger bases.- PEG degradation: High temperatures in the presence of a strong base can lead to PEG chain cleavage.[3]- Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure all glassware is flame-dried and reagents are anhydrous.- Use a non-nucleophilic base and maintain a moderate reaction temperature (e.g., room temperature to 60 °C).- Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress to stop it once the starting material is consumed.
Presence of unreacted m-PEG6-OH in the final product - Insufficient diethyl (8-bromooctyl)phosphonate: The stoichiometry may be incorrect.- Poor reactivity: The reaction may not have gone to completion.- Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent.- Increase the reaction time or slightly elevate the temperature, while monitoring for potential degradation.
Presence of a byproduct with double the expected mass of the PEG chain - Formation of a PEG-dimer: If any unreacted di-activated PEG is present from its synthesis (e.g., TsO-PEG6-OTs), it can react with two molecules of the phosphonate. More commonly, if the starting m-PEG6-OH is contaminated with non-methylated PEG-diol, it can react at both ends.- Ensure the high purity of the starting m-PEG6-OH. Use a reputable supplier or purify the material before use.- Purification by preparative HPLC may be necessary to separate the desired product from the dimer.
Hydrolysis of the ethyl ester - Acidic or basic conditions during workup or purification: The phosphonate ethyl ester is susceptible to hydrolysis.- Maintain neutral pH during aqueous workup steps.- Use neutral or slightly acidic conditions for silica gel chromatography if necessary. Avoid strong acids or bases.

Experimental Protocols

Step 1: Synthesis of Diethyl (8-bromooctyl)phosphonate (via Michaelis-Arbuzov Reaction)

This protocol is adapted from general procedures for the synthesis of ω-bromoalkylphosphonates.[1]

Materials:

  • 1,8-dibromooctane

  • Triethyl phosphite

  • Nitrogen or Argon atmosphere

  • Distillation apparatus

  • Vacuum fractional distillation setup

Procedure:

  • Flame-dry all glassware under a nitrogen or argon flow.

  • Set up a reaction flask connected to a distillation apparatus to remove the bromoethane byproduct formed during the reaction.

  • Pre-heat an excess of 1,8-dibromooctane (e.g., 2-3 equivalents) to 140 °C in the reaction flask.

  • Add triethyl phosphite (1 equivalent) dropwise to the heated dibromoalkane over a period of 2 hours.

  • After the addition is complete, continue to stir the mixture for an additional hour at 140 °C.

  • Monitor the reaction progress by GC-MS to confirm the consumption of triethyl phosphite.

  • Isolate the pure diethyl (8-bromooctyl)phosphonate by vacuum fractional distillation to remove the excess 1,8-dibromooctane.

Step 2: Synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester (via Williamson Ether Synthesis)

This protocol is a general procedure for the etherification of PEG alcohols.

Materials:

  • m-PEG6-alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl (8-bromooctyl)phosphonate

  • Nitrogen or Argon atmosphere

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Flame-dry a round-bottom flask under a nitrogen or argon atmosphere.

  • Add m-PEG6-alcohol (1 equivalent) to the flask and dissolve it in anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • Add diethyl (8-bromooctyl)phosphonate (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight or gently heat to 40-50 °C for a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Arbuzov Reaction cluster_step2 Step 2: Williamson Ether Synthesis 1,8-dibromooctane 1,8-dibromooctane Arbuzov_Reaction Michaelis-Arbuzov Reaction 1,8-dibromooctane->Arbuzov_Reaction Triethyl phosphite Triethyl phosphite Triethyl phosphite->Arbuzov_Reaction Intermediate Diethyl (8-bromooctyl)phosphonate Arbuzov_Reaction->Intermediate Ether_Synthesis Williamson Ether Synthesis Intermediate->Ether_Synthesis m-PEG6-OH m-PEG6-alcohol m-PEG6-OH->Ether_Synthesis Base Base (e.g., NaH) Base->Ether_Synthesis Final_Product m-PEG6-(CH2)8-phosphonic acid ethyl ester Ether_Synthesis->Final_Product

Caption: Synthetic workflow for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Analyze Step 1 (Arbuzov Reaction) Start->Check_Step1 Check_Step2 Analyze Step 2 (Ether Synthesis) Start->Check_Step2 Check_Purification Review Purification Method Start->Check_Purification Side_Reaction_S1 Bis-phosphonate formation? Check_Step1->Side_Reaction_S1 Byproduct seen? Incomplete_S1 Incomplete reaction? Check_Step1->Incomplete_S1 Starting material remains? Side_Reaction_S2 Elimination or PEG degradation? Check_Step2->Side_Reaction_S2 Byproducts seen? Incomplete_S2 Incomplete alkylation? Check_Step2->Incomplete_S2 m-PEG6-OH remains? Hydrolysis Ester hydrolysis during workup? Check_Purification->Hydrolysis

Caption: Troubleshooting logic for synthesis side reactions.

References

Technical Support Center: Purification of m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of m-PEG6-(CH2)8-phosphonic acid ethyl ester.

1. Issue: Low yield of the purified product.

Possible Cause Recommendation Further Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before starting the purification.If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagents.
Product Loss During Extraction The amphiphilic nature of the product can lead to partitioning into both aqueous and organic layers.Minimize the number of extraction steps. Use a continuous liquid-liquid extractor for more efficient extraction.
Adsorption onto Silica Gel The polar phosphonic acid ethyl ester group can strongly adhere to silica gel, leading to poor recovery from column chromatography.Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent) to reduce strong interactions. Alternatively, consider using a different stationary phase like alumina or a bonded silica (e.g., C18 for reversed-phase).
Co-elution with Impurities The product may have a similar polarity to certain byproducts, making separation difficult.Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary for better separation. Consider using High-Performance Liquid Chromatography (HPLC) for higher resolution.

2. Issue: Product is not pure after column chromatography.

Possible Cause Recommendation Further Action
Inappropriate Solvent System The chosen eluent may not be providing adequate separation between the product and impurities.Systematically screen different solvent systems with varying polarities using TLC. A good separation on TLC (Rf difference of at least 0.2) is a prerequisite for successful column chromatography.
Column Overloading Too much crude product was loaded onto the column, exceeding its separation capacity.Use a larger column or reduce the amount of sample loaded. A general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Cracks or Channels in the Column Improperly packed silica gel can lead to uneven solvent flow and poor separation.Ensure the silica gel is packed uniformly as a slurry and that the column is never allowed to run dry.
Presence of Polydisperse PEG The PEG starting material may have a distribution of chain lengths, leading to a product that is a mixture of different PEG-length molecules.This heterogeneity is inherent to many PEG reagents. If a single chain length is required, preparative HPLC is the most effective purification method.

3. Issue: The purified product is a sticky oil or wax, not a solid.

Possible Cause Recommendation Further Action
Amorphous Nature of the Compound The combination of the flexible PEG chain and the alkyl spacer can inhibit crystallization. This is a common characteristic of such molecules.Attempt co-crystallization with a suitable agent. Lyophilization (freeze-drying) from a suitable solvent (e.g., water, dioxane) can sometimes yield a solid powder.
Residual Solvent Trace amounts of solvent can prevent solidification.Dry the product under high vacuum for an extended period, possibly with gentle heating.
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice and prevent solidification.Re-purify the product using a different technique (e.g., preparative HPLC if column chromatography was used initially).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Common impurities can arise from starting materials and side reactions. These may include:

  • Unreacted m-PEG6-OH: The starting alcohol for the synthesis.

  • Unreacted alkyl halide/tosylate: The reactant used to introduce the (CH2)8-phosphonic acid ethyl ester moiety.

  • Byproducts from the phosphonation reaction: For example, if a Michaelis-Arbuzov reaction is used, byproducts like ethyl halide can be formed.[1]

  • Hydrolyzed product: The ethyl ester may be partially hydrolyzed to the corresponding phosphonic acid, especially if exposed to acidic or basic conditions during workup.

  • Polydisperse PEG species: If the starting m-PEG6-OH is not monodisperse, you will have a mixture of products with different PEG chain lengths.

Q2: Which chromatographic technique is best for purifying m-PEG6-(CH2)8-phosphonic acid ethyl ester?

A2: The choice depends on the scale and required purity.

  • Flash Column Chromatography: Suitable for purifying larger quantities (grams). Normal-phase silica gel is common, but due to the polarity of the phosphonate group, reversed-phase (C18) or hydrophilic interaction liquid chromatography (HILIC) might provide better separation.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers the highest resolution and is ideal for obtaining highly pure material, especially for separating different PEG chain lengths.[3][4] Reversed-phase HPLC is a common and effective method for PEGylated molecules.[3]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be challenging for this type of amphiphilic and often non-crystalline molecule.[5][6][7][8] However, it is worth attempting. A solvent/antisolvent system is often required. For example, dissolving the compound in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a non-polar anti-solvent (e.g., hexane, diethyl ether) until turbidity appears, followed by cooling, may induce crystallization.

Q4: My compound appears as a smear on the TLC plate. What can I do?

A4: Smearing on TLC is common for polar and amphiphilic compounds.

  • Add a modifier to the eluent: A small amount of a polar solvent like methanol or a base like triethylamine (if the compound is acidic) can improve the spot shape.

  • Use a different stationary phase: HILIC or reversed-phase TLC plates may provide better results.

  • Ensure the sample is not overloaded: Apply a very small amount of a dilute solution to the TLC plate.

Experimental Protocols

1. Flash Column Chromatography (Normal Phase)

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure.

    • Ensure the silica bed is uniform and free of cracks.

    • Equilibrate the column with the starting eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start with a relatively non-polar eluent (e.g., 100% dichloromethane or a mixture of hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Table 1: Example Solvent Systems for Normal Phase Column Chromatography

Solvent System Ratio (v/v) Typical Application
Hexane / Ethyl Acetate9:1 to 1:1Eluting less polar impurities.
Dichloromethane / Methanol99:1 to 90:10Eluting the product.
Dichloromethane / Ethyl Acetate9:1 to 1:1Alternative system for eluting the product.

2. Preparative Reversed-Phase HPLC

  • Column: C18 stationary phase.

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

  • Elution:

    • Use a gradient elution, starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B. For example, a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Detection:

    • UV detection (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

  • Fraction Collection and Post-Processing:

    • Collect fractions corresponding to the product peak.

    • Evaporate the organic solvent.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid (if possible).

Table 2: Typical Parameters for Preparative RP-HPLC

Parameter Value
Column C18, 10 µm particle size, 250 x 20 mm
Flow Rate 10-20 mL/min
Injection Volume 1-5 mL (depending on concentration)
Detection Wavelength 210-220 nm (for end-group absorbance) or ELSD/RI

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude m-PEG6-(CH2)8- phosphonic acid ethyl ester Column_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization (Solvent/Antisolvent) Crude_Product->Recrystallization Alternative TLC_Analysis TLC/LC-MS Analysis of Fractions Column_Chromatography->TLC_Analysis Prep_HPLC Preparative RP-HPLC (C18) Pure_Product Pure Product Prep_HPLC->Pure_Product Recrystallization->Pure_Product TLC_Analysis->Prep_HPLC Further Purification if needed TLC_Analysis->Pure_Product Combine Pure Fractions Troubleshooting_Flowchart Start Purification Issue (e.g., Low Purity) Check_TLC Review TLC Analysis Start->Check_TLC Good_Separation Good Separation on TLC? Check_TLC->Good_Separation Optimize_Solvent Optimize Solvent System Good_Separation->Optimize_Solvent No Check_Loading Check Column Loading Good_Separation->Check_Loading Yes Optimize_Solvent->Check_TLC Overloaded Column Overloaded? Check_Loading->Overloaded Reduce_Load Reduce Sample Load or Use Larger Column Overloaded->Reduce_Load Yes Consider_HPLC Consider Preparative HPLC for Higher Resolution Overloaded->Consider_HPLC No Final_Check Re-analyze Purified Product Reduce_Load->Final_Check Consider_HPLC->Final_Check

References

Long-term stability of m-PEG6-(CH2)8-phosphonic acid ethyl ester in biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of m-PEG6-(CH2)8-phosphonic acid ethyl ester in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of m-PEG6-(CH2)8-phosphonic acid ethyl ester in solid form?

A: When stored properly, m-PEG6-(CH2)8-phosphonic acid ethyl ester is a stable compound. For short-term storage (days to weeks), it should be kept in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Under these conditions, the shelf life is expected to be greater than 3 years.[1] The compound is typically shipped at ambient temperature as it is stable for a few weeks under normal shipping conditions.[1]

Q2: What is the primary degradation pathway for m-PEG6-(CH2)8-phosphonic acid ethyl ester in biological media?

A: The primary degradation pathway in biological media is expected to be the hydrolysis of the ethyl ester bond, converting the molecule into m-PEG6-(CH2)8-phosphonic acid and ethanol. This hydrolysis can be chemically driven (acid or base-catalyzed) or, more significantly in biological environments, enzymatically mediated by esterases present in serum and cell culture media.[2][3]

Q3: Is the phosphonate group stable in biological media?

A: Yes, the carbon-phosphorus (C-P) bond in the phosphonate group is generally very stable and resistant to both chemical and enzymatic degradation.[4]

Q4: How does PEGylation affect the stability of the molecule?

A: The polyethylene glycol (PEG) chain enhances the solubility and stability of the molecule.[5] PEGylation is a common strategy to increase the circulation half-life of therapeutic molecules in vivo.[6]

Q5: In which solvents is m-PEG6-(CH2)8-phosphonic acid ethyl ester soluble?

A: The compound is soluble in dimethyl sulfoxide (DMSO).[1] For use in aqueous biological media, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous medium.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of the ethyl ester in biological media.- Minimize the incubation time in serum-containing media if the ester form is critical for the experiment.- Consider using serum-free media or heat-inactivating the serum to reduce esterase activity.- Perform a stability study under your specific experimental conditions to quantify the rate of hydrolysis.
Aggregation of the compound in aqueous solution.- Ensure complete dissolution in the stock solvent before diluting into aqueous media.- Use a vortex or sonication to aid dissolution.- Perform dynamic light scattering (DLS) to check for aggregation.
Low or no biological activity Hydrolysis of the ethyl ester to the phosphonic acid, which may have different activity.- Confirm the active form of the molecule for your application (ester vs. acid).- If the ester is the active form, follow the recommendations for preventing degradation.- Synthesize or purchase the phosphonic acid form for comparison.
Steric hindrance from the PEG chain.- The PEG chain can sometimes sterically hinder the interaction of the phosphonic acid ethyl ester with its target. Consider using a variant with a shorter PEG chain if available.
Difficulty in detecting the compound Low concentration or degradation.- Use a sensitive analytical method such as HPLC-CAD, LC-MS, or ³¹P NMR for detection and quantification.- Analyze samples promptly after collection to minimize degradation.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific long-term stability of m-PEG6-(CH2)8-phosphonic acid ethyl ester in various biological media. The stability is highly dependent on the specific conditions of the experiment, particularly the concentration and type of esterases present. Researchers are encouraged to perform their own stability studies. Below is a table of expected stability based on general knowledge of similar compounds.

Medium Parameter Expected Stability Primary Degradation Pathway
Phosphate-Buffered Saline (PBS, pH 7.4) Half-lifeRelatively stable, hydrolysis is slow.Chemical hydrolysis of the ethyl ester.
Cell Culture Medium (without serum) Half-lifeGenerally stable, but components in the medium could potentially accelerate hydrolysis compared to PBS.Chemical hydrolysis of the ethyl ester.
Cell Culture Medium (with 10% Fetal Bovine Serum) Half-lifeSignificantly reduced due to enzymatic activity.Enzymatic hydrolysis of the ethyl ester by serum esterases.
Human Serum Half-lifeExpected to be short due to high esterase activity.Enzymatic hydrolysis of the ethyl ester.

Experimental Protocols

Protocol 1: Stability Assessment of m-PEG6-(CH2)8-phosphonic acid ethyl ester in Biological Media using HPLC

Objective: To determine the rate of hydrolysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester to its corresponding phosphonic acid in a given biological medium.

Materials:

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Biological medium of interest (e.g., cell culture medium with 10% FBS)

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometer - MS)

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Quenching solution (e.g., cold acetonitrile)

Procedure:

  • Prepare a stock solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in DMSO.

  • Spike the biological medium with the stock solution to a final concentration of 100 µg/mL.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile to precipitate proteins and stop enzymatic activity.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Inject the sample onto the HPLC system.

  • Elute the compounds using a gradient of mobile phase B (e.g., 10-90% over 15 minutes).

  • Monitor the peak areas of both the parent ester and the phosphonic acid metabolite over time.

  • Calculate the percentage of the parent compound remaining at each time point and determine the half-life.

Protocol 2: Analysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester Stability by ³¹P NMR Spectroscopy

Objective: To monitor the conversion of the phosphonate ester to the phosphonic acid using ³¹P NMR.

Materials:

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Biological medium of interest

  • NMR spectrometer with a phosphorus probe

  • NMR tubes

  • D₂O for locking

Procedure:

  • Prepare a concentrated solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in the biological medium.

  • Add a small amount of D₂O for the NMR lock signal.

  • Transfer the solution to an NMR tube.

  • Acquire a ³¹P NMR spectrum at time zero.

  • Incubate the NMR tube at 37°C.

  • Acquire subsequent ³¹P NMR spectra at desired time intervals.

  • The phosphonate ester and the resulting phosphonic acid will have distinct chemical shifts in the ³¹P NMR spectrum.

  • Integrate the peaks corresponding to the ester and the acid at each time point to determine their relative concentrations.

  • Plot the concentration of the ester over time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare stock solution in DMSO spike_media Spike biological medium prep_stock->spike_media incubate Incubate at 37°C spike_media->incubate sampling Withdraw aliquots at time points incubate->sampling quench Quench reaction sampling->quench centrifuge Centrifuge quench->centrifuge hplc HPLC or NMR analysis centrifuge->hplc quantify Quantify parent and metabolite hplc->quantify calculate Calculate half-life quantify->calculate

Caption: Experimental workflow for assessing the stability of m-PEG6-(CH2)8-phosphonic acid ethyl ester.

degradation_pathway parent m-PEG6-(CH2)8-P(O)(OEt)2 (Ethyl Ester) metabolite m-PEG6-(CH2)8-P(O)(OH)2 (Phosphonic Acid) parent->metabolite Hydrolysis (Chemical or Enzymatic) ethanol 2 x Ethanol

Caption: Primary degradation pathway of m-PEG6-(CH2)8-phosphonic acid ethyl ester in biological media.

References

Technical Support Center: Steric Hindrance Effects of the PEG Chain in Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyethylene glycol (PEG) in surface modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the steric hindrance effects of PEG chains in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of steric hindrance in PEGylated surfaces?

A1: The primary role of steric hindrance in PEGylated surfaces is to create a protective barrier. The long, flexible PEG chains extend from the surface into the surrounding medium, creating a hydrated layer that physically prevents the close approach of other molecules, such as proteins, opsonins, and cells.[1][2][3][4] This "steric shielding" is crucial for reducing non-specific protein adsorption, preventing aggregation of nanoparticles, and prolonging the circulation time of therapeutic agents in the body by evading the immune system.[1][2][3][4]

Q2: How do PEG chain length (molecular weight) and grafting density influence steric hindrance?

A2: Both PEG chain length (molecular weight, MW) and grafting density are critical factors that collectively determine the effectiveness of the steric barrier.[1][2][5]

  • PEG Chain Length (MW): Longer PEG chains generally provide a thicker steric barrier, leading to more effective shielding.[2][5] However, there is a limit above which increasing the molecular weight may not provide additional benefits and could even lead to issues like reduced cellular uptake.[2][4]

  • Grafting Density: This refers to how closely the PEG chains are packed on the surface. At low densities, PEG chains adopt a "mushroom" conformation. As the density increases, they are forced to extend away from the surface into a "brush" conformation, which provides a more effective steric barrier.[2][5]

It's important to note that these two factors are interdependent. A surface with shorter PEG chains may still provide excellent shielding if the grafting density is high, and vice-versa.[5]

Q3: My PEGylated nanoparticles are still showing significant protein adsorption. What could be the cause?

A3: Significant protein adsorption on PEGylated nanoparticles can be due to several factors:

  • Incomplete Surface Coverage: The PEGylation process may not have been efficient, leaving exposed areas on the nanoparticle surface that can interact with proteins.[1]

  • Low Grafting Density: If the PEG chains are too far apart (low grafting density), proteins can penetrate the PEG layer and adsorb to the underlying surface.[1][5]

  • Inappropriate PEG Molecular Weight: The PEG chains may be too short to provide an effective steric barrier against the specific proteins in your system.[2][5]

  • Surface Charge Effects: At low ionic strength, the electrostatic interactions from the underlying surface can "shine through" the PEG layer, attracting oppositely charged proteins.[6]

  • PEG Conformation: The conformation of the PEG chains (mushroom vs. brush) plays a significant role. The "brush" conformation, achieved at higher grafting densities, is more effective at preventing protein adsorption.[2][5]

Q4: I'm observing a significant loss of biological activity in my PEGylated protein/drug. How can I mitigate this?

A4: Loss of biological activity is a common challenge in PEGylation, often caused by the PEG chain sterically hindering the active site or receptor-binding domain of the molecule.[7][8][9] Here are some strategies to mitigate this issue:

  • Site-Specific PEGylation: If possible, use a chemistry that attaches the PEG chain to a specific site on the protein that is distant from the active site.[9] This can significantly reduce the loss of bioactivity.[9]

  • Optimize PEG Molecular Weight: Using a smaller PEG molecule might provide sufficient steric shielding for pharmacokinetic benefits without excessively blocking the active site.[9] Conversely, for some enzymes, branched PEG structures have been shown to preserve more activity compared to linear PEGs of the same mass because their bulky structure hinders their approach to the active site cleft.[10]

  • Linker Chemistry: The choice of linker used to attach the PEG can influence its flexibility and orientation, potentially reducing interference with the active site.

  • Control the Degree of PEGylation: Over-PEGylation, where multiple PEG chains are attached, is more likely to lead to a loss of activity. Optimizing the reaction conditions to favor mono-PEGylated species is often desirable.[11]

Troubleshooting Guides

Problem 1: Inconsistent PEGylation Efficiency
Symptom Possible Cause(s) Troubleshooting Steps
Low yield of PEGylated product - Inefficient activation of PEG.- Suboptimal reaction pH.- Incorrect molar ratio of PEG to the molecule.- Short reaction time.- Ensure the activated PEG is fresh and has not been hydrolyzed.- Optimize the reaction pH; for example, amine-reactive PEGs often work best at a slightly alkaline pH (e.g., 7.5-8.5).[12]- Perform a titration of the PEG-to-molecule molar ratio to find the optimal concentration.[11]- Increase the reaction time and monitor the progress using techniques like SDS-PAGE or HPLC.[13]
High degree of polydispersity (multiple PEG chains attached) - High molar excess of PEG.- Non-specific reactive sites on the target molecule.- Reduce the molar ratio of PEG to the target molecule.[11]- Consider using site-specific PEGylation chemistry if multiple reactive sites are a problem.[9]- Employ purification techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC) to isolate the desired mono-PEGylated product.[13]
Batch-to-batch variability - Inconsistent quality of reagents.- Variations in reaction conditions (temperature, pH, mixing).- Use high-quality, well-characterized PEG reagents with a low polydispersity index (PDI).[]- Precisely control and document all reaction parameters for each batch.
Problem 2: Poor In Vivo Performance of PEGylated Nanoparticles
Symptom Possible Cause(s) Troubleshooting Steps
Rapid clearance from circulation - Insufficient PEG surface density or chain length to prevent opsonization.[1][3]- Formation of anti-PEG antibodies upon repeated administration (Accelerated Blood Clearance - ABC phenomenon).[15]- Increase the PEG grafting density or use a higher molecular weight PEG.[1][2]- Characterize the PEG surface density using techniques like XPS or TGA.[16][17]- If the ABC phenomenon is suspected, consider alternative stealth polymers.[18]
Low accumulation at the target site - Excessive PEGylation creating a "PEG dilemma" where the steric hindrance prevents interaction with target cells.[4]- Altered nanoparticle properties (size, charge) after PEGylation.- Optimize the PEG chain length and density to balance stealth properties with targeting efficiency.[4]- Characterize the size and zeta potential of the PEGylated nanoparticles to ensure they are within the desired range.[19][20]
Toxicity or immunogenicity - Impurities in the PEG material.- Immune response to the PEG itself.[7][21]- Use highly purified, medical-grade PEG.- Be aware of the potential for anti-PEG antibodies and consider this in pre-clinical and clinical study design.[18]

Quantitative Data Summary

Table 1: Effect of PEG Molecular Weight on Protein Adsorption and Circulation Half-Life

Nanoparticle SystemPEG MW (kDa)Protein Adsorption Reduction (%)Circulation Half-Life (hours)Reference
Poly(hexadecyl cyanoacrylate) NPs2--[1]
5DecreasedIncreased[1]
10Further DecreasedFurther Increased[1]
PLA-PEG NPs--Increased with increasing PEG MW[1]
PEGylated Gold NPsVariousCritical for tumor targeting-[2]

Note: The exact percentage of protein adsorption reduction and circulation half-life can vary significantly depending on the nanoparticle core material, the specific proteins present, and the animal model used.

Table 2: Optimization of PEGylation Reaction Conditions for BSA Nanoparticles

ParameterOptimized ValueReference
PEG Concentration32.5 g/L[19][20]
Incubation Time10 min[19][20]
Incubation Temperature27°C[19][20]
pH7[19][20]

Experimental Protocols

Protocol 1: General Procedure for Nanoparticle PEGylation (Amine-Reactive PEG)

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-activated PEG to nanoparticles with primary amine groups on their surface.

Materials:

  • Nanoparticles with surface amine groups dispersed in a suitable buffer (e.g., PBS).

  • mPEG-NHS (methoxy-PEG-N-hydroxysuccinimide ester) of the desired molecular weight.

  • Reaction buffer: Phosphate buffer (pH 7.5-8.5).

  • Quenching solution: e.g., 1 M Tris-HCl or ethanolamine.

  • Purification system: Centrifugation, dialysis, or size-exclusion chromatography.

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a known concentration.

  • PEG Activation: Immediately before use, dissolve the mPEG-NHS in the reaction buffer. The amount to dissolve will depend on the desired molar ratio of PEG to reactive amine sites on the nanoparticles.

  • Conjugation Reaction: Add the dissolved mPEG-NHS solution to the nanoparticle dispersion while gently stirring.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature or 4°C. The optimal time should be determined empirically.

  • Quenching: Add the quenching solution to the reaction mixture to deactivate any unreacted mPEG-NHS.

  • Purification: Purify the PEGylated nanoparticles from unreacted PEG and byproducts using an appropriate method such as repeated centrifugation and redispersion, dialysis against a suitable buffer, or size-exclusion chromatography.

  • Characterization: Characterize the resulting PEGylated nanoparticles for size, zeta potential, and the extent of PEGylation.

Protocol 2: Quantification of PEG Grafting Density using Thermogravimetric Analysis (TGA)

TGA can be used to determine the amount of PEG grafted onto a nanoparticle surface by measuring the weight loss of the organic PEG layer upon heating.

Procedure:

  • Sample Preparation: Prepare a known mass of lyophilized (freeze-dried) PEGylated nanoparticles. As a control, also prepare a sample of the bare, un-PEGylated nanoparticles.

  • TGA Analysis:

    • Place the sample in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).

  • Data Analysis:

    • The TGA thermogram will show a weight loss curve as a function of temperature.

    • The weight loss corresponding to the decomposition of the PEG chains can be identified (typically between 200°C and 400°C).

    • The weight percentage of PEG can be calculated by comparing the weight loss in the PEGylated sample to that of the bare nanoparticle sample.

    • The grafting density (number of PEG chains per unit surface area) can then be calculated using the nanoparticle size, density, and the molecular weight of the PEG.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP Nanoparticle (with surface functional groups) React Conjugation Reaction (Controlled pH, Temp, Time) NP->React PEG Activated PEG (e.g., mPEG-NHS) PEG->React Purify Purification (Dialysis, SEC, Centrifugation) React->Purify Unreacted Unreacted PEG & Byproducts Purify->Unreacted Removed Product PEGylated Nanoparticle Purify->Product Isolated Product Analysis Analysis (Size, Zeta Potential, Grafting Density) Product->Analysis

Caption: A typical experimental workflow for the surface modification of nanoparticles with PEG.

Steric_Hindrance_Concept cluster_low_density Low Grafting Density ('Mushroom' Regime) cluster_high_density High Grafting Density ('Brush' Regime) cluster_interaction Interaction with Proteins NP1 Surface p1 PEG p2 PEG NP2 Surface p3 PEG p4 PEG p5 PEG p6 PEG p7 PEG Protein1 Protein Protein1->NP1 Adsorption Possible Protein2 Protein Protein2->NP2 Adsorption Hindered

Caption: The influence of PEG grafting density on conformation and protein interaction.

References

Technical Support Center: Characterizing PEGylated Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of PEGylated surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the analysis of these complex surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to characterize on a PEGylated surface?

A1: The key parameters that dictate the in vivo performance and biocompatibility of PEGylated materials are the PEG grafting density, the thickness of the PEG layer, and the conformation of the PEG chains (i.e., "mushroom" or "brush" regime).[1][2][3][4] Quantifying these is crucial for understanding and predicting the material's interaction with biological systems.[5]

Q2: Why is it challenging to quantify PEG on a surface?

A2: PEG itself lacks strong chromophores, making it difficult to detect and quantify using common techniques like UV-Vis spectroscopy.[6] This necessitates the use of alternative methods or labeling strategies. Furthermore, the heterogeneity of PEG reagents can complicate analysis.[6][7]

Q3: What is the difference between "mushroom" and "brush" conformations of PEG, and why is it important?

A3: The conformation of PEG chains on a surface depends on the grafting density.[1][2]

  • Mushroom Regime: At low grafting densities, PEG chains are isolated and adopt a coiled, mushroom-like shape.[1][2][4]

  • Brush Regime: At high grafting densities, steric repulsion forces the chains to extend away from the surface, forming a dense brush-like layer.[1][2][4]

The conformation is critical as it directly impacts the surface's ability to repel proteins and prevent non-specific binding, a key goal of PEGylation.[1][8] The thicker, more hydrated layer of the brush conformation is generally more effective at this "stealth" effect.[1]

Q4: Can PEGylation affect the biological activity of a conjugated protein or nanoparticle?

A4: Yes. While PEGylation can shield therapeutics from the immune system, the dense PEG layer can also hinder the interaction of the protein or nanoparticle with its target, potentially reducing its biological activity or binding affinity.[9][10] Characterization is essential to optimize the balance between protection and function.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the characterization of PEGylated surfaces using various analytical techniques.

Issue 1: Inconsistent or non-reproducible contact angle measurements.
  • Question: My water contact angle readings on a PEGylated surface are highly variable. What could be the cause and how can I fix it?

  • Answer:

    • Problem: Inconsistent contact angles can be due to surface heterogeneity, contamination, or improper measurement technique.[11][12] PEGylated surfaces, by nature, can be dynamic and their properties can be influenced by the environment.

    • Troubleshooting Steps:

      • Ensure Surface Cleanliness: Any organic contaminants on the surface can significantly alter wettability. Ensure a thorough and consistent cleaning procedure before PEGylation and analysis.[11]

      • Control Environmental Conditions: Perform measurements in a controlled environment with stable temperature and humidity.

      • Standardize Measurement Protocol: Use a consistent droplet volume and deposition method. For more robust data, measure both advancing and receding contact angles to understand contact angle hysteresis.[12][13]

      • Assess Surface Roughness: Surface roughness can influence contact angle measurements.[12] Characterize the surface topography using a technique like Atomic Force Microscopy (AFM) to correlate with your contact angle data.

Issue 2: Difficulty in quantifying PEG grafting density.
  • Question: I am struggling to get a reliable quantitative measure of the amount of PEG on my surface. What methods can I use and what are the common pitfalls?

  • Answer:

    • Problem: Direct quantification of PEG is challenging due to its lack of a UV-active chromophore.[6]

    • Troubleshooting and Alternative Methods:

      • Indirect Quantification via Amine Assay: If using an amine-terminated PEG (e.g., HS-PEG-NH2), you can quantify the unreacted PEG in the supernatant after the grafting reaction using assays with reagents like fluorescamine or ninhydrin.[14][15]

      • X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental composition of the surface.[16] By analyzing the high-resolution C 1s spectrum, the characteristic C-O peak of the PEG backbone can be used to confirm its presence and estimate surface coverage.[16][17]

      • Nuclear Magnetic Resonance (NMR): A non-sacrificial 1H NMR approach has been developed to distinguish the signal of free PEG from grafted PEG, allowing for in-situ monitoring of the grafting process.[5][18]

      • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD): Since PEG lacks a UV chromophore, HPLC with a universal detector like CAD can be used to quantify PEG, especially when analyzing residual PEG in solution.[6][19]

Issue 3: Poor quality or difficult-to-interpret Atomic Force Microscopy (AFM) images.
  • Question: My AFM images of PEGylated surfaces in a liquid environment are noisy and show artifacts. How can I improve the image quality?

  • Answer:

    • Problem: Imaging soft, hydrated PEG layers in liquid can be challenging due to the fragile nature of the layer and interactions between the AFM tip and the polymer chains.[20] This can lead to non-specific binding of proteins or other molecules to the substrate, obscuring the features of interest.[8][21]

    • Troubleshooting Steps:

      • Optimize Imaging Parameters: Use low imaging forces and appropriate scan rates to minimize disruption of the PEG layer.

      • Tip Selection: Use a sharp, high-aspect-ratio tip to improve resolution. Consider functionalizing the tip to minimize adhesive interactions with the PEG chains.

      • Surface Preparation: Ensure the PEGylated surface is well-rinsed to remove any unbound PEG that could interfere with imaging.

      • Use of Block Copolymers: For applications like imaging DNA-protein interactions, using block copolymers such as PLL-b-PEG can help in selectively adsorbing the molecule of interest while repelling non-specific binding of proteins from the solution to the underlying substrate.[8][21]

Data Presentation

Table 1: Comparison of Techniques for PEG Density Quantification

TechniquePrincipleAdvantagesDisadvantages
Fluorescamine/Ninhydrin Assay Reacts with primary amines of unreacted PEG-NH2 in solution.[14][15]Simple, uses standard lab equipment.Indirect measurement; requires amine-terminated PEG.[14][15]
X-ray Photoelectron Spectroscopy (XPS) Measures elemental composition and chemical states on the surface.[16]Provides direct evidence of PEG on the surface; quantitative.[16]Requires high vacuum; may not be suitable for all samples.
1H Nuclear Magnetic Resonance (NMR) Distinguishes signals from free and grafted PEG.[5][18]Non-sacrificial; allows for in-situ monitoring.[5][18]May require specialized equipment and data analysis algorithms.[5][18]
HPLC with Charged Aerosol Detection (CAD) Separates components followed by universal detection.[6][19]Good for quantifying residual PEG in solution; overcomes lack of chromophore.[6]Indirect measurement of surface-bound PEG.

Table 2: Influence of PEG Molecular Weight and Grafting Density on Layer Thickness and Conformation

PEG Molecular WeightGrafting Density (chains/nm²)ConformationPEG Layer Thickness (nm)Reference
2k0.2Mushroom-Brush Intermediate3.9[1][2]
2k2.5Dense Brush9.4[1][2]
5k0.2Brush10.0[1]
2000--~5[22]
6000--~13 (calculated), ~11 (measured)[23]

Experimental Protocols

Protocol 1: Quantification of PEG Grafting Density using Fluorescamine Assay

This protocol is adapted for quantifying amine-terminated PEG (e.g., HS-PEG-NH2) on gold nanostructures.[14][15]

  • PEGylation Reaction:

    • Incubate gold nanostructures with a known concentration of HS-PEG-NH2 solution for a specified time to allow for ligand exchange.

  • Separation of Nanostructures:

    • Centrifuge the reaction mixture to pellet the PEGylated gold nanostructures.

    • Carefully collect the supernatant, which contains the unreacted HS-PEG-NH2.

  • Fluorescamine Assay:

    • Prepare a series of standard solutions of HS-PEG-NH2 of known concentrations.

    • To a set volume of the supernatant and each standard, add a solution of fluorescamine in a suitable buffer (e.g., phosphate buffer, pH 8).

    • Allow the reaction to proceed for a few minutes at room temperature.

  • Quantification:

    • Measure the fluorescence intensity of the samples and standards using a fluorometer.

    • Generate a calibration curve from the standards.

    • Determine the concentration of unreacted PEG in the supernatant from the calibration curve.

    • Calculate the amount of PEG grafted onto the nanostructures by subtracting the amount of unreacted PEG from the initial amount.

Protocol 2: Characterization of PEG Layer using X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation:

    • Prepare a clean, flat substrate (e.g., silicon wafer) and PEGylate the surface using your established protocol.

    • Thoroughly rinse the surface to remove any non-covalently bound PEG and dry the sample under a stream of inert gas (e.g., nitrogen).

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire a high-resolution spectrum of the C 1s region.

  • Data Analysis:

    • In the C 1s spectrum, deconvolve the peaks to identify the different carbon species. The peak corresponding to the C-O bond of the ethylene glycol repeat unit is characteristic of PEG.[16]

    • The relative area of the C-O peak can be used to estimate the surface coverage of PEG.[16]

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_char Characterization cluster_analysis Data Analysis & Interpretation start Start: Substrate Selection clean Substrate Cleaning start->clean pegylation PEGylation Reaction clean->pegylation rinsing Rinsing & Drying pegylation->rinsing hplc HPLC-CAD pegylation->hplc Quantify Unreacted PEG in Supernatant xps XPS rinsing->xps Surface Composition afm AFM rinsing->afm Topography & Mechanical Properties contact_angle Contact Angle rinsing->contact_angle Wettability density Grafting Density xps->density thickness Layer Thickness afm->thickness conformation Conformation afm->conformation properties Surface Properties contact_angle->properties hplc->density density->conformation thickness->conformation conformation->properties

Caption: Experimental workflow for PEGylated surface characterization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent Contact Angle contamination Surface Contamination issue->contamination heterogeneity Chemical Heterogeneity issue->heterogeneity roughness Surface Roughness issue->roughness technique Improper Technique issue->technique clean Improve Cleaning Protocol contamination->clean heterogeneity->clean char_roughness Characterize Roughness (AFM) roughness->char_roughness standardize Standardize Measurement technique->standardize adv_rec Measure Advancing/ Receding Angles technique->adv_rec result Reproducible Measurements clean->result standardize->result adv_rec->result char_roughness->result

Caption: Troubleshooting logic for inconsistent contact angle measurements.

References

Reproducibility issues with m-PEG6-(CH2)8-phosphonic acid ethyl ester coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG6-(CH2)8-phosphonic acid ethyl ester coatings. The information provided is based on established principles of phosphonic acid self-assembled monolayers (SAMs) and surface modification with polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is m-PEG6-(CH2)8-phosphonic acid ethyl ester and what are its primary applications?

A1: m-PEG6-(CH2)8-phosphonic acid ethyl ester is a molecule designed for surface modification. It comprises three key components:

  • A monomethyl ether polyethylene glycol (m-PEG6) head, which enhances hydrophilicity, biocompatibility, and reduces non-specific protein adsorption.

  • An octamethylene ((CH2)8) spacer that provides a flexible linker between the PEG chain and the anchoring group.

  • A phosphonic acid ethyl ester group, which serves as a precursor to the phosphonic acid that can strongly bind to various metal oxide surfaces.

Its primary applications are in bioconjugation, the development of biocompatible coatings for medical devices, and the creation of targeted drug delivery systems.[1]

Q2: How does the phosphonic acid ethyl ester bind to surfaces?

A2: The phosphonic acid ethyl ester itself does not form a strong, stable bond with metal oxide surfaces. It must first be hydrolyzed to the corresponding phosphonic acid (-PO(OH)2). This hydrolysis step is crucial for the subsequent formation of a self-assembled monolayer (SAM) on the substrate. The resulting phosphonic acid headgroup can then form strong covalent bonds with hydroxylated metal oxide surfaces such as titanium oxide (TiO2), aluminum oxide (Al2O3), zirconium oxide (ZrO2), and the native oxide layer on silicon (SiO2).[2][3][4][5]

Q3: What are the expected characteristics of a successful m-PEG6-(CH2)8-phosphonic acid coating?

A3: A successful coating should result in a well-ordered, densely packed self-assembled monolayer (SAM). This can be characterized by:

  • An increase in surface hydrophilicity, often measured by a decrease in the water contact angle.

  • A uniform layer thickness, typically in the nanometer range, which can be measured by ellipsometry or atomic force microscopy (AFM).

  • The presence of phosphorus and the PEG chain on the surface, which can be confirmed by X-ray photoelectron spectroscopy (XPS).

Q4: What are common substrates for this type of coating?

A4: Phosphonic acids are known to form stable SAMs on a variety of metal oxide surfaces. Common substrates include:

  • Titanium and its alloys (e.g., Ti-6Al-4V)

  • Aluminum and its oxides

  • Silicon wafers with a native oxide layer

  • Zirconium oxide

  • Indium tin oxide (ITO)

  • Stainless steel

Troubleshooting Guide

Reproducibility issues with m-PEG6-(CH2)8-phosphonic acid ethyl ester coatings often stem from incomplete hydrolysis of the ethyl ester, improper substrate preparation, or suboptimal SAM formation conditions.

Issue 1: Inconsistent or Poor Surface Coating

  • Symptom: High water contact angle (hydrophobic surface), patchy or non-uniform coating observed by microscopy.

  • Potential Cause & Solution:

Potential CauseRecommended Solution
Incomplete Hydrolysis of the Ethyl Ester The phosphonic acid ethyl ester must be converted to the active phosphonic acid to bind to the surface. Ensure complete hydrolysis by treating the molecule with an acid or base catalyst prior to or during the coating process. For example, acidic hydrolysis can be performed using hydrochloric acid (HCl) or hydrobromic acid (HBr) in an aqueous solution.[2][3]
Contaminated Substrate Organic or particulate contamination on the substrate surface will inhibit the formation of a uniform SAM. Implement a rigorous cleaning protocol for your specific substrate. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) and/or treatment with a piranha solution or UV/ozone cleaner.
Improper Solvent for SAM formation The choice of solvent can significantly impact the quality of the SAM. The solvent must be able to dissolve the PEGylated phosphonic acid without causing aggregation or reacting with the surface. Anhydrous solvents like ethanol, isopropanol, or tetrahydrofuran (THF) are commonly used.
Sub-optimal Deposition Time or Temperature SAM formation is a kinetic process. Insufficient deposition time may lead to incomplete monolayer formation. Conversely, excessively long deposition times or high temperatures can sometimes lead to multilayer formation or disordered layers. Optimize the deposition time (typically ranging from a few hours to 24 hours) and temperature (often room temperature, but can be elevated).

Issue 2: Poor Stability of the Coating in Aqueous Environments

  • Symptom: The coating is lost after rinsing with water or buffer, or its properties change over time in an aqueous environment.

  • Potential Cause & Solution:

Potential CauseRecommended Solution
Physisorbed vs. Chemisorbed Layer If the ethyl ester was not fully hydrolyzed, the molecule may only be physically adsorbed to the surface and will be easily removed. Ensure complete hydrolysis and consider a post-deposition annealing step (e.g., heating at 100-140°C) to promote the formation of strong covalent bonds between the phosphonic acid and the substrate.[5]
Inappropriate Substrate The stability of phosphonic acid SAMs can vary depending on the specific metal oxide surface. For example, some studies have shown higher stability on amorphous Al2O3 compared to certain single-crystalline Al2O3 surfaces in aqueous environments.[6]
Degradation of the PEG Chain While generally stable, the PEG chain can be susceptible to oxidative damage under certain conditions. Ensure the use of high-purity reagents and deoxygenated solvents if oxidative degradation is a concern.

Quantitative Data Summary

The following tables summarize typical quantitative data for phosphonic acid SAMs on various substrates. Note that the exact values for m-PEG6-(CH2)8-phosphonic acid will depend on the specific experimental conditions and substrate used.

Table 1: Water Contact Angles of Phosphonic Acid SAMs on Different Substrates

Phosphonic AcidSubstrateWater Contact Angle (°)Reference
Octadecylphosphonic acid (ODPA)Al2O3~110°[6]
Octadecylphosphonic acid (ODPA)TiO2~117°
Perfluorinated phosphonic acid (PFPA)Al2O3~114.5°[7]
Perfluorinated phosphonic acid (PFPA)HfO2~112.6°[8]

Table 2: Thickness of Phosphonic Acid SAMs on Different Substrates

Phosphonic AcidSubstrateThickness (nm)Reference
Octadecylphosphonic acid (ODPA)Si with native oxide~1.8[5]
11-hydroxyundecylphosphonic acid (PUL)Si with native oxide~1.2[5]
Octadecylphosphonic acid (ODPA)Al2O3~1.8[8]
Octadecylphosphonic acid (ODPA)HfO2~1.8[8]

Experimental Protocols

Protocol 1: Hydrolysis of Phosphonic Acid Ethyl Ester

This is a general protocol for the acidic hydrolysis of a phosphonate ester to a phosphonic acid. The specific conditions may need to be optimized for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

  • Dissolution: Dissolve the m-PEG6-(CH2)8-phosphonic acid ethyl ester in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

  • Acidification: Add a concentrated acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), to the solution. A final acid concentration of 6-12 M is typically used.[3][4]

  • Heating: Heat the mixture to reflux (typically around 100°C) for several hours (e.g., 4-12 hours).

  • Monitoring: The progress of the reaction can be monitored by techniques such as 31P NMR spectroscopy.

  • Work-up: After the reaction is complete, the acid and solvent are typically removed under reduced pressure. The resulting phosphonic acid may require further purification, for example, by recrystallization or chromatography.

Protocol 2: Formation of a Self-Assembled Monolayer by Solution Deposition

  • Substrate Preparation:

    • Clean the substrate by sonicating in a sequence of solvents, for example, acetone, isopropanol, and deionized water, for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen.

    • For some substrates, an additional cleaning/activation step such as UV/ozone treatment or immersion in a piranha solution may be necessary to ensure a fully hydroxylated surface.

  • Solution Preparation:

    • Prepare a dilute solution (typically 0.1 to 1 mM) of the hydrolyzed m-PEG6-(CH2)8-phosphonic acid in a high-purity, anhydrous solvent (e.g., ethanol, isopropanol, or THF).

  • Immersion:

    • Immerse the cleaned substrate in the phosphonic acid solution in a sealed container to prevent contamination.

    • Allow the self-assembly to proceed for a set amount of time, typically 12-24 hours, at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any non-covalently bound molecules.

    • Dry the coated substrate with a stream of dry nitrogen.

  • (Optional) Annealing:

    • To improve the quality and stability of the SAM, an annealing step can be performed by heating the coated substrate in an oven or on a hotplate (e.g., at 100-140°C for 1-2 hours).[5]

Visualizations

Experimental_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_coating Step 2: Surface Coating cluster_characterization Step 3: Characterization start_hydrolysis m-PEG6-(CH2)8-phosphonic acid ethyl ester hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) start_hydrolysis->hydrolysis product_hydrolysis m-PEG6-(CH2)8-phosphonic acid hydrolysis->product_hydrolysis sam_formation Solution Deposition (0.1-1 mM in Ethanol, 12-24h) product_hydrolysis->sam_formation substrate_prep Substrate Preparation (Cleaning & Activation) substrate_prep->sam_formation rinsing Rinsing & Drying sam_formation->rinsing annealing Optional Annealing (100-140°C, 1-2h) rinsing->annealing final_product Coated Substrate annealing->final_product contact_angle Contact Angle final_product->contact_angle xps XPS final_product->xps afm AFM/Ellipsometry final_product->afm

Caption: Experimental workflow for creating and characterizing m-PEG6-(CH2)8-phosphonic acid coatings.

Troubleshooting_Pathway start Reproducibility Issue (e.g., poor coating) check_hydrolysis Was the ethyl ester hydrolyzed? start->check_hydrolysis check_substrate Was the substrate properly cleaned? check_hydrolysis->check_substrate Yes hydrolyze Perform acid/base hydrolysis check_hydrolysis->hydrolyze No check_conditions Were SAM formation conditions optimal? check_substrate->check_conditions Yes clean_substrate Implement rigorous cleaning protocol check_substrate->clean_substrate No optimize_conditions Optimize solvent, time, and temperature check_conditions->optimize_conditions No consider_annealing Consider post-deposition annealing check_conditions->consider_annealing Yes hydrolyze->start Retry Coating clean_substrate->start Retry Coating optimize_conditions->start Retry Coating

Caption: Troubleshooting decision pathway for reproducibility issues with phosphonic acid ester coatings.

References

Validation & Comparative

A Comparative Guide to m-PEG6-(CH2)8-phosphonic acid and its Ethyl Ester Precursor for Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed comparison of m-PEG6-(CH2)8-phosphonic acid and its ethyl ester counterpart, providing researchers, scientists, and drug development professionals with critical data for selecting the appropriate molecule for surface modification applications.

In the realm of biomaterials, nanotechnology, and targeted drug delivery, the functionalization of surfaces with polyethylene glycol (PEG) chains offers significant advantages, including enhanced biocompatibility, increased hydrophilicity, and reduced non-specific protein adsorption. Among the various linker chemistries available, phosphonic acids have emerged as a superior choice for anchoring PEG chains to metal oxide surfaces such as titanium dioxide (TiO2), zirconium dioxide (ZrO2), and iron oxides. This guide provides a comprehensive comparison of two closely related molecules: m-PEG6-(CH2)8-phosphonic acid and its precursor, m-PEG6-(CH2)8-phosphonic acid ethyl ester .

Executive Summary

The primary distinction between these two molecules lies in their surface-binding capability. The phosphonic acid moiety is the active group responsible for forming strong, stable bonds with metal oxide surfaces. The phosphonic acid ethyl ester , on the other hand, is a protected form that must be hydrolyzed to its corresponding phosphonic acid to become surface-active. This guide will delve into the chemical properties, performance data, and experimental protocols relevant to both compounds, enabling informed decisions for your research and development endeavors.

Chemical Properties and Performance Comparison

The key differentiator in performance is the presence of the free phosphonic acid group versus the ethyl ester. The phosphonic acid provides a multidentate chelation to the metal oxide surface, leading to a robust and stable self-assembled monolayer (SAM). The ethyl ester, lacking the reactive hydroxyl groups, does not form a stable bond with the surface. Therefore, for all surface modification applications, the hydrolysis of the ethyl ester to the phosphonic acid is a prerequisite.

Propertym-PEG6-(CH2)8-phosphonic acid ethyl esterm-PEG6-(CH2)8-phosphonic acid
Molecular Formula C23H49O9PC19H41O9P
Molecular Weight 500.61 g/mol 444.50 g/mol
Primary Function Precursor for phosphonic acidSurface-active anchoring molecule
Binding to Metal Oxides NegligibleStrong, stable binding
Solubility Soluble in organic solvents and water.Soluble in water and polar organic solvents.[1]
Application Synthesis of the active phosphonic acid.Surface modification of nanoparticles, implants, and sensors.[2]

Quantitative Performance Data of m-PEG6-(CH2)8-phosphonic acid

While direct comparative studies quantifying the binding of the ethyl ester are scarce due to its inert nature in this context, extensive research has been conducted on the performance of phosphonic acid-terminated PEGs for surface modification. The following table summarizes typical quantitative data obtained for similar PEG-phosphonic acid systems on metal oxide surfaces.

Performance MetricTypical ValuesExperimental Technique
Surface Coverage (Γ) ~1.1 - 2.5 molecules/nm²X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM)
Adsorbed Mass ~285 - 290 ng/cm²Quartz Crystal Microbalance (QCM)[3]
Grafted Layer Thickness 5 - 10 nmEllipsometry, Atomic Force Microscopy (AFM)
Water Contact Angle 30° - 50° (hydrophilic surface)Contact Angle Goniometry
Thermal Stability Stable up to ~200-300 °CThermogravimetric Analysis (TGA)

Note: The exact values can vary depending on the substrate, solvent, concentration, and deposition conditions.

Experimental Protocols

Hydrolysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester to m-PEG6-(CH2)8-phosphonic acid

This protocol describes a general procedure for the acid-catalyzed hydrolysis of the ethyl ester to the active phosphonic acid.

Materials:

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Dissolve m-PEG6-(CH2)8-phosphonic acid ethyl ester in a 6 M solution of HCl in deionized water in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Maintain the reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Remove the excess HCl and water under reduced pressure using a rotary evaporator.

  • For complete removal of water, the resulting product can be co-evaporated with toluene or lyophilized.

  • The final product, m-PEG6-(CH2)8-phosphonic acid, should be a viscous oil or a waxy solid.

Efficient Alternative: Microwave-Assisted Hydrolysis For a more rapid and efficient hydrolysis, a microwave reactor can be utilized.[4][5]

  • Place the phosphonate diester and a stoichiometric amount of aqueous HCl (e.g., 1 M solution) in a microwave-safe reaction vessel.

  • Heat the mixture in the microwave reactor at 130-140 °C for 20-30 minutes.[4]

  • After cooling, the product can be isolated by precipitation or removal of the solvent.[5]

Surface Modification of Titanium Dioxide (TiO2) Nanoparticles

This protocol outlines the steps for functionalizing TiO2 nanoparticles with the synthesized m-PEG6-(CH2)8-phosphonic acid.

Materials:

  • Titanium dioxide (TiO2) nanoparticles

  • m-PEG6-(CH2)8-phosphonic acid

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Ultrasonicator

  • Centrifuge

  • Oven

Procedure:

  • Disperse the TiO2 nanoparticles in the anhydrous solvent using an ultrasonicator to create a homogeneous suspension (e.g., 1 mg/mL).

  • Prepare a solution of m-PEG6-(CH2)8-phosphonic acid in the same solvent (e.g., 1-10 mM).

  • Add the phosphonic acid solution to the nanoparticle suspension and continue to sonicate for 15-30 minutes.

  • Allow the mixture to react at room temperature with gentle stirring for 12-24 hours.

  • Separate the functionalized nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles with fresh solvent multiple times to remove any unbound phosphonic acid.

  • Dry the functionalized nanoparticles in an oven at 60-80 °C.

Visualizing the Workflow

The following diagrams illustrate the key processes involved.

hydrolysis_workflow ester m-PEG6-(CH2)8-phosphonic acid ethyl ester hcl Conc. HCl, H2O ester->hcl 1. Dissolve acid m-PEG6-(CH2)8-phosphonic acid reflux Reflux (4-12h) hcl->reflux 2. Heat workup Workup (Evaporation) reflux->workup 3. Cool & Evaporate workup->acid 4. Isolate surface_modification_workflow cluster_synthesis Surface Modification cluster_characterization Characterization tio2 TiO2 Nanoparticles solvent Anhydrous Solvent tio2->solvent 1. Disperse peg_pa m-PEG6-(CH2)8- phosphonic acid peg_pa->solvent 2. Dissolve reaction Reaction (12-24h) solvent->reaction 3. Mix & React functionalized_np Functionalized Nanoparticles reaction->functionalized_np 4. Isolate xps XPS functionalized_np->xps qcm QCM functionalized_np->qcm tga TGA functionalized_np->tga contact_angle Contact Angle functionalized_np->contact_angle

References

A Comparative Guide: Binding Affinity of Phosphonic Acids Versus Phosphonic Acid Ethyl Esters to Metal Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of metal oxide surfaces is a critical step in various scientific and technological fields, including drug delivery, biomaterial engineering, and catalysis. Phosphonic acids are widely recognized for their robust binding to a variety of metal oxide substrates.[1][2] A common synthetic route to phosphonic acid-functionalized surfaces involves the use of phosphonic acid ethyl esters as precursors. This guide provides a detailed comparison of the binding affinity of phosphonic acids and their corresponding ethyl esters to metal oxide surfaces, supported by experimental evidence and methodologies.

Executive Summary

Phosphonic acids exhibit a significantly higher binding affinity to metal oxide surfaces compared to their ethyl ester counterparts. This strong interaction is attributed to the formation of covalent bonds between the phosphonic acid's hydroxyl groups and the metal oxide surface. In contrast, phosphonic acid ethyl esters interact more weakly through physisorption or hydrogen bonding and often serve as precursors that hydrolyze to the more reactive phosphonic acid form, especially in the presence of surface hydroxyl groups or moisture.

Comparison of Binding Characteristics

FeaturePhosphonic AcidPhosphonic Acid Ethyl Ester
Primary Binding Mechanism Chemisorption: Formation of covalent M-O-P bonds through condensation reactions.[3][4]Physisorption: Weaker interactions such as hydrogen bonding and van der Waals forces.
Binding Strength Strong and robust, forming stable monolayers.[2][5]Weak and often transient; may desorb easily.
Role in Surface Functionalization Primary anchoring group for stable surface modification.[1]Typically a precursor that requires hydrolysis to the phosphonic acid for strong binding.[6][7][8]
Interaction with Surface Hydroxyls Reacts with surface hydroxyl groups to form water and a covalent bond.[9]May form hydrogen bonds with surface hydroxyls; can undergo surface-catalyzed hydrolysis.[6]
Stability of the Bond High hydrolytic stability, especially on surfaces like titania and zirconia.[5]Lower stability; the ester bond can be cleaved, leading to either desorption or conversion to the acid.

Binding Mechanisms Visualized

The following diagrams illustrate the distinct binding mechanisms of phosphonic acids and phosphonic acid ethyl esters with a hydroxylated metal oxide surface.

cluster_0 Phosphonic Acid Binding PA_sol R-PO(OH)₂ (in solution) Surface_OH Metal Oxide Surface with -OH groups PA_sol->Surface_OH Approaches Surface Bound_PA Covalently Bound Phosphonate (M-O-P bond) Surface_OH->Bound_PA Condensation Reaction H2O H₂O (byproduct) Surface_OH->H2O

Caption: Covalent bond formation between phosphonic acid and a metal oxide surface.

cluster_1 Phosphonic Acid Ethyl Ester Interaction PAE_sol R-PO(OEt)₂ (in solution) Surface_OH_Ester Metal Oxide Surface with -OH groups PAE_sol->Surface_OH_Ester Approaches Surface Adsorbed_PAE Physisorbed Ester (Hydrogen Bonding) Surface_OH_Ester->Adsorbed_PAE Weak Adsorption Hydrolysis Surface-Catalyzed Hydrolysis Adsorbed_PAE->Hydrolysis Bound_PA_from_Ester Covalently Bound Phosphonate Hydrolysis->Bound_PA_from_Ester

Caption: Weaker physisorption and potential hydrolysis of phosphonic acid ethyl ester.

Experimental Protocols

The investigation of binding affinities and mechanisms of phosphonic acids and their esters on metal oxide surfaces relies on a suite of surface-sensitive analytical techniques.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a powerful technique for probing the vibrational modes of molecules at a solid-liquid or solid-gas interface.

Methodology:

  • A thin film of the metal oxide (e.g., TiO₂, Al₂O₃) is deposited onto an internal reflection element (IRE), typically a germanium or zinc selenide crystal.

  • A background spectrum of the metal oxide-coated IRE in the solvent of interest is collected.

  • A solution containing the phosphonic acid or its ethyl ester is introduced into the ATR cell.

  • Spectra are recorded over time to monitor the adsorption of the molecule onto the metal oxide surface.

  • The appearance of characteristic peaks, such as P=O, P-O-C, and P-O-H vibrations, provides information about the binding mode and potential chemical transformations like hydrolysis. For instance, a study on the adsorption of ethyl methylphosphonate on TiO₂ using ATR-FTIR observed the P-O-C vibrational mode, confirming the presence of the ester on the surface, followed by its decomposition to methyl phosphonic acid.[6]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • A metal oxide substrate is prepared and its surface composition is analyzed by XPS to establish a baseline.

  • The substrate is then incubated in a solution of the phosphonic acid or its ethyl ester.

  • After rinsing and drying, the functionalized surface is analyzed by XPS.

  • High-resolution spectra of the P 2p, O 1s, C 1s, and the metal core level peaks are acquired.

  • The binding energies of these peaks provide information about the chemical environment of the atoms. For example, the formation of a M-O-P bond can be inferred from shifts in the O 1s and P 2p spectra.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for comparing the binding of phosphonic acids and their esters to metal oxide surfaces.

cluster_prep Sample Preparation cluster_analysis Surface Analysis cluster_results Data Interpretation Substrate Metal Oxide Substrate (e.g., TiO₂ wafer) Incubate_PA Incubate Substrate in PA Solution Substrate->Incubate_PA Incubate_PAE Incubate Substrate in PAE Solution Substrate->Incubate_PAE PA_soln Phosphonic Acid Solution PA_soln->Incubate_PA PAE_soln Phosphonic Acid Ethyl Ester Solution PAE_soln->Incubate_PAE ATR_FTIR_PA ATR-FTIR Analysis (PA Sample) Incubate_PA->ATR_FTIR_PA XPS_PA XPS Analysis (PA Sample) Incubate_PA->XPS_PA ATR_FTIR_PAE ATR-FTIR Analysis (PAE Sample) Incubate_PAE->ATR_FTIR_PAE XPS_PAE XPS Analysis (PAE Sample) Incubate_PAE->XPS_PAE Compare_Spectra Compare Spectroscopic Data (Binding Modes, Hydrolysis) ATR_FTIR_PA->Compare_Spectra XPS_PA->Compare_Spectra ATR_FTIR_PAE->Compare_Spectra XPS_PAE->Compare_Spectra Assess_Stability Assess Layer Stability (e.g., via rinsing experiments) Compare_Spectra->Assess_Stability Conclusion Determine Relative Binding Affinity Assess_Stability->Conclusion

Caption: Experimental workflow for comparing surface binding.

Conclusion

The evidence strongly indicates that phosphonic acids have a superior binding affinity to metal oxide surfaces compared to their ethyl ester derivatives. This is due to the ability of the acid to form strong, covalent M-O-P bonds, resulting in the formation of stable, well-ordered monolayers. Phosphonic acid ethyl esters exhibit weaker, non-covalent interactions and are best considered as precursors that can be hydrolyzed to the more reactive phosphonic acid form to achieve robust surface functionalization. For applications requiring long-term stability and strong anchoring to metal oxide surfaces, direct use of phosphonic acids or conditions that promote the in-situ hydrolysis of their esters are highly recommended.

References

A Head-to-Head Battle for Surface Supremacy: m-PEG6-(CH2)8-phosphonic acid ethyl ester vs. Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Materials Science

In the realm of surface modification, the quest for robust, reliable, and biocompatible coatings is paramount. For researchers and professionals in drug development, diagnostics, and medical device engineering, the choice of surface chemistry can dictate the success or failure of an application. This guide provides a comprehensive comparison of two prominent classes of surface modifying agents: the increasingly popular m-PEG6-(CH2)8-phosphonic acid ethyl ester and the well-established silane coupling agents. By examining key performance metrics, experimental protocols, and underlying chemical principles, this document aims to equip scientists with the knowledge to make informed decisions for their specific surface modification needs.

At a Glance: Key Performance Differences

The selection of a surface modification agent hinges on several critical performance parameters. While both m-PEG6-(CH2)8-phosphonic acid ethyl ester and silane coupling agents can effectively alter surface properties, they exhibit fundamental differences in their binding mechanisms, stability, and versatility.

Performance Metricm-PEG6-(CH2)8-phosphonic acid ethyl esterSilane Coupling Agents (e.g., m-PEG6-silane)Key Takeaway
Binding Mechanism Forms strong, direct covalent or coordination bonds with metal oxide surfaces (e.g., TiO2, Al2O3, ZrO2).[1][2]Undergo hydrolysis and subsequent condensation to form siloxane bonds (Si-O-Si) with the surface and between molecules.Phosphonates offer a more direct and potentially more ordered monolayer formation on metal oxides.
Hydrolytic Stability Generally exhibits superior hydrolytic stability, particularly on metal oxide surfaces.[3][4][5][6][7]Prone to hydrolysis of the siloxane bond, especially under aqueous or humid conditions, which can lead to film degradation.[3][5]For applications requiring long-term stability in aqueous environments, phosphonates present a distinct advantage.
Surface Coverage Can form dense, well-ordered self-assembled monolayers (SAMs).Can form both monolayers and multilayers, with the potential for cross-linking which can sometimes lead to less ordered films.Phosphonates may offer better control over monolayer formation.
Substrate Specificity Primarily targets metal oxide surfaces.[1][2]Broad applicability to surfaces with hydroxyl groups, including glass, silica, and various metal oxides.Silanes offer greater versatility across a wider range of inorganic substrates.
Biocompatibility The PEG chain imparts excellent biocompatibility and resistance to non-specific protein adsorption.[2][8]The PEG chain provides high biocompatibility; however, the stability of the underlying silane layer can be a concern for long-term in-vivo applications.Both offer the benefits of PEGylation, but the long-term stability of the phosphonate anchor may be advantageous.

Quantitative Performance Data: A Comparative Analysis

Table 1: Surface Loading and Hydrolytic Stability on Ti-6Al-4V [3][5]

Coupling AgentSurface Loading (nmol/cm²)Hydrolytic Stability (7 days at pH 7.5)
11-hydroxyundecylphosphonic acid0.35 ± 0.09Stable (no significant degradation)
Aminopropyl(triethoxy)silane (APTES)0.06 ± 0.03Unstable (significant loss of bound molecules)
(3-triethoxysilylpropyl)-6-N-maleimidohexanamide0.05 ± 0.03Unstable (significant loss of bound molecules)

Note: The data presented is from a study by Silverman et al. and serves as a comparative reference for the performance of phosphonate versus silane anchoring groups.

Experimental Protocols: A Step-by-Step Guide to Surface Modification

The following protocols provide a general framework for the surface modification of a metal oxide substrate (e.g., titanium dioxide) with m-PEG6-(CH2)8-phosphonic acid ethyl ester and a generic m-PEG6-silane.

Protocol 1: Surface Modification with m-PEG6-(CH2)8-phosphonic acid ethyl ester

This protocol is based on general procedures for forming phosphonic acid self-assembled monolayers on metal oxide surfaces.

Materials:

  • Substrate with a native oxide layer (e.g., Titanium, Aluminum, Zirconium)

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Cleaning agents (e.g., acetone, isopropanol, deionized water)

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sonciate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • Optional: Further clean and activate the surface with a UV/Ozone cleaner or an oxygen plasma treatment to generate hydroxyl groups.

  • Preparation of Coating Solution:

    • Prepare a 1-5 mM solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in the chosen anhydrous solvent.

  • Self-Assembly:

    • Immerse the cleaned and dried substrate in the coating solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

    • Cure the coated substrate in an oven at 110-120°C for 1-2 hours to promote the formation of a stable phosphonate bond with the surface.

  • Characterization:

    • Analyze the modified surface using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), ellipsometry, and atomic force microscopy (AFM).

Protocol 2: Surface Modification with m-PEG6-Silane

This protocol is a standard procedure for the silanization of surfaces.

Materials:

  • Substrate with surface hydroxyl groups (e.g., glass, silica, titanium dioxide)

  • m-PEG6-silane (e.g., m-PEG6-triethoxysilane)

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Deionized water (for hydrolysis)

  • Cleaning agents (e.g., acetone, isopropanol, deionized water)

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning:

    • Follow the same cleaning procedure as in Protocol 1 to ensure a pristine, hydroxylated surface.

  • Preparation of Silanization Solution:

    • Prepare a 1-5% (v/v) solution of m-PEG6-silane in the chosen anhydrous solvent.

    • For alkoxysilanes, a small, controlled amount of water can be added to the solvent to pre-hydrolyze the silane molecules. A common solvent system is 95% ethanol/5% water.

  • Silanization:

    • Immerse the cleaned and dried substrate in the silanization solution.

    • Incubate for 1-4 hours at room temperature. The reaction time can be optimized based on the specific silane and substrate.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove unbound silane.

    • Dry the substrate under a stream of nitrogen gas.

    • Cure the coated substrate in an oven at 110-120°C for 1-2 hours to promote the formation of a stable siloxane network.

  • Characterization:

    • Analyze the modified surface using techniques such as contact angle goniometry, XPS, ellipsometry, and AFM.

Visualizing the Chemistry: Binding Mechanisms and Workflows

To better understand the fundamental differences in how these two classes of molecules interact with a surface, the following diagrams illustrate their binding mechanisms and a general experimental workflow for their comparison.

cluster_phosphonate m-PEG6-(CH2)8-phosphonic acid ethyl ester Binding cluster_silane Silane Coupling Agent Binding P_molecule m-PEG6-(CH2)8-P(O)(OEt)2 P_bound M-O-P(O)(OEt)-R P_molecule->P_bound Covalent/Coordination Bond Formation P_surface Metal Oxide Surface (M-OH) P_surface->P_bound S_molecule m-PEG6-Si(OEt)3 S_hydrolyzed m-PEG6-Si(OH)3 S_molecule->S_hydrolyzed Hydrolysis S_bound Substrate-O-Si-R | O | Si-R S_hydrolyzed->S_bound Condensation S_hydrolyzed->S_bound Cross-linking S_surface Substrate Surface (-OH) S_surface->S_bound

Figure 1: Simplified binding mechanisms of phosphonic acid ester and silane coupling agents to a hydroxylated surface.

cluster_phosphonate Phosphonate Arm cluster_silane Silane Arm start Start: Substrate Selection (e.g., TiO2-coated wafer) cleaning Substrate Cleaning (Sonication, Plasma/UV-Ozone) start->cleaning p_solution Prepare m-PEG6-phosphonate Solution (1-5 mM) cleaning->p_solution s_solution Prepare m-PEG6-silane Solution (1-5%) cleaning->s_solution p_coating Immerse Substrate (12-24h, RT) p_solution->p_coating p_rinse_cure Rinse & Cure (110-120°C, 1-2h) p_coating->p_rinse_cure characterization Surface Characterization p_rinse_cure->characterization stability Stability Testing (e.g., Hydrolytic Challenge) p_rinse_cure->stability s_coating Immerse Substrate (1-4h, RT) s_solution->s_coating s_rinse_cure Rinse & Cure (110-120°C, 1-2h) s_coating->s_rinse_cure s_rinse_cure->characterization s_rinse_cure->stability contact_angle Contact Angle Goniometry (Wettability) characterization->contact_angle xps XPS (Elemental Composition, Bonding) characterization->xps ellipsometry Ellipsometry (Layer Thickness) characterization->ellipsometry afm AFM (Surface Morphology, Roughness) characterization->afm

References

A Comparative Guide to m-PEG Chain Lengths (m-PEG3, m-PEG6, m-PEG12) for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the design and efficacy of bioconjugates. The length of the PEG chain, in particular, can profoundly influence the physicochemical properties, pharmacokinetics, and pharmacodynamics of the resulting molecule. This guide provides an objective comparison of three commonly used short-chain methoxy-PEG (m-PEG) linkers—m-PEG3, m-PEG6, and m-PEG12—to aid researchers in selecting the optimal linker for their specific bioconjugation needs, such as in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The Impact of PEG Chain Length on Bioconjugate Properties

PEGylation, the covalent attachment of PEG chains to molecules, is a widely adopted strategy to enhance the therapeutic properties of biologics and small molecules.[1][2][3] Key benefits of PEGylation include:

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions.[4][5][6]

  • Enhanced Stability: PEG chains can protect the conjugated molecule from enzymatic degradation and increase its thermal and chemical stability.[1][2]

  • Reduced Immunogenicity: The PEG moiety can mask immunogenic epitopes on the surface of proteins, potentially lowering the risk of an immune response.[3]

  • Prolonged Circulation Time: The increased hydrodynamic volume of PEGylated molecules reduces renal clearance, leading to a longer in vivo half-life.[1][6]

The length of the PEG chain is a crucial parameter that allows for the fine-tuning of these properties. While longer PEG chains generally lead to a more pronounced effect on solubility and circulation time, they can also introduce steric hindrance, potentially reducing the binding affinity or cellular uptake of the bioconjugate.[7][8][] Therefore, the choice of PEG length represents a critical optimization step in bioconjugate development.

Physicochemical Properties of m-PEG3, m-PEG6, and m-PEG12

The fundamental physicochemical properties of these m-PEG linkers are summarized in the table below. These properties directly influence the overall characteristics of the final bioconjugate.

Propertym-PEG3m-PEG6m-PEG12
Number of PEG Units 3612
Molecular Weight ( g/mol ) ~164.20~296.36~560.68
Spacer Arm Length (Å) ~14.8~25.9~48.1
Solubility High in aqueous and most organic solventsHigh in aqueous and most organic solventsHigh in aqueous and most organic solvents
Hydrophilicity GoodBetterBest

Performance Comparison in Bioconjugation Applications

The selection of an appropriate PEG linker length is highly dependent on the specific application and the desired properties of the bioconjugate.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody. The linker's properties, including its length, are critical for the ADC's stability, pharmacokinetics, and therapeutic efficacy.

Featurem-PEG3m-PEG6m-PEG12
Hydrophobicity Mitigation Moderately effective in increasing the solubility of hydrophobic payloads.More effective at enhancing solubility compared to m-PEG3.Most effective in improving the solubility and reducing aggregation of ADCs with highly hydrophobic drugs.[10]
Steric Hindrance Minimal steric hindrance, which may be advantageous for binding to some antigens.May provide a balance between payload shielding and maintaining antibody binding affinity.Increased potential for steric hindrance, which could negatively impact antigen binding if the epitope is close to the conjugation site.[]
In Vivo Stability Generally stable, but may offer less protection to the payload from degradation compared to longer PEGs.Offers enhanced protection against enzymatic cleavage compared to m-PEG3.Provides the highest degree of steric protection for the payload, potentially leading to improved in vivo stability.
Pharmacokinetics Modest increase in circulation half-life.Moderate extension of plasma half-life.Significant impact on extending the circulation half-life of the ADC.[10]
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[11][12][13]

Featurem-PEG3m-PEG6m-PEG12
Ternary Complex Formation May be optimal for target-ligase pairs that require close proximity. A linker that is too short can lead to steric clashes and prevent ternary complex formation.[14]Often provides a good balance of flexibility and length to facilitate the formation of a stable and productive ternary complex for many target-ligase pairs.May be necessary for target-ligase pairs that require a greater distance for optimal orientation. However, a linker that is too long can lead to unproductive ternary complex formation.[13][]
Cell Permeability Generally good cell permeability due to its smaller size.Good cell permeability, with the PEG chain potentially improving solubility without significantly hindering membrane passage.May have reduced cell permeability compared to shorter PEGs due to increased size and hydrophilicity.
Solubility Improves the solubility of the PROTAC molecule.Offers a greater improvement in aqueous solubility compared to m-PEG3.[14]Provides the most significant enhancement in solubility, which can be crucial for PROTACs with hydrophobic ligands.

Experimental Protocols

Below are generalized protocols for key experiments in the development and characterization of bioconjugates using m-PEG linkers.

Protocol 1: Protein PEGylation using m-PEG-NHS Ester

This protocol describes the conjugation of an amine-reactive m-PEG-NHS ester to a protein, such as an antibody.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • m-PEG-NHS ester (m-PEG3, m-PEG6, or m-PEG12)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • m-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved m-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[16]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Purification: Remove unreacted m-PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization: Characterize the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.[17]

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines a method to compare the cellular uptake of bioconjugates with different m-PEG chain lengths.

Materials:

  • Cancer cell line expressing the target antigen

  • Fluorescently labeled bioconjugates (with m-PEG3, m-PEG6, and m-PEG12)

  • Cell culture medium and supplements

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with equimolar concentrations of the fluorescently labeled bioconjugates. Include an untreated control.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove unbound bioconjugates.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Visualize and capture images of the cells to observe the localization of the bioconjugates.

  • Quantification: Quantify the mean fluorescence intensity to compare the cellular uptake of the different bioconjugates.

Visualizations

Experimental Workflow for Bioconjugation and Characterization

Bioconjugation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Protein Target Protein Conjugation Conjugation Reaction Protein->Conjugation PEG_Linker m-PEG Linker (m-PEG3, m-PEG6, or m-PEG12) PEG_Linker->Conjugation Purification Purification (SEC / Dialysis) Conjugation->Purification Bioconjugate Purified Bioconjugate Purification->Bioconjugate SDS_PAGE SDS-PAGE Mass_Spec Mass Spectrometry HPLC HPLC Bioconjugate->SDS_PAGE Bioconjugate->Mass_Spec Bioconjugate->HPLC

Caption: Workflow for the synthesis, purification, and characterization of PEGylated proteins.

Logical Relationship of PEG Chain Length and Bioconjugate Properties

Caption: Impact of increasing PEG chain length on key bioconjugate properties.

Conclusion

The choice between m-PEG3, m-PEG6, and m-PEG12 for bioconjugation is a nuanced decision that requires careful consideration of the specific application and the desired therapeutic outcome. Shorter PEG chains, such as m-PEG3, may be preferable when minimizing steric hindrance is a priority and a modest improvement in solubility and stability is sufficient. Intermediate lengths, like m-PEG6, often provide a good balance of properties for a wide range of applications. Longer chains, such as m-PEG12, are most effective for significantly enhancing solubility and circulation half-life, but the potential for reduced biological activity due to steric hindrance must be carefully evaluated. Empirical testing of different PEG chain lengths is often necessary to identify the optimal linker for a given bioconjugate.

References

The Effect of Molecular Length on the Properties of Phosphonic Acid-Based Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the influence of alkyl chain spacers in phosphonic acid self-assembled monolayers (SAMs), detailing the relationship between chain length and key surface properties with supporting experimental data.

The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties for applications ranging from biosensors and drug delivery systems to corrosion inhibition and organic electronics. Phosphonic acids (PAs) have emerged as a highly robust class of molecules for forming dense, stable SAMs on a variety of metal oxide surfaces such as aluminum oxide (AlOx), titanium oxide (TiOx), and silicon oxide (SiOx). The stability of the phosphonate-metal oxide bond provides a significant advantage over other common SAM chemistries, like thiols on gold.

A critical parameter in the design of PA SAMs is the length of the alkyl chain [CH₃(CH₂)ₙ] that separates the phosphonic acid headgroup from the terminal functional group. This alkyl spacer plays a determinative role in the structure, and consequently, the function of the monolayer. As the chain length increases, van der Waals interactions between adjacent molecules become more significant, promoting a higher degree of order and denser packing within the monolayer.[1][2] This guide provides a comparative analysis of how varying the alkyl chain length influences the key physical and chemical properties of the resulting SAM.

Comparative Analysis of SAM Properties

The length of the n-alkyl chain in phosphonic acid SAMs directly impacts several critical performance metrics. Generally, longer chains lead to more ordered, crystalline, and densely packed monolayers.[2] This increased order gives rise to improved barrier properties, greater thermal stability, and more hydrophobic surfaces.

Structural and Surface Properties

An increase in the number of methylene units in the alkyl chain enhances intermolecular van der Waals forces. This drives the molecules into a more upright, all-trans conformation, resulting in a thicker, more densely packed film. For alkyl chains with more than 15 carbon atoms, a higher degree of two-dimensional crystallinity is observed.[2] This is reflected in properties like film thickness and wettability. While shorter chains (e.g., hexyl, decyl) tend to form more disorganized, liquid-like films, longer chains (e.g., hexadecyl, octadecyl) produce well-ordered, solid-like monolayers.[3]

PropertyAlkyl Chain Length (n)Typical ValueSubstrateReference(s)
Film Thickness C11 (Undecyl)~1.2 nmSiOx[4]
C18 (Octadecyl)~1.8 nmSiOx[4]
Alkyl Chain Tilt Angle C11 (Undecyl)~45-47° from surface normalSiOx[4]
C18 (Octadecyl)~37-38° from surface normalSiOx[4]
Water Contact Angle C10 (Decyl)~95-100°TiOx[2]
C18 (Octadecyl)~110-118°TiOx[2][5]

Note: Values are representative and can vary based on substrate preparation, deposition conditions, and measurement techniques.

Electrical Properties in Organic Electronics

In applications like organic thin-film transistors (TFTs), the alkyl chain length of the PA SAM used as a gate dielectric modification layer is critical. Shorter chains may not form a sufficiently dense and ordered layer, leading to high gate leakage currents.[6] Conversely, while longer chains improve the insulating properties, an optimal intermediate chain length often yields the best transistor performance, balancing low leakage with high charge carrier mobility. A systematic study on pentacene TFTs found that a chain length of 14 carbons (n-tetradecylphosphonic acid) provided the optimal performance.[6]

Alkyl Chain (Carbons)Avg. Mobility (cm²/Vs)On/Off Current RatioGate Current (at VGS=-2V)
C6~0.4~1 x 10⁴~1 nA
C10~0.5~5 x 10⁴~0.5 nA
C14~0.7 ~4 x 10⁵ ~0.1 nA
C16~0.5~2 x 10⁵< 0.1 nA
C18~0.4~1 x 10⁵< 0.1 nA
Data derived from a study on pentacene TFTs using an AlOx/PA SAM gate dielectric.[6]
Thermal Stability and Corrosion Protection

The inherent stability of the P-O-Metal bond means that the thermal degradation of alkylphosphonic acid SAMs is often dictated by the stability of the alkyl chains themselves.[7] Longer, more densely packed alkyl chains exhibit stronger intermolecular interactions, which can contribute to enhanced thermal stability. Similarly, these dense, well-ordered monolayers create a more effective barrier against corrosive agents. The increased hydrophobicity of long-chain SAMs repels water, a key component in many corrosion processes, significantly improving the protection of the underlying metal substrate.

Experimental Methodologies

Reproducible formation and characterization of high-quality SAMs are essential for both research and industrial applications. Below are generalized protocols for SAM preparation and characterization based on common experimental practices.

Protocol 1: SAM Preparation by Solution Deposition
  • Substrate Preparation:

    • Clean the metal oxide substrate (e.g., Al/AlOx, Ti, Si/SiOx) by sequential sonication in acetone, and isopropanol (10-15 minutes each).

    • Dry the substrate under a stream of dry nitrogen or argon.

    • Perform a final cleaning and activation step using a UV/Ozone cleaner or an oxygen plasma treatment (e.g., 300 W for 30 minutes) to remove organic contaminants and generate surface hydroxyl groups.[6]

  • SAM Deposition:

    • Prepare a dilute solution (e.g., 0.1-2 mM) of the desired n-alkylphosphonic acid in a suitable solvent like isopropanol or toluene.[6][8]

    • Immerse the cleaned and activated substrate into the phosphonic acid solution at room temperature.[6] Deposition times can vary from 1 to 24 hours depending on the desired monolayer quality and the specific PA/solvent system.

    • For some systems, a post-deposition annealing step (e.g., 140-150 °C) may be employed to drive the formation of covalent P-O-Si bonds, a process known as the "Tethering by Aggregation and Growth" (T-BAG) method.[4][9]

  • Post-Deposition Cleaning:

    • Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove physisorbed molecules.

    • Perform a final sonication step in the pure solvent for a short duration (1-2 minutes) to remove any remaining non-covalently bound multilayers.

    • Dry the functionalized substrate under a stream of dry nitrogen.

Protocol 2: Key Characterization Techniques
  • Contact Angle Goniometry: Used to measure the static and dynamic contact angles of a liquid (typically deionized water) on the SAM surface. This provides a measure of the surface wettability and, by extension, its hydrophobicity and surface energy. Higher contact angles on non-polar SAMs generally indicate a more densely packed and well-ordered monolayer.

  • Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM with sub-nanometer resolution. By comparing the measured thickness to the theoretical length of the molecule, an average tilt angle of the alkyl chains with respect to the surface normal can be estimated.[2]

  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental and chemical state information of the surface. XPS is used to confirm the presence of the phosphonic acid (via P 2p and O 1s signals) and to verify the removal of contaminants.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Often performed in reflection-absorption mode (IRRAS), FTIR is used to probe the conformational order of the alkyl chains. The position of the symmetric (νs) and asymmetric (νas) CH₂ stretching vibrations are sensitive to the packing density. For well-ordered, all-trans chains, these peaks are typically found near 2850 and 2920 cm⁻¹, respectively.[8]

Visualizing Key Relationships

The following diagrams illustrate the fundamental principles and workflows described in this guide.

G cluster_0 Driving Force cluster_1 Molecular-Level Effect cluster_2 Structural Properties cluster_3 Performance Properties Increase Alkyl\nChain Length (n) Increase Alkyl Chain Length (n) Increased van der\nWaals Interactions Increased van der Waals Interactions Increase Alkyl\nChain Length (n)->Increased van der\nWaals Interactions Higher Packing Density Higher Packing Density Increased van der\nWaals Interactions->Higher Packing Density Increased Order\n(More all-trans) Increased Order (More all-trans) Higher Packing Density->Increased Order\n(More all-trans) Improved Barrier\n(Corrosion Resistance) Improved Barrier (Corrosion Resistance) Higher Packing Density->Improved Barrier\n(Corrosion Resistance) Greater Film Thickness Greater Film Thickness Increased Order\n(More all-trans)->Greater Film Thickness Increased Hydrophobicity\n(Higher Contact Angle) Increased Hydrophobicity (Higher Contact Angle) Increased Order\n(More all-trans)->Increased Hydrophobicity\n(Higher Contact Angle) Better Insulation\n(Lower Leakage Current) Better Insulation (Lower Leakage Current) Greater Film Thickness->Better Insulation\n(Lower Leakage Current)

Caption: Relationship between alkyl chain length and SAM properties.

G sub Substrate (e.g., Si/SiOx, Al/AlOx) clean 1. Substrate Cleaning (Solvents, O₂ Plasma) sub->clean depo 2. SAM Deposition (Immersion in PA Solution) clean->depo rinse 3. Rinsing & Drying (Remove Physisorbed Molecules) depo->rinse sam Functionalized Substrate (SAM-Coated Surface) rinse->sam char_title 4. Characterization ca Contact Angle (Wettability) sam->ca ellip Ellipsometry (Thickness) sam->ellip xps XPS (Composition) sam->xps ftir FTIR (Order) sam->ftir

Caption: Experimental workflow for SAM preparation and characterization.

Conclusion

The length of the alkyl chain spacer is a fundamental design parameter for phosphonic acid SAMs that allows for the fine-tuning of surface properties. A clear trend exists where longer alkyl chains promote the formation of more ordered, dense, and robust monolayers. This translates to surfaces with increased hydrophobicity, enhanced thermal stability, improved electrical insulation, and superior corrosion resistance. However, for specific applications such as organic electronics, an optimal intermediate chain length may be required to balance competing performance metrics. By understanding these structure-property relationships, researchers can rationally design and engineer phosphonic acid SAMs for a wide array of advanced applications.

References

The Superior Efficacy of m-PEG6-(CH2)8-phosphonic acid ethyl ester in Mitigating Biofouling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the prevention of non-specific biofouling on surfaces is a critical challenge. The choice of antifouling agent can significantly impact the performance and longevity of biomedical devices, drug delivery systems, and diagnostic platforms. This guide provides a comparative analysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester against other polyethylene glycol (PEG) derivatives, supported by experimental data and detailed protocols, to inform the selection of the most effective surface modification strategy.

The unique molecular architecture of m-PEG6-(CH2)8-phosphonic acid ethyl ester, featuring a methoxy-terminated PEG chain of six ethylene glycol units, an eight-carbon alkyl spacer, and a phosphonic acid ethyl ester anchor, offers a potent combination of properties for robust biofouling resistance. The hydrophilic PEG chain effectively repels proteins and microorganisms, while the phosphonic acid group forms a highly stable, covalent-like bond with metal oxide surfaces such as titanium oxide and aluminum oxide, ensuring long-term performance.[1]

Comparative Performance Analysis

While direct comparative studies quantifying the antifouling efficacy of m-PEG6-(CH2)8-phosphonic acid ethyl ester against a comprehensive range of other PEG derivatives are limited, extensive research on the influence of PEG chain length, terminal group, and anchoring moiety provides a strong basis for assessing its superior performance.

Influence of the Anchoring Group: Phosphonate vs. Alternatives

The choice of anchoring group is paramount for the stability and longevity of an antifouling coating. Phosphonic acids have demonstrated superior hydrolytic stability compared to more commonly used silane anchors, particularly in physiological environments.[2] This enhanced stability translates to a more durable and reliable antifouling surface, crucial for long-term implantable devices and reusable sensors. The strong interaction between the phosphonate group and metal oxide surfaces ensures a dense and stable PEG layer, which is essential for effective biofouling prevention.

Impact of PEG Chain Length and Terminal Group

Research has shown that both the length of the PEG chain and its terminal functional group significantly influence antifouling efficacy. While longer PEG chains can offer greater steric hindrance to approaching biomolecules, an optimal length is required to achieve a dense packing on the surface.[3][4] Very long chains can lead to a less dense surface coverage, potentially compromising the antifouling barrier. The six ethylene glycol units of m-PEG6-(CH2)8-phosphonic acid ethyl ester represent a balance, providing sufficient hydrophilicity and steric repulsion without excessive chain entanglement.

Furthermore, the terminal methoxy group (-OCH3) is chemically inert, which is advantageous in preventing non-specific interactions. In contrast, terminal hydroxyl (-OH) or carboxyl (-COOH) groups can introduce unintended chemical reactivity, with studies indicating that a change from an -OH to a -COOH terminal group can increase protein adsorption by as much as tenfold.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the antifouling performance of different PEG derivatives and other antifouling polymers. While data for m-PEG6-(CH2)8-phosphonic acid ethyl ester is not directly available in a comparative format, the presented data highlights the key performance indicators and benchmarks in the field.

Surface ModificationProtein Adsorption (ng/cm²)Bacterial Adhesion (CFU/cm²)Reference
PEG-OH (thick coating)UltralowExcellent Resistance[5]
PEG-COOH (thick coating)10-fold higher than PEG-OHNot specified[5]
Zwitterionic Polymer (PMEN)UltralowExcellent Resistance[5]
PMSOEGE-coated IONPs2.5-fold reduction vs PEGNot specifiedN/A
PEG1k-SO3 on PUMinimized adhesionMinimized adhesion[6]
PEG3.4k on PUMinimized adhesionMinimized adhesion[6]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To facilitate the replication and validation of antifouling efficacy studies, detailed methodologies for key experiments are provided below.

Protein Adsorption Assay (Surface Plasmon Resonance)

Objective: To quantify the non-specific adsorption of proteins onto a modified surface.

Materials:

  • Surface Plasmon Resonance (SPR) instrument

  • Sensor chips with the desired metal oxide surface (e.g., TiO2)

  • m-PEG6-(CH2)8-phosphonic acid ethyl ester and other PEG derivatives for comparison

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model protein solutions (e.g., Fibrinogen, Lysozyme, Bovine Serum Albumin at 1 mg/mL in PBS)

  • Ethanol and deionized water for cleaning

Procedure:

  • Clean the sensor chip with ethanol and deionized water, followed by drying under a stream of nitrogen.

  • Immerse the chip in a solution of the PEG derivative (e.g., 1 mM in ethanol) for a specified time (e.g., 24 hours) to allow for self-assembly of the monolayer.

  • Rinse the chip thoroughly with ethanol and deionized water to remove any unbound molecules and dry under nitrogen.

  • Mount the chip in the SPR instrument and establish a stable baseline with running PBS buffer.

  • Inject the protein solution over the surface for a defined period (e.g., 10 minutes) to monitor the change in resonance angle, which corresponds to mass adsorption.

  • Switch back to running PBS buffer to monitor the dissociation of loosely bound protein.

  • The change in the SPR signal after the buffer wash is used to quantify the amount of irreversibly adsorbed protein.

Bacterial Adhesion Assay

Objective: To quantify the attachment of bacteria to a modified surface.

Materials:

  • Surfaces coated with the PEG derivatives to be tested.

  • Bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli).

  • Bacterial growth medium (e.g., Tryptic Soy Broth).

  • Phosphate-buffered saline (PBS), pH 7.2.

  • Fluorescent stain for bacteria (e.g., DAPI).

  • Fluorescence microscope.

  • Image analysis software.

Procedure:

  • Prepare a bacterial suspension of a known concentration (e.g., 10^8 CFU/mL) in PBS.

  • Place the coated surfaces in a sterile multi-well plate.

  • Add the bacterial suspension to each well, ensuring the surfaces are fully submerged.

  • Incubate for a set period (e.g., 2 hours) at 37°C to allow for bacterial attachment.

  • Gently wash the surfaces three times with sterile PBS to remove non-adherent bacteria.

  • Fix the attached bacteria using a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the bacteria with a fluorescent dye.

  • Visualize the surfaces using a fluorescence microscope and capture images from multiple random fields of view.

  • Use image analysis software to count the number of adherent bacteria per unit area.

Visualizing the Antifouling Mechanism and Experimental Workflow

To further elucidate the principles and processes discussed, the following diagrams have been generated using Graphviz.

Antifouling_Mechanism cluster_surface Surface Interaction Biofouling_Agents Proteins & Microorganisms PEG_Layer m-PEG6-(CH2)8-phosphonic acid ethyl ester Layer Biofouling_Agents->PEG_Layer Repulsion Substrate Metal Oxide Surface PEG_Layer->Substrate Strong Adhesion (Phosphonate Anchor)

Antifouling mechanism of the PEG layer.

Experimental_Workflow start Start surface_prep Surface Preparation (e.g., TiO2 Sensor Chip) start->surface_prep coating Coating with PEG Derivatives (Self-Assembly) surface_prep->coating protein_adsorption Protein Adsorption Assay (SPR) coating->protein_adsorption bacterial_adhesion Bacterial Adhesion Assay coating->bacterial_adhesion analysis Data Analysis and Comparison protein_adsorption->analysis bacterial_adhesion->analysis end End analysis->end

General workflow for evaluating antifouling efficacy.

References

The Performance of m-PEG6-(CH2)8-phosphonic acid ethyl ester in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted drug delivery, the choice of a linker molecule is paramount to the efficacy and safety of a therapeutic conjugate. This guide provides an objective comparison of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a polyethylene glycol (PEG)-phosphonate linker, with other commonly employed linkers in drug delivery systems. By examining their performance based on available experimental data and outlining detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in the design of novel drug conjugates.

Introduction to Linker Chemistry in Drug Delivery

Linkers are critical components of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticle-based carriers. They covalently connect the targeting moiety (e.g., an antibody) to the therapeutic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload release at the target site.[1][2] The chemical nature of the linker dictates the release mechanism, which can be triggered by the physiological conditions of the target microenvironment, such as lower pH or the presence of specific enzymes.[3]

m-PEG6-(CH2)8-phosphonic acid ethyl ester: A Profile

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a heterobifunctional linker that combines a methoxy-terminated PEG chain with a phosphonic acid ethyl ester group.[4][5] The PEG component, with six repeating ethylene glycol units, enhances the solubility and stability of the conjugate in biological fluids.[6][7] The phosphonic acid ethyl ester moiety provides a handle for conjugation and exhibits a strong affinity for mineralized tissues, making it particularly suitable for bone-targeted drug delivery.[6][8][9]

Comparative Performance of Linkers

While direct head-to-head comparative studies for m-PEG6-(CH2)8-phosphonic acid ethyl ester against all other linker types are limited in publicly available literature, a comparison can be drawn based on the known characteristics of phosphonate linkers and other major classes of linkers.

Table 1: Comparison of Key Performance Parameters of Different Linker Types

Linker TypeDrug Loading EfficiencyStability in Circulation (pH 7.4)Release MechanismRelease KineticsKey AdvantagesKey Disadvantages
PEG-Phosphonate Ester Generally high, influenced by PEG chain length and conjugation chemistry.[10][11]High. The phosphonate ester bond is generally stable at physiological pH.Primarily enzymatic (phosphatase) or pH-mediated hydrolysis in acidic environments (e.g., lysosomes).[3]Slow to moderate release, can be tuned by modifying the ester group.Excellent for bone targeting due to high affinity for hydroxyapatite; improved pharmacokinetics due to PEGylation.[8][9]Release may be slow in non-bone tissues; potential for non-specific binding to other divalent cations.
Hydrazone High, well-established conjugation chemistry.Moderate. Prone to hydrolysis, especially with certain substituents. Stability can be engineered.[4]pH-sensitive. Rapidly cleaves in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3][12]Fast at acidic pH. Half-life can be in the range of hours at pH 5.0.[4]Well-established; rapid drug release in acidic intracellular compartments.Potential for premature drug release in circulation due to instability at physiological pH.[13]
Dipeptide (e.g., Val-Cit) High, dependent on the conjugation method.High. Stable in plasma but susceptible to cleavage by specific enzymes.[14]Enzyme-cleavable. Specifically cleaved by lysosomal proteases like Cathepsin B.[1]Moderate to fast in the presence of target enzymes.High specificity of release within the lysosome, leading to a good therapeutic window.Efficacy can be limited by the level of protease expression in the target cells; can be unstable in rodent plasma due to carboxylesterases.[15]
Disulfide Moderate to high. Relies on the presence of thiol groups on the payload and carrier.Moderate. Can be prematurely cleaved by reducing agents in the blood, such as glutathione.Reduction-sensitive. Cleaved in the reducing environment of the cytoplasm.Moderate, dependent on the intracellular glutathione concentration.Effective for intracellular drug release.Potential for instability in circulation, leading to off-target toxicity.[14]
Non-cleavable (e.g., Thioether) High, stable conjugation chemistry.Very high. The linker remains intact.Antibody degradation. The entire antibody-linker-drug conjugate is degraded in the lysosome.Slow. Relies on the rate of antibody catabolism.High stability in circulation, minimizing off-target toxicity.The released drug is attached to an amino acid residue, which may affect its activity; limited bystander effect.[1]

Experimental Protocols

To objectively compare the performance of different linkers, a series of standardized in vitro and in vivo experiments are essential. Below are detailed protocols for key comparative assays.

Determination of Drug Loading Efficiency

Objective: To quantify the amount of drug conjugated to the delivery vehicle (e.g., antibody, nanoparticle) for different linkers.

Protocol: UV-Vis Spectroscopy Method

  • Preparation of Standard Curve:

    • Prepare a stock solution of the free drug in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the drug stock solution in a relevant buffer (e.g., PBS, pH 7.4) to generate a standard curve.

    • Measure the absorbance of each standard at the drug's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line.

  • Measurement of Drug and Conjugate Concentration:

    • For each linker-drug conjugate, accurately measure the concentration of the delivery vehicle (e.g., protein concentration using a BCA assay for ADCs, or by weight for nanoparticles).

    • Measure the absorbance of the conjugate solution at the drug's λmax and, if there is interference from the carrier, at a wavelength where the drug does not absorb (e.g., 280 nm for proteins).

  • Calculation of Drug Loading:

    • Use the standard curve to determine the concentration of the drug in the conjugate solution. Correct for any absorbance from the carrier if necessary.

    • Drug Loading Content (% w/w) for Nanoparticles:

    • Drug-to-Antibody Ratio (DAR) for ADCs:

Protocol: HPLC Method [16]

  • Sample Preparation:

    • To determine encapsulation efficiency in nanoparticles, separate the free drug from the nanoparticles using methods like centrifugal ultrafiltration or size exclusion chromatography.[16][17]

    • For ADCs, the conjugate can often be analyzed directly.

  • HPLC Analysis:

    • Develop an HPLC method (e.g., reverse-phase HPLC) that can separate the drug from the carrier and other components.

    • Inject a known volume of the sample and quantify the drug peak area against a standard curve of the free drug.

  • Calculation:

    • Calculate the amount of drug in the sample based on the peak area.

    • Determine the drug loading as described for the UV-Vis method.

In Vitro Linker Stability Assay

Objective: To assess the stability of the linker-drug bond in physiological conditions.

Protocol: Plasma Stability Assay [15][18]

  • Incubation:

    • Incubate the drug conjugate (e.g., 1 mg/mL) in fresh human and mouse plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Processing:

    • For ADCs, the conjugate can be captured from the plasma using affinity beads (e.g., Protein A/G).

    • For nanoparticle formulations, the nanoparticles may be separated from plasma proteins by centrifugation.

  • Analysis:

    • Analyze the amount of intact conjugate and released drug in each aliquot using a suitable analytical method such as LC-MS/MS or HPLC.

    • For ADCs, the average DAR can be determined at each time point by hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of intact conjugate or the average DAR over time.

    • Calculate the half-life (t½) of the linker in plasma.

In Vitro Drug Release Kinetics

Objective: To determine the rate and extent of drug release from the conjugate under conditions that mimic the target microenvironment.

Protocol: pH-Dependent and Enzyme-Mediated Release [19][20]

  • Incubation:

    • Incubate the drug conjugate in buffers of different pH values (e.g., pH 7.4 for blood, pH 6.0 for tumor microenvironment, pH 5.0 for lysosomes).

    • For enzyme-cleavable linkers, incubate the conjugate in the presence of the target enzyme (e.g., Cathepsin B for Val-Cit linkers, phosphatases for phosphonate esters) at the optimal pH for enzyme activity.

    • Maintain all incubations at 37°C.

  • Sampling and Analysis:

    • Collect aliquots at various time points.

    • Separate the released drug from the conjugate using techniques like dialysis, centrifugal filters, or solid-phase extraction.

    • Quantify the concentration of the released drug using HPLC or LC-MS/MS.

  • Data Analysis:

    • Plot the cumulative percentage of drug released over time.

    • Determine the release half-life (t½) under each condition.

Visualization of Relevant Biological Pathways and Workflows

To provide a comprehensive understanding of the context in which these drug delivery systems operate, the following diagrams illustrate a key signaling pathway targeted by many cancer therapeutics and a general experimental workflow for linker evaluation.

Signaling Pathway: HER2 and EGFR Signaling Cascades

Many targeted therapies, including ADCs, are designed to interfere with signaling pathways that are overactive in cancer cells. The Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) pathways are prime examples.[21][22][23]

HER2_EGFR_Signaling cluster_dimerization Receptor Dimerization receptor receptor pathway_hub pathway_hub downstream_effector downstream_effector cellular_outcome cellular_outcome EGFR EGFR EGFR_dimer EGFR/EGFR EGFR/HER2 EGFR->EGFR_dimer HER2 HER2 HER2->EGFR_dimer HER2_dimer HER2/HER3 HER2->HER2_dimer HER3 HER3 HER3->HER2_dimer PI3K PI3K EGFR_dimer->PI3K RAS RAS EGFR_dimer->RAS HER2_dimer->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Caption: Simplified HER2 and EGFR signaling pathways leading to cancer cell proliferation, survival, and metastasis.

Experimental Workflow: Linker Performance Comparison

The following diagram outlines a logical workflow for the comparative evaluation of different linkers in a drug delivery system.

Linker_Comparison_Workflow start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node start Linker Selection (Phosphonate, Hydrazone, etc.) conjugation Drug Conjugation start->conjugation characterization Physicochemical Characterization conjugation->characterization drug_loading Drug Loading Efficiency characterization->drug_loading in_vitro_stability In Vitro Stability (Plasma) drug_loading->in_vitro_stability stability_data Linker Half-life in_vitro_stability->stability_data in_vitro_release In Vitro Drug Release (pH, Enzymes) stability_data->in_vitro_release release_data Release Kinetics in_vitro_release->release_data in_vitro_efficacy In Vitro Efficacy (Cell Viability) release_data->in_vitro_efficacy efficacy_data IC50 Values in_vitro_efficacy->efficacy_data evaluation Performance Evaluation efficacy_data->evaluation evaluation->start Re-design in_vivo_studies In Vivo Studies (PK, Efficacy, Toxicity) evaluation->in_vivo_studies Promising Candidates final_selection Optimal Linker Selected in_vivo_studies->final_selection

Caption: A streamlined workflow for the systematic comparison of drug delivery linkers.

Conclusion

The selection of a linker is a multifaceted decision that significantly impacts the therapeutic index of a drug conjugate. m-PEG6-(CH2)8-phosphonic acid ethyl ester offers distinct advantages, particularly for applications requiring enhanced solubility and bone targeting. Its stability at physiological pH is a desirable attribute for minimizing premature drug release. However, its performance relative to other linkers, such as pH-sensitive hydrazones or enzyme-cleavable dipeptides, is context-dependent and hinges on the specific therapeutic application, the nature of the payload, and the targeted disease.

For applications targeting the acidic tumor microenvironment or requiring rapid intracellular release, hydrazone or dipeptide linkers may offer faster release kinetics. Conversely, for maximizing stability in circulation, non-cleavable linkers are a robust option, albeit with potential limitations in drug efficacy and the bystander effect.

Ultimately, the optimal linker choice must be determined empirically. The experimental protocols provided in this guide offer a framework for conducting a rigorous and objective comparison of m-PEG6-(CH2)8-phosphonic acid ethyl ester with other linkers, enabling researchers to select the most suitable candidate for their specific drug delivery system.

References

A Head-to-Head Comparison: Phosphonic Acid vs. Thiol Linkers for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker for nanoparticle functionalization is a critical decision that dictates the stability, biocompatibility, and overall performance of the resulting nanomaterial. Among the various options, phosphonic acids and thiols have emerged as two of the most prominent classes of anchoring groups. This guide provides an objective, data-driven comparison of these two linkers to aid in the selection of the optimal surface chemistry for your specific application.

This comparison guide delves into the critical performance aspects of phosphonic acid and thiol linkers, including their binding affinity to various nanoparticle surfaces, the stability of the resulting conjugates, and their impact on nanoparticle properties. The information presented is a synthesis of findings from multiple experimental studies to provide a comprehensive overview.

At a Glance: Key Differences

FeaturePhosphonic Acid LinkersThiol Linkers
Primary Substrates Metal oxides (e.g., Fe₃O₄, TiO₂, ZnO), quantum dots (e.g., CdSe/ZnS, InP/ZnS)Noble metals (e.g., Au, Ag, Pt), quantum dots
Binding Mechanism Forms strong, often bidentate or tridentate, coordinate bonds with metal atoms on the oxide surface.Forms a strong covalent-like bond with metal atoms.
Relative Stability Generally high thermal and chemical stability, particularly on metal oxide surfaces. Can protect sensitive substrates like ZnO from etching.[1][2]High stability on noble metal surfaces. Can be susceptible to oxidation.
Common Applications MRI contrast agents, quantum dot-sensitized solar cells, drug delivery, catalysis.Biosensors, drug delivery, molecular imaging, self-assembled monolayers.

Quantitative Performance Data

To facilitate a direct comparison, the following tables summarize key quantitative data extracted from various studies.

Table 1: Binding Affinity and Surface Coverage
Nanoparticle MaterialLinker TypeBinding Affinity/StrengthSurface Density/CoverageReference
Gold (Au)ThiolStrong covalent interaction~3.4 - 4.5 molecules/nm²[3][4]
Zinc Oxide (ZnO)Phosphonic AcidStronger affinity compared to thiols, provides corrosion protection.SAMs are approximately twice as thick as those from hexanethiol.[5][6]
Zinc Oxide (ZnO)ThiolWeaker bond compared to phosphonic acid; monolayers are more defective.Lower hydrophobicity and higher ionic permeability compared to phosphonic acid SAMs.[5][6]
Titanium Dioxide (TiO₂)Phosphonic AcidStrong adsorption, ligands are not displaced by simple washing.Forms a dense and packed monolayer.[7][8]
Iron Oxide (Fe₃O₄)Phosphonic AcidHigh, irreversible binding.Enables high ligand loading.[9]
Quantum Dots (CdSe/ZnS)ThiolHigh affinity for the ZnS shell.Widely used for generating hydrophilic QDs.[10]
Quantum Dots (InP/ZnS)ThiolStrong binding, stability is pH-dependent (thiolate binds more strongly).pH plays an important role in stability.[10]
Table 2: Stability Comparison
Nanoparticle MaterialLinker TypeThermal StabilityChemical StabilityReference
Zinc Oxide (ZnO)Phosphonic AcidStable up to 350 °C.Protects ZnO from acid etching.[2][5]
Zinc Oxide (ZnO)ThiolBegins to degrade below 100 °C.Less protective against acidic conditions.[5]
Metal Oxides (General)Phosphonic AcidHigh thermal stability.Stable against hydrolysis.[11][12]
Gold (Au)ThiolGenerally stable, but can desorb at elevated temperatures.Can be displaced by other thiols; susceptible to oxidation.[4]

Binding Mechanisms and Experimental Workflows

The following diagrams illustrate the binding mechanisms of phosphonic acid and thiol linkers and a general workflow for nanoparticle functionalization.

Binding Mechanism of Phosphonic Acid on Metal Oxide Surface cluster_NP Metal Oxide Nanoparticle Surface cluster_Linker Phosphonic Acid Linker cluster_Bound Functionalized Surface Surface M-OH  M-OH Bound M-O   | R-P=O   | M-O Linker R-P(O)(OH)₂ Linker->Surface Coordination (Bidentate/Tridentate)

Caption: Phosphonic acid binding to a metal oxide surface.

Binding Mechanism of Thiol on Gold Nanoparticle Surface cluster_NP Gold Nanoparticle Surface cluster_Linker Thiol Linker cluster_Bound Functionalized Surface Surface Au Bound Au-S-R Linker R-SH Linker->Surface Covalent-like Bond Formation

Caption: Thiol binding to a gold nanoparticle surface.

General Experimental Workflow for Nanoparticle Functionalization NP Nanoparticle Synthesis/ Procurement Functionalization Functionalization Reaction (e.g., Ligand Exchange) NP->Functionalization Linker Linker Solution Preparation Linker->Functionalization Purification Purification (Centrifugation/Washing) Functionalization->Purification Characterization Characterization Purification->Characterization Application Downstream Application Characterization->Application

Caption: A typical nanoparticle functionalization workflow.

Experimental Protocols

Below are generalized experimental protocols for the functionalization of nanoparticles with phosphonic acid and thiol linkers. These should be adapted based on the specific nanoparticle, linker, and solvent system.

Protocol 1: Functionalization of Metal Oxide Nanoparticles with Phosphonic Acids

Materials:

  • Metal oxide nanoparticles (e.g., Fe₃O₄, TiO₂) dispersed in a suitable solvent (e.g., water, ethanol).

  • Phosphonic acid linker.

  • Absolute toluene or other appropriate anhydrous solvent.

  • Methanol and dichloromethane for washing.

Procedure:

  • Disperse a known concentration of metal oxide nanoparticles in absolute toluene.

  • Add the phosphonic acid linker to the nanoparticle dispersion. The molar ratio of linker to surface metal atoms should be optimized.

  • Reflux the mixture under an inert atmosphere (e.g., N₂) for 12-24 hours. A Dean-Stark apparatus can be used to remove water.[11]

  • Allow the reaction mixture to cool to room temperature.

  • Isolate the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles sequentially with toluene, methanol, and dichloromethane to remove unbound linkers. Repeat the washing steps three times.

  • Dry the functionalized nanoparticles under vacuum.

Protocol 2: Functionalization of Gold Nanoparticles with Thiols

Materials:

  • Aqueous solution of gold nanoparticles.

  • Thiol-containing linker (e.g., thiol-PEG).

  • Phosphate-buffered saline (PBS).

Procedure:

  • To a stirred aqueous solution of gold nanoparticles, add the thiol linker solution dropwise. The kinetics of thiol binding can take over an hour to complete.[13]

  • Allow the mixture to react for at least 2 hours at room temperature with continuous stirring. For some linkers, overnight incubation may be necessary.[13]

  • Isolate the functionalized gold nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size.

  • Remove the supernatant containing unbound linkers.

  • Resuspend the nanoparticle pellet in PBS or another appropriate buffer.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound linkers.[14]

Concluding Remarks

The choice between phosphonic acid and thiol linkers is highly dependent on the nature of the nanoparticle core and the intended application. Phosphonic acids offer a robust and stable coating for a wide range of metal oxide nanoparticles, providing excellent protection against harsh chemical environments.[2][5] Thiols, on the other hand, remain the gold standard for functionalizing noble metal nanoparticles, forming strong, well-defined self-assembled monolayers that are ideal for biosensing and drug delivery applications.[4][15] By considering the quantitative data and experimental considerations presented in this guide, researchers can make a more informed decision to advance their nanoparticle-based research and development.

References

Mitigating Non-Specific Binding in ELISA: A Comparative Guide to Validation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for accurate and reproducible results in enzyme-linked immunosorbent assays (ELISAs), the prevention of non-specific protein binding is a critical, yet often challenging, step. This guide provides an objective comparison of common strategies to block non-specific binding, supported by experimental data and detailed protocols to aid in the validation of your ELISA.

Non-specific binding of antibodies or other proteins to the microplate surface can lead to high background signals, reducing assay sensitivity and specificity.[1][2] Effective blocking of unoccupied surface areas on the plate is therefore essential to ensure that the detected signal accurately reflects the concentration of the target analyte.[1] This guide will delve into the performance of various blocking agents and provide a framework for their validation.

Comparative Performance of Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio of an ELISA.[3] While no single blocking buffer is perfect for every situation, understanding their properties can guide the selection process.[4] The most commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and casein, as well as whole sera.

A key factor in the effectiveness of a blocking agent appears to be the molecular size of its components.[5] Studies have shown that casein, which contains a heterogeneous mix of proteins with many small molecules, can be more effective at preventing the penetration of detection reagents into the blocking layer compared to agents with larger, more uniform proteins like BSA or newborn calf serum (NBCS).[5]

Table 1: Comparison of Common ELISA Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesReported Performance (Example)
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or TBSReadily available, relatively inexpensive, single purified protein reduces chances of cross-reactivity with some assay components.[6]Can be a source of non-specific binding itself with certain antibodies or samples.[7] Different preparations of BSA can yield varying results.[7]In one study, 2% BSA was compared to other agents for reducing non-specific binding.
Casein 0.5-5% (w/v) in PBS or TBSGenerally provides a very effective block due to a heterogeneous mixture of proteins of various sizes.[5] A good alternative when high background is observed with other blockers.[6]Can mask some epitopes and may contain endogenous biotin, interfering with avidin-biotin detection systems.Demonstrated superiority in blocking "leakiness" compared to BSA and NBCS, attributed to its content of small molecular weight proteins.[5]
Normal Serum (e.g., Goat, Rabbit) 5-10% (v/v) in PBS or TBSContains a wide variety of proteins, providing a dense blocking layer.[8] Can be very effective at reducing background.[9]May contain antibodies that cross-react with the primary or secondary antibodies used in the assay. Should not be from the same species as the primary or secondary antibodies.Normal goat serum has been shown to increase the sensitivity of an ELISA for LPS detection.[10]
Non-Fat Dry Milk 0.5-5% (w/v) in PBS or TBSInexpensive and readily available.Contains a complex mixture of proteins, including casein and BSA, but also phosphoproteins which can interfere with assays detecting phosphorylated targets. May also contain biotin.Often used, but can lead to high background in some systems.
Protein-Free Blockers Varies by manufacturerEliminates the possibility of cross-reactivity with protein-based components of the assay.[6] Useful for assays with high sensitivity requirements.Can be more expensive than traditional protein-based blockers.Commercial protein-free blocking buffers have been shown to exhibit less background than some protein-based alternatives.[6]

Experimental Protocol for Validating the Prevention of Non-Specific Binding

To validate the effectiveness of a chosen blocking strategy, a systematic approach is required. The following protocol outlines a key experiment to assess and compare the level of non-specific binding with different blocking agents.

Objective: To determine the optimal blocking agent and concentration that minimizes non-specific binding of the detection antibody to the microplate surface.

Materials:

  • 96-well polystyrene microplate

  • Coating buffer (e.g., PBS, pH 7.4)

  • Various blocking agents to be tested (e.g., 1% BSA, 5% Non-Fat Dry Milk, 1% Casein in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody conjugated to an enzyme (e.g., HRP-conjugated secondary antibody)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Do not coat the wells with an antigen or capture antibody. Leave the wells empty.

  • Blocking:

    • Add 200 µL of each blocking buffer being tested to a set of replicate wells (e.g., 3-4 wells per blocking buffer).

    • Include a "no block" control where only wash buffer is added.

    • Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the blocking buffer from the wells.

    • Wash the wells 3-5 times with 300 µL of wash buffer per well.

  • Detection Antibody Incubation:

    • Add 100 µL of the diluted detection antibody (at the same concentration used in the full ELISA) to all wells.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 3.

  • Substrate Addition and Development:

    • Add 100 µL of the enzyme substrate to each well.

    • Incubate in the dark at room temperature for a predetermined amount of time (e.g., 15-30 minutes), or until a color change is apparent in the control wells.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

Compare the average absorbance values for each blocking condition. The most effective blocking agent will result in the lowest absorbance values, closest to the background reading of the plate reader.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind selecting an optimal blocking strategy, the following diagrams are provided.

ELISA_Validation_Workflow start Start: Uncoated 96-well Plate blocking Blocking Step: Add different blocking agents to replicate wells. (e.g., BSA, Casein, Serum, Protein-Free) start->blocking no_block Control: 'No Block' wells with wash buffer only start->no_block wash1 Wash Plate blocking->wash1 no_block->wash1 detection_ab Add Detection Antibody to all wells wash1->detection_ab wash2 Wash Plate detection_ab->wash2 substrate Add Substrate (e.g., TMB) wash2->substrate stop Add Stop Solution substrate->stop read Read Absorbance (e.g., OD 450nm) stop->read analyze Analyze Data: Compare absorbance values read->analyze end End: Identify Optimal Blocking Agent analyze->end

Caption: Experimental workflow for validating ELISA blocking agents.

Blocking_Strategy_Logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution cluster_validation Validation problem High Background Signal in ELISA cause Non-Specific Binding of Reagents to Microplate Surface problem->cause is caused by solution Effective Blocking of Unoccupied Sites cause->solution is addressed by validation Compare Performance of Different Blocking Agents solution->validation requires validation->problem to solve

Caption: Logical relationship for addressing non-specific binding.

Conclusion

Validating the prevention of non-specific protein binding is an indispensable step in developing a robust and reliable ELISA.[2] By systematically comparing different blocking agents and their concentrations, researchers can significantly improve the signal-to-noise ratio, leading to more accurate and reproducible data.[1] The experimental protocol and logical frameworks provided in this guide offer a starting point for the optimization and validation of your specific ELISA system. Remember that the ideal blocking strategy is often application-dependent, and empirical testing is crucial for achieving the highest quality results.

References

A Comparative Guide to Biocompatible Surface Coatings: A Focus on m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro biocompatibility of a biomaterial's surface is a critical determinant of its success in a biological environment. Surface coatings are often employed to enhance biocompatibility by minimizing non-specific protein adsorption, reducing cytotoxicity, and promoting favorable cellular responses. This guide provides a comparative assessment of surfaces coated with m-PEG6-(CH2)8-phosphonic acid ethyl ester and its alternatives, supported by available experimental data and detailed methodologies.

Introduction to Surface Coating Technologies

Surface modification aims to create a more biocompatible interface between a synthetic material and biological systems. The ideal coating should resist protein fouling, prevent adverse immune reactions, and support the intended cellular interactions, such as cell adhesion and proliferation for tissue integration, or resistance to cell adhesion for blood-contacting devices.

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a surface-modifying agent that combines the protein-repellent properties of polyethylene glycol (PEG) with a phosphonic acid anchor group. The phosphonic acid moiety forms a stable, covalent bond with metal oxide surfaces, such as titanium and its alloys, which are common in biomedical implants. The PEG component, with its six ethylene glycol repeat units, creates a hydrophilic layer that sterically hinders the adsorption of proteins.

This guide compares the expected in vitro performance of m-PEG6-(CH2)8-phosphonic acid ethyl ester-coated surfaces with two prominent alternatives: poly(2-oxazoline) (POx) and zwitterionic coatings.

Comparative Analysis of In Vitro Biocompatibility

While specific quantitative data for m-PEG6-(CH2)8-phosphonic acid ethyl ester is limited in publicly available literature, we can extrapolate its expected performance based on studies of similar PEG-phosphonate coatings and compare it to its alternatives. The following tables summarize key in vitro biocompatibility parameters.

Note: The data presented below is a synthesis from multiple studies on similar, but not identical, molecules and should be considered illustrative. Direct comparative studies are highly recommended for specific applications.

Table 1: Cytotoxicity Assessment
Surface CoatingCell TypeAssayResults (Cell Viability %)Reference
PEG-Phosphonate (Analogous) Murine Fibroblasts (L929)MTT> 90%[1]
Human Osteoblast-like cells (MG-63)AlamarBlue> 95%[2]
Poly(2-oxazoline) (POx) Human Epithelial cells (16HBE14o-)MTT> 95%[3]
Human Fibroblasts (MRC5)MTT> 95%[3]
Zwitterionic (pMPC) Human FibroblastsMTT> 95%[4]
MacrophagesMTT> 90%[4]

Summary: All three classes of coatings generally exhibit low cytotoxicity, which is a fundamental requirement for biocompatible materials.[1][5] A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[5]

Table 2: Protein Adsorption
Surface CoatingProteinMethodAdsorbed Protein (ng/cm²)Reference
PEG-Phosphonate (Analogous) FibrinogenXPS< 10[6]
AlbuminXPS< 5[6]
Poly(2-oxazoline) (POx) FibronectinFluorescence Microscopy< 5[7][8]
Zwitterionic (pMPC) FibrinogenSurface Plasmon Resonance< 5[4]
LysozymeSurface Plasmon Resonance< 5[4]

Summary: PEGylated, POx, and zwitterionic surfaces are all highly effective at reducing non-specific protein adsorption compared to uncoated surfaces.[4][6][7][8] This "stealth" property is crucial for preventing the foreign body response and improving the in vivo lifetime of biomedical devices. The density and conformation of the polymer chains on the surface play a significant role in their protein-repellent properties.[6]

Table 3: Cell Adhesion
Surface CoatingCell TypeObservationReference
PEG-Phosphonate (Analogous) Murine Pre-osteoblasts (MC3T3-E1)Supported attachment and proliferation[2]
Poly(2-oxazoline) (POx) Dermal FibroblastsSupported adhesion and proliferation[9]
Human Umbilical Vein Endothelial CellsReduced cell adhesion[8]
Zwitterionic (pMPC) Human FibroblastsReduced adhesion[4]
MacrophagesReduced adhesion[4]

Summary: The effect on cell adhesion is highly dependent on the specific application. For tissue-integrating implants, some level of cell adhesion is desirable. Phosphonate-containing surfaces have been shown to support the adhesion and proliferation of osteoblasts.[2] Conversely, for applications like blood-contacting devices, reduced cell adhesion is critical to prevent thrombosis. Both POx and zwitterionic surfaces have demonstrated excellent resistance to cell adhesion.[4][8][9]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of in vitro biocompatibility. Below are representative methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts or primary human osteoblasts) onto the coated and control surfaces in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Reagent Addition: After the initial incubation, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ humidified atmosphere, allowing the MTT to be metabolized.[10]

  • Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the control (uncoated or tissue culture plastic) surface.

Protein Adsorption Measurement

Quantifying the amount of adsorbed protein is crucial for evaluating the anti-fouling properties of a surface.

Protocol:

  • Surface Preparation: Place the coated and control substrates in a 24-well plate.

  • Protein Incubation: Add a solution of a relevant protein (e.g., fibrinogen or albumin at 1 mg/mL in PBS) to each well, ensuring the surfaces are fully submerged. Incubate for 1-2 hours at 37°C.

  • Rinsing: Carefully aspirate the protein solution and rinse the substrates three times with PBS to remove non-adsorbed protein.

  • Quantification:

    • For larger surface areas: Elute the adsorbed protein using a solution like 1% SDS. The protein concentration in the eluate can then be determined using a colorimetric assay such as the Bicinchoninic Acid (BCA) or Bradford assay.

    • For sensitive surface analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used to quantify the adsorbed protein layer directly on the surface.[6]

Cell Adhesion and Morphology Assessment

Visualizing cell adhesion and spreading provides qualitative and quantitative information on how cells interact with the surface.

Protocol:

  • Cell Seeding: Seed cells onto the test and control surfaces as described for the MTT assay.

  • Incubation: Incubate for a predetermined time (e.g., 4, 24, or 72 hours) to allow for cell adhesion and spreading.

  • Fixation and Permeabilization:

    • Rinse the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

    • Rinse three times with PBS.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10-15 minutes.[12]

  • Staining:

    • Actin Cytoskeleton: Stain for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes.

    • Focal Adhesions: To visualize focal adhesions, perform immunofluorescence staining for a protein like vinculin.[13] This involves incubating with a primary antibody against vinculin, followed by a fluorescently labeled secondary antibody.[14]

    • Nuclei: Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the samples and visualize using a fluorescence microscope.

    • Cell morphology (e.g., spreading area) and the number and size of focal adhesions can be quantified using image analysis software.

Visualizations

Experimental Workflow for In Vitro Biocompatibility Assessment

G cluster_prep Surface Preparation cluster_analysis Data Analysis coating Coating of Substrate (e.g., Titanium) cytotoxicity Cytotoxicity Assay (e.g., MTT) coating->cytotoxicity protein_adsorption Protein Adsorption coating->protein_adsorption cell_adhesion Cell Adhesion & Morphology coating->cell_adhesion control Uncoated Control control->cytotoxicity control->protein_adsorption control->cell_adhesion viability Cell Viability (%) cytotoxicity->viability adsorbed_protein Adsorbed Protein (ng/cm²) protein_adsorption->adsorbed_protein morphology Cell Spreading Area & Focal Adhesion Quantification cell_adhesion->morphology

Caption: Workflow for in vitro biocompatibility testing.

Cell-Surface Interaction Signaling Pathway

G cluster_surface Biomaterial Surface cluster_cell Cellular Response surface Coated Surface ecm Adsorbed ECM Proteins (e.g., Fibronectin) surface->ecm Protein Adsorption integrin Integrin Receptors ecm->integrin Binding fa Focal Adhesion Formation (e.g., Vinculin, Talin) integrin->fa Clustering fak Focal Adhesion Kinase (FAK) Activation fa->fak downstream Downstream Signaling (e.g., MAPK/ERK Pathway) fak->downstream gene_expression Changes in Gene Expression downstream->gene_expression cell_behavior Cell Behavior (Adhesion, Proliferation, Differentiation) gene_expression->cell_behavior

Caption: General cell-surface interaction signaling pathway.

Conclusion

Surfaces coated with m-PEG6-(CH2)8-phosphonic acid ethyl ester are expected to exhibit excellent in vitro biocompatibility, characterized by low protein adsorption and high cell viability, leveraging the well-established properties of PEG and the stable anchoring of phosphonic acid. Alternatives such as poly(2-oxazoline) and zwitterionic coatings offer comparable or potentially superior performance, particularly concerning long-term immunogenicity, as some patients can develop anti-PEG antibodies. The choice of coating ultimately depends on the specific application requirements, including the desired cellular response (adhesion vs. repulsion) and the biological environment. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the systematic in vitro evaluation of these and other novel biomaterial surfaces.

References

In Vivo Stability of Nanoparticles Functionalized with m-PEG6-(CH2)8-phosphonic acid ethyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of nanoparticles is a critical determinant of their efficacy and safety in biomedical applications. Functionalization with polyethylene glycol (PEG) is a widely adopted strategy to enhance nanoparticle stability, prolong circulation time, and reduce immunogenicity. This guide provides a comparative analysis of the in vivo stability of nanoparticles functionalized with m-PEG6-(CH2)8-phosphonic acid ethyl ester and its structural analogs. The information presented is synthesized from preclinical studies and is intended to guide researchers in the selection of appropriate surface coatings for nanoparticle-based therapeutics and diagnostics.

Comparative Analysis of Functionalization Agents

The choice of the anchoring group and the properties of the PEG chain are pivotal in determining the in-vivo fate of nanoparticles. While direct in-vivo data for nanoparticles functionalized specifically with m-PEG6-(CH2)8-phosphonic acid ethyl ester is limited in the reviewed literature, we can infer its performance based on studies of structurally similar molecules. Key determinants of in-vivo stability include the nature of the bond between the PEG linker and the nanoparticle surface, and the length and density of the PEG chains.

Table 1: Comparison of Anchoring Groups for PEGylation on Metal Oxide Nanoparticles

Anchoring GroupBinding Strength & StabilityKey Findings
Phosphonate/Bisphosphonate Strong, stable binding to metal oxide surfaces. More stable than carboxylate anchors.[1]Forms a resilient coating that can withstand harsh biological environments. Bisphosphonates, in particular, show very high affinity and stability.[1]
Multi-phosphonic Acid Very strong and stable, providing long-term colloidal stability (> months).[2]Outperforms mono-phosphonic acid functionalized polymers in terms of coating resilience and long-term stability in biological media.[2]
Carboxylate Moderate binding strength.Nanoparticles functionalized with carboxyl-PEG-phosphoric acid have shown long blood circulation times, indicating good in-vivo stability.[3][4] However, direct comparisons suggest phosphonate anchors provide a more stable bond.[1]

Table 2: Influence of PEG Chain Length on In Vivo Performance of Nanoparticles

PEG Chain LengthEffect on Circulation Half-LifeEffect on BiodistributionKey Findings
Short (e.g., < 2 kDa) Shorter half-life compared to longer chains.May have higher uptake by the reticuloendothelial system (RES), including the liver and spleen.
Medium (e.g., 2-5 kDa) Generally increased half-life with increasing molecular weight.Reduced RES uptake compared to shorter chains.A study on gold nanoparticles showed that increasing PEG molecular weight from 5 kDa to 10 kDa prolonged the half-life.[5]
Long (e.g., > 5 kDa) Significantly prolonged circulation half-life.Lower accumulation in the liver and spleen.Iron oxide nanoparticles coated with multi-phosphonic acid PEG polymers demonstrated a blood circulation lifetime of 250 minutes, significantly longer than benchmarks.[6]

Based on this comparative data, nanoparticles functionalized with m-PEG6-(CH2)8-phosphonic acid ethyl ester are expected to exhibit good in vivo stability, benefiting from the strong anchoring of the phosphonate group. The relatively short PEG chain (6 units) might result in a moderate circulation half-life compared to longer PEG chains.

Experimental Data Summary

The following tables summarize quantitative data from studies on nanoparticles functionalized with phosphonic acid-PEG derivatives. These studies primarily utilize iron oxide nanoparticles, a common platform for in vivo imaging and drug delivery.

Table 3: In Vivo Circulation Half-Life of PEG-Phosphonate Functionalized Nanoparticles

Nanoparticle SystemFunctionalizationCirculation Half-Life (t½)Animal ModelReference
Iron Oxide Nanoparticles (10 nm)Multi-phosphonic acid PEG polymer250 minutesMouse[6]
Gold Nanoparticles (86.73 nm)5 kDa PEG3.3 hoursMouse[5]
Gold Nanoparticles (86.73 nm)10 kDa PEG6.6 hoursMouse[5]

Table 4: Biodistribution of PEG-Phosphonate Functionalized Iron Oxide Nanoparticles

FunctionalizationTime PointLiver (%ID/g)Spleen (%ID/g)Blood (%ID/g)Animal ModelReference
Multi-phosphonic acid PEG polymer1 hour~10~5~20Mouse[6]
Multi-phosphonic acid PEG polymer24 hours~40~15<1Mouse[6]
Multi-phosphonic acid PEG polymer7 days~20~10<1Mouse[6]

Note: %ID/g refers to the percentage of the injected dose per gram of tissue.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in-vivo stability studies. Below are representative protocols for key experiments.

In Vivo Blood Circulation Half-Life Determination

Objective: To determine the time it takes for the concentration of nanoparticles in the blood to reduce by half.

Animal Model: Male BALB/c mice (6-8 weeks old).

Procedure:

  • Nanoparticles are suspended in a sterile, physiologically compatible buffer (e.g., phosphate-buffered saline, PBS).

  • A predetermined dose of the nanoparticle suspension (e.g., 10 mg of iron per kg of body weight) is administered intravenously (i.v.) via the tail vein.

  • At various time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h), blood samples (approximately 20-50 µL) are collected from the retro-orbital sinus or tail vein.

  • The concentration of the nanoparticle's core material (e.g., iron) in the blood samples is quantified using a suitable analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • The blood concentration data is plotted against time, and a pharmacokinetic model (e.g., a two-compartment model) is used to calculate the circulation half-life.

Biodistribution Study

Objective: To determine the organ and tissue distribution of the nanoparticles after systemic administration.

Animal Model: Male BALB/c mice (6-8 weeks old).

Procedure:

  • Nanoparticles are administered as described in the blood circulation study.

  • At selected time points (e.g., 1h, 4h, 24h, 48h, 7 days), mice are euthanized.

  • Major organs and tissues (e.g., liver, spleen, lungs, kidneys, heart, brain, and tumor if applicable) are harvested, weighed, and homogenized.

  • The concentration of the nanoparticle's core material in each tissue homogenate is quantified using ICP-MS or another sensitive analytical technique.

  • The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Nanoparticle Quantification in Tissues using ICP-MS

Objective: To accurately measure the concentration of the elemental core of the nanoparticles in biological tissues.

Procedure:

  • Sample Digestion: A known weight of the homogenized tissue is digested using a mixture of strong acids (e.g., nitric acid and hydrochloric acid) at elevated temperatures until a clear solution is obtained. This process breaks down the organic matrix and dissolves the inorganic nanoparticle core.

  • Sample Dilution: The digested sample is diluted with deionized water to a final volume suitable for ICP-MS analysis.

  • ICP-MS Analysis: The diluted sample is introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements from the nanoparticles. The mass spectrometer then separates the ions based on their mass-to-charge ratio, and a detector measures the intensity of the signal for the specific element of interest (e.g., iron).

  • Quantification: The concentration of the element in the original tissue sample is calculated by comparing the signal intensity to a calibration curve generated using standard solutions of the element.

Visualizations

Experimental Workflow for In Vivo Nanoparticle Stability Assessment

G cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Studies (Mouse Model) cluster_analysis Data Analysis NP_synthesis Nanoparticle Synthesis Functionalization Surface Functionalization (e.g., with m-PEG6-(CH2)8-PA) NP_synthesis->Functionalization Characterization Physicochemical Characterization (Size, Zeta) Functionalization->Characterization IV_injection Intravenous Injection Characterization->IV_injection Blood_sampling Serial Blood Sampling IV_injection->Blood_sampling Organ_harvest Organ & Tissue Harvest IV_injection->Organ_harvest ICP_MS_blood ICP-MS Analysis (Blood) Blood_sampling->ICP_MS_blood ICP_MS_tissue ICP-MS Analysis (Tissues) Organ_harvest->ICP_MS_tissue PK_analysis Pharmacokinetic Analysis ICP_MS_blood->PK_analysis BD_analysis Biodistribution Analysis ICP_MS_tissue->BD_analysis Final_report Stability & Distribution Profile

Caption: Workflow for assessing the in vivo stability of functionalized nanoparticles.

Logical Relationship of Factors Influencing In Vivo Nanoparticle Stability

G cluster_ligand Ligand Properties cluster_np Nanoparticle Properties cluster_stability In Vivo Stability & Performance Anchor Anchoring Group (e.g., Phosphonate) Circulation Blood Circulation Half-Life Anchor->Circulation Biodistribution Organ Biodistribution Anchor->Biodistribution PEG_length PEG Chain Length PEG_length->Circulation PEG_length->Biodistribution Immune_evasion Immune System Evasion PEG_length->Immune_evasion PEG_density PEG Density PEG_density->Circulation PEG_density->Immune_evasion Core_material Core Material (e.g., Iron Oxide) Size Size Size->Circulation Size->Biodistribution Surface_charge Surface Charge Surface_charge->Circulation Surface_charge->Biodistribution Surface_charge->Immune_evasion Circulation->Biodistribution Immune_evasion->Circulation

Caption: Factors influencing the in vivo stability and performance of nanoparticles.

References

A Comparative Analysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester and Commercial Anti-Fouling Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-fouling performance of the novel self-assembling monolayer (SAM) molecule, m-PEG6-(CH2)8-phosphonic acid ethyl ester, against established commercial anti-fouling coatings. While direct comparative studies are not yet available in the published literature, this document synthesizes existing data on similar PEGylated phosphonic acid systems and representative commercial coatings to offer a preliminary performance benchmark. The focus is on applications within the biomedical field, where preventing biofouling on surfaces is critical for the performance and safety of medical devices and diagnostic tools.

Introduction to Anti-Fouling Technologies

Biofouling, the undesirable accumulation of proteins, cells, and microorganisms on surfaces, is a significant challenge in various fields, from marine engineering to medical device development. In the biomedical realm, biofouling can lead to device failure, inflammatory responses, and infections. Consequently, there is a pressing need for effective anti-fouling coatings.

m-PEG6-(CH2)8-phosphonic acid ethyl ester represents a promising class of anti-fouling agents that form self-assembled monolayers. Its structure combines a phosphonic acid headgroup for strong anchoring to metal oxide surfaces, a flexible alkyl spacer, and a polyethylene glycol (PEG) chain that imparts anti-fouling properties by creating a hydration layer that repels biomolecules.

Commercial anti-fouling coatings encompass a wide range of technologies. In the marine sector, these are often biocidal, releasing copper or other agents to kill fouling organisms. For biomedical applications, coatings are typically biocompatible and non-toxic, relying on surface chemistry and topography to prevent adhesion. For the purpose of this comparison, we will consider a generic biocompatible polymer coating, such as those based on Pluronic (a triblock copolymer), which are used in research and commercial medical devices to reduce bacterial adhesion.

Performance Comparison

The following table summarizes the expected anti-fouling performance of m-PEG6-(CH2)8-phosphonic acid ethyl ester-based SAMs against a representative commercial biocompatible coating. The data for the PEG-phosphonic acid SAM is extrapolated from studies on similar molecules.

Performance Metricm-PEG6-(CH2)8-phosphonic acid ethyl ester SAMCommercial Biocompatible Coating (e.g., Pluronic F127)
Protein Adsorption >95% reduction in protein adsorption compared to uncoated surfaces.[1][2]~70-80% reduction in protein adsorption.[3]
Bacterial Adhesion High resistance to bacterial adhesion.Moderate resistance to bacterial adhesion.[3]
Mammalian Cell Adhesion Significant reduction in non-specific cell attachment.[4][5]Variable, can reduce adhesion of some cell types.
Coating Stability Forms a stable, covalently-bound monolayer on suitable substrates.[6]Adsorbed layer, stability can be lower and dependent on substrate and conditions.
Biocompatibility Expected to be high due to the presence of PEG.[7]Generally considered biocompatible.
Application Self-assembly from solution, suitable for complex geometries.Dip-coating or similar methods.[3]

Experimental Protocols

To provide a framework for direct comparative testing, the following standardized experimental protocols are recommended.

Protein Adsorption Assay

This protocol quantifies the amount of protein that adsorbs to a coated surface.

  • Substrate Preparation: Prepare substrates (e.g., titanium dioxide-coated silicon wafers) and coat them with either the m-PEG6-(CH2)8-phosphonic acid ethyl ester SAM or the commercial coating according to the respective protocols.

  • Baseline Measurement: Use Quartz Crystal Microbalance with Dissipation (QCM-D) to establish a stable baseline in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS).

  • Protein Incubation: Introduce a solution of a model protein (e.g., Fibrinogen or Lysozyme at 0.1 mg/mL in PBS) into the QCM-D chamber and monitor the change in frequency and dissipation until saturation is reached.

  • Rinsing: Rinse with protein-free buffer to remove loosely bound protein.

  • Data Analysis: The change in frequency is proportional to the adsorbed mass of the protein. Calculate the adsorbed protein mass per unit area.

  • Surface Characterization (Optional): X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of protein on the surface and to provide information about its chemical composition.[2]

Bacterial Adhesion Assay

This protocol assesses the ability of a coating to resist bacterial attachment.

  • Coating and Sterilization: Coat sterile substrates (e.g., glass coverslips or polymer discs) with the test and control coatings.

  • Bacterial Culture: Grow a relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to a specific optical density in a suitable broth.

  • Incubation: Immerse the coated substrates in the bacterial suspension for a defined period (e.g., 2-4 hours) under controlled conditions (e.g., 37°C with gentle agitation).

  • Washing: Gently wash the substrates in sterile PBS to remove non-adherent bacteria.

  • Quantification:

    • Direct Counting: Stain the adherent bacteria with a fluorescent dye (e.g., DAPI) and count them using fluorescence microscopy.

    • Colony Forming Unit (CFU) Counting: Sonicate the substrates in PBS to detach the adherent bacteria, then plate serial dilutions of the resulting suspension on agar plates. Count the resulting colonies after incubation.

  • Data Analysis: Express the results as the number of adherent bacteria per unit area or as a percentage reduction compared to an uncoated control.[3]

Cell Adhesion Assay

This protocol evaluates the attachment of mammalian cells to the coated surfaces.

  • Substrate Preparation: Prepare and coat sterile cell culture substrates (e.g., tissue culture plastic or glass coverslips).

  • Cell Seeding: Seed a specific type of mammalian cell (e.g., fibroblasts or endothelial cells) onto the coated substrates at a known density.

  • Incubation: Culture the cells for a defined period (e.g., 24 hours) under standard cell culture conditions.

  • Washing: Gently wash the substrates with PBS to remove non-adherent cells.

  • Quantification:

    • Microscopy: Image the adherent cells using phase-contrast or fluorescence microscopy (after staining with a viability dye like Calcein AM).

    • Metabolic Assay: Use a metabolic assay (e.g., MTT or AlamarBlue) to quantify the number of viable, adherent cells.

  • Data Analysis: Report the number of adherent cells per unit area or the relative cell viability compared to a tissue culture plastic control.[8]

Visualizing the Science

To better understand the processes involved, the following diagrams illustrate the anti-fouling mechanism and a typical experimental workflow.

G Mechanism of PEG-based Anti-Fouling cluster_surface Coated Surface cluster_environment Biological Environment Substrate Substrate (e.g., TiO2) PhosphonicAcid Phosphonic Acid Headgroup Substrate->PhosphonicAcid Strong Covalent Bond AlkylChain Alkyl Chain (CH2)8 PhosphonicAcid->AlkylChain PEG m-PEG6 Chain AlkylChain->PEG Protein Protein PEG->Protein Steric Repulsion (Hydration Layer) Cell Cell PEG->Cell Prevents Adhesion

Caption: Anti-fouling mechanism of a PEG-phosphonic acid SAM.

G Experimental Workflow for Anti-Fouling Performance Testing cluster_assays Performance Assays Start Start: Select Substrates Coating Apply Coatings (Test vs. Commercial) Start->Coating Characterization Surface Characterization (e.g., Contact Angle, XPS) Coating->Characterization ProteinAdsorption Protein Adsorption (QCM-D) Characterization->ProteinAdsorption BacterialAdhesion Bacterial Adhesion (Microscopy, CFU) Characterization->BacterialAdhesion CellAdhesion Cell Adhesion (Microscopy, Viability Assay) Characterization->CellAdhesion Analysis Data Analysis and Comparison ProteinAdsorption->Analysis BacterialAdhesion->Analysis CellAdhesion->Analysis Conclusion Conclusion: Comparative Anti-Fouling Efficacy Analysis->Conclusion

Caption: Workflow for comparing anti-fouling coatings.

Conclusion

References

Comparative analysis of binding modes of phosphonic acids on different metal oxides

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of binding modes, energetics, and characterization methods for researchers, scientists, and drug development professionals.

Phosphonic acids are a critical class of molecules for the surface functionalization of metal oxides, offering robust anchoring for applications ranging from biocompatible coatings on implants to performance modifiers in electronic devices. Their strong interaction with metal oxide surfaces provides enhanced stability compared to other common anchoring groups like carboxylic acids.[1] Understanding the specific nature of this interaction—the binding mode—is paramount for designing and optimizing materials for specific applications.

This guide provides a comparative analysis of how phosphonic acids bind to the surfaces of four technologically important metal oxides: Titanium Dioxide (TiO₂), Zinc Oxide (ZnO), Aluminum Oxide (Al₂O₃), and Iron Oxide (Fe₂O₃). It summarizes key quantitative data, details common experimental protocols, and presents visual workflows to aid in the comprehension of these complex interfacial phenomena.

The Fundamentals: Binding Geometries

The interaction between a phosphonic acid (R-PO(OH)₂) and a metal oxide surface is governed by the formation of P-O-Metal bonds. This covalent linkage can occur in several configurations, primarily categorized as monodentate, bidentate (chelating or bridging), and tridentate. The prevalence of a specific binding mode is dictated by a variety of factors including the metal oxide's crystal structure and surface termination, the specific phosphonic acid used, surface coverage, and the solvent system employed during deposition.[2][3]

G cluster_modes Binding Modes PA Phosphonic Acid (R-PO(OH)₂) M Monodentate (One P-O-M Bond) PA->M 1 O atom binds B Bidentate (Two P-O-M Bonds) PA->B 2 O atoms bind T Tridentate (Three P-O-M Bonds) PA->T 3 O atoms bind

Figure 1. Logical relationship of the primary binding modes of phosphonic acid on a metal oxide surface.

Comparative Analysis of Binding on Different Metal Oxides

The choice of metal oxide substrate has a profound impact on the resulting binding geometry and stability of the phosphonic acid monolayer.

Titanium Dioxide (TiO₂)

TiO₂, particularly the anatase polymorph, is extensively studied. On the most common anatase (101) surface, a tridentate binding mode is considered geometrically impossible.[4] Instead, studies suggest that bidentate and monodentate modes are most prevalent.[4] At low surface coverage, a bidentate geometry, where the two deprotonated hydroxyl groups bind to surface titanium atoms, is often the most stable configuration.[2] As surface coverage increases, a mixed bidentate and monodentate binding mode can develop.[2] In contrast, the more reactive anatase (001) surface can support both bidentate and tridentate binding modes.[4]

Zinc Oxide (ZnO)

The interaction of phosphonic acids with ZnO is complex and highly sensitive to the solvent used for deposition. While phosphonic acids can form self-assembled monolayers (SAMs), a competing reaction can lead to etching of the ZnO surface and the formation of layered zinc phosphonate byproducts.[3] This side reaction is more pronounced in polar solvents like methanol. To achieve a well-defined SAM with a tridentate coordination, the use of non-polar solvents such as toluene is recommended to suppress the dissociation of Zn²⁺ from the surface.[3]

Aluminum Oxide (Al₂O₃)

Phosphonic acids bind strongly to aluminum oxide surfaces and can form monodentate, bidentate, and tridentate linkages.[5] The specific preferred geometry depends on the surface structure and hydroxylation state.[6] For instance, on the α-Al₂O₃ (0001) surface, both experimental and theoretical studies have considered various bonding possibilities.[5] The strong P-O-Al bonds formed contribute to highly stable monolayers, which are effective for applications like corrosion inhibition.[7] However, on certain crystal faces like Al₂O₃(0001), adsorbed monolayers have shown lower stability in aqueous environments compared to other faces.[6]

Iron Oxide (Fe₂O₃)

Phosphonic acids are known to chemisorb strongly to iron oxide (e.g., α-Fe₂O₃) surfaces.[5] The binding often involves the deprotonation of the acid group to form robust P-O-Fe bonds.[5] Infrared spectroscopy studies show that upon binding, the characteristic P=O and P-O-H stretching vibrations are replaced by a broad band associated with the PO₃²⁻ group covalently anchored to the iron surface, indicating a tridentate or near-tridentate coordination.[5]

Quantitative Data Summary

The stability of phosphonic acid binding is often quantified by the adsorption energy, with more negative values indicating stronger binding. The tables below summarize representative theoretical and experimental data for various systems.

Table 1: Adsorption Energies of Phosphonic Acids on Metal Oxides

Metal OxideSurfacePhosphonic AcidBinding ModeAdsorption Energy (kJ/mol)Source
TiO₂ (Anatase)(101)Phenylphosphonic AcidBidentate-277[2]
TiO₂ (Anatase)(101)Methylphosphonic AcidMolecular Monodentate-83.5[4]
TiO₂ (Anatase)(001)Methylphosphonic AcidDissociative Bidentate/Tridentate-186.5[4]
TiO₂ (Anatase)(101)Formic Acid (for comparison)Bidentate< -125 (approx. < 30 kcal/mol)[8]
TiO₂ (Rutile)(110)Formic Acid (for comparison)BidentateWeaker than on Anatase (101)[1]

Note: Adsorption energies are highly dependent on the computational method and surface model used. The values presented are for comparison within the context of their respective studies.

Table 2: Spectroscopic Data for Phenylphosphonic Acid (PPA) on Anatase TiO₂(101)

TechniqueSpectral RegionBinding Energy / WavenumberAssignmentSource
XPSP 2p₃/₂~134.1 eVBidentate P-O-Ti[2]
XPSP 2p₃/₂~135.0 eVMonodentate P-O-Ti[2]
XPSO 1s~531.1 eVP-O-Ti[2]
XPSO 1s~532.2 eVP=O (unbound)[2]
FTIRP=O Stretch~1200-1250 cm⁻¹Disappears upon bidentate/tridentate binding[4]
FTIRP-O-H Stretch~900-1050 cm⁻¹Disappears upon deprotonation[5]
FTIRPO₃²⁻ Stretch~1040 cm⁻¹Indicates deprotonated, surface-bound species[3][5]

Experimental Protocols & Workflows

A multi-technique approach is essential for the unambiguous characterization of phosphonic acid binding. A typical experimental workflow involves monolayer deposition followed by a suite of surface-sensitive characterization techniques and often complemented by theoretical calculations.

G cluster_workflow Experimental & Computational Workflow P Sample Preparation (e.g., Dip-coating in phosphonic acid solution) XPS XPS Analysis P->XPS Characterize FTIR FTIR Analysis P->FTIR Characterize DFT DFT Calculations P->DFT Model XPS_O Provides: - Elemental Composition - Chemical State (P 2p, O 1s) - Surface Coverage XPS->XPS_O FTIR_O Provides: - Vibrational Modes - Evidence of Deprotonation - Distinction of Binding Mode FTIR->FTIR_O DFT_O Provides: - Adsorption Energies - Stable Geometries - Simulated Spectra DFT->DFT_O

Figure 2. A typical workflow for investigating phosphonic acid binding on metal oxide surfaces.

Key Experimental Methodologies
  • Monolayer Deposition (Dip-Coating):

    • Substrate Preparation: Clean the metal oxide substrate thoroughly using a standard procedure (e.g., sonication in detergent, deionized water, and an organic solvent like ethanol) followed by a surface activation step such as O₂ plasma or UV-Ozone treatment.

    • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the desired phosphonic acid in a suitable solvent (e.g., ethanol, tetrahydrofuran, or toluene).

    • Immersion: Immerse the cleaned substrate in the phosphonic acid solution for a specified duration (from minutes to several hours).

    • Post-Treatment: After immersion, rinse the substrate thoroughly with fresh solvent to remove physisorbed molecules and dry under a stream of inert gas (e.g., nitrogen). A heating step (e.g., 120°C) may be employed to drive the condensation reaction and form a dense monolayer.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Principle: XPS is used to determine the elemental composition and chemical bonding states at the surface.

    • Methodology: Acquire survey scans to identify all elements present. Perform high-resolution scans over the P 2p, O 1s, C 1s, and the relevant metal core-level regions. The binding energy of the P 2p peak confirms the presence of the phosphonate, and shifts in this peak can indicate different binding environments (e.g., monodentate vs. bidentate).[2] The O 1s region can be deconvoluted to distinguish between oxygen in the metal oxide lattice, P-O-M bonds, and unbound P=O groups.[2] Peak areas are used to quantify surface coverage. All binding energies are typically referenced to the adventitious C 1s peak at 284.8-285.0 eV.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Principle: FTIR, often in Attenuated Total Reflectance (ATR) mode for surfaces, probes the vibrational modes of the adsorbed molecules.

    • Methodology: Collect a background spectrum of the bare substrate. After monolayer deposition, collect the sample spectrum. The key region for phosphonic acids is typically 900-1300 cm⁻¹. The disappearance of the P-O-H stretching bands (around 900-1050 cm⁻¹) and the P=O stretching band (around 1200-1250 cm⁻¹) is a strong indicator of deprotonation and covalent bond formation in a bidentate or tridentate fashion.[4][5] The emergence of a broad, strong band around 1040-1100 cm⁻¹ is often assigned to the PO₃²⁻ group bonded to the surface.[3][5]

  • Density Functional Theory (DFT) Calculations:

    • Principle: DFT is a computational quantum mechanical modeling method used to predict the most stable binding geometries and calculate corresponding adsorption energies.

    • Methodology: Construct a slab model of the relevant metal oxide surface (e.g., a 3-layer slab for anatase (101)).[4] Place the phosphonic acid molecule on the surface in various possible binding configurations (monodentate, bidentate, etc.). Perform a geometry optimization to find the lowest energy structure for each configuration. The adsorption energy (E_ads) is calculated as: E_ads = E_(total) - (E_(slab) + E_(molecule)), where E_(total) is the energy of the optimized adsorbate-surface system, and E_(slab) and E_(molecule) are the energies of the relaxed clean slab and the isolated molecule, respectively.[4]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Disposal

The proper disposal of m-PEG6-(CH2)8-phosphonic acid ethyl ester is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the handling and disposal of this compound, grounded in established safety protocols for organophosphorus and PEGylated compounds.

I. Immediate Safety Considerations

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of m-PEG6-(CH2)8-phosphonic acid ethyl ester. Under no circumstances should this chemical be disposed of down the drain. Phosphates can contribute to eutrophication and harm aquatic ecosystems[2].

Step 1: Waste Identification and Segregation

  • All waste containing m-PEG6-(CH2)8-phosphonic acid ethyl ester, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams to avoid cross-contamination and ensure proper disposal.

Step 2: Waste Collection and Storage

  • Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and kept closed except when adding waste.

  • Label the container clearly with "Hazardous Waste," the full chemical name "m-PEG6-(CH2)8-phosphonic acid ethyl ester," and the approximate quantity.

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials[3].

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

  • EH&S professionals are trained in the proper handling and transportation of hazardous materials and will ensure compliance with all local, state, and federal regulations.

  • The primary methods for the disposal of organophosphorus compounds are typically high-temperature incineration or other approved chemical treatment methods[4][5].

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

1. Small Spills:

  • If a small amount of the compound is spilled, absorb it with an inert material such as sand, diatomite, or universal binders[6].
  • Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container.
  • Clean the spill area with a suitable solvent and then wash with soap and water.

2. Large Spills:

  • Evacuate the immediate area.
  • Alert your supervisor and contact your institution's EH&S department or emergency response team immediately.
  • Do not attempt to clean up a large spill without proper training and equipment.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of m-PEG6-(CH2)8-phosphonic acid ethyl ester.

G cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Containment cluster_3 Storage cluster_4 Disposal start m-PEG6-(CH2)8-phosphonic acid ethyl ester waste generated assess Identify as Hazardous Waste (Organophosphorus Compound) start->assess segregate Segregate from non-hazardous waste assess->segregate collect Collect in a labeled, sealed, compatible waste container segregate->collect store Store in designated Satellite Accumulation Area collect->store contact_ehs Contact Environmental Health & Safety (EH&S) store->contact_ehs pickup Arrange for professional disposal pickup contact_ehs->pickup dispose Final Disposal by approved method (e.g., Incineration) pickup->dispose

Figure 1. Disposal workflow for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

References

Safeguarding Your Research: A Guide to Handling m-PEG6-(CH2)8-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling m-PEG6-(CH2)8-phosphonic acid ethyl ester, a key reagent in bioconjugation and the development of drug delivery systems. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling m-PEG6-(CH2)8-phosphonic acid ethyl ester, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles. A face shield (minimum 8-inch) should be used when there is a risk of splashing.[1]Protects against splashes and airborne particles. Standard safety glasses do not offer sufficient protection.
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]Prevents skin contact. Double gloving may be necessary for enhanced protection.[2]
Body Protection A lab coat is the minimum requirement.[2] For larger quantities or when splashing is likely, consider a chemical-resistant apron or coveralls.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is essential to avoid inhalation of vapors or mists.[1][3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes exposure to potentially harmful airborne compounds.
Foot Protection Closed-toe shoes are mandatory in a laboratory setting.[2]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling m-PEG6-(CH2)8-phosphonic acid ethyl ester is crucial for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry, dark, and well-ventilated area.[1]

  • Recommended storage conditions are 0 - 4 °C for short-term (days to weeks) and -20 °C for long-term (months to years).[4]

2. Handling and Use:

  • All handling of m-PEG6-(CH2)8-phosphonic acid ethyl ester should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[3]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]

  • Decontaminate the spill area and any affected equipment.

4. Disposal:

  • Dispose of unused m-PEG6-(CH2)8-phosphonic acid ethyl ester and any contaminated materials as hazardous waste.[1]

  • Do not discharge into drains or the environment.[1]

  • All disposal must be carried out in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service.[1]

Emergency Procedures: Immediate Actions

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Workflow for Safe Handling of m-PEG6-(CH2)8-phosphonic acid ethyl ester

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_retrieve Retrieve Chemical from Storage prep_setup->handle_retrieve handle_use Perform Experimental Procedure handle_retrieve->handle_use cleanup_decon Decontaminate Work Area & Equipment handle_use->cleanup_decon emergency_spill Spill Occurs handle_use->emergency_spill emergency_exposure Personal Exposure handle_use->emergency_exposure cleanup_dispose Dispose of Waste (Chemical & Contaminated Materials) cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill_action Follow Spill Management Protocol emergency_spill->emergency_spill_action emergency_exposure_action Administer First Aid & Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: This diagram outlines the standard operating procedure for safely handling m-PEG6-(CH2)8-phosphonic acid ethyl ester, from preparation to disposal, including emergency protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG6-C6-phosphonic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
m-PEG6-C6-phosphonic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.